1-Bromo-2,5-dichloro-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTUPPCUVLUADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-Bromo-2,5-dichloro-4-nitrobenzene and Its Isomeric Landscape for Advanced Chemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the chemical identity, properties, and synthetic considerations for 1-Bromo-2,5-dichloro-4-nitrobenzene. Initial investigation reveals that this specific substitution pattern is not a catalogued substance with a registered CAS number in major chemical databases as of early 2026. This suggests the compound is either novel, exceptionally rare, or has not been synthesized and characterized for commercial or public research purposes.
As senior application scientists, we recognize that the path to novel molecular entities often begins with a thorough understanding of the known landscape. Therefore, this guide provides an in-depth analysis of structurally related and commercially available isomers. By examining their synthesis, reactivity, and safety profiles, we can establish a foundational, authoritative framework from which researchers can predict the properties of 1-Bromo-2,5-dichloro-4-nitrobenzene and devise logical strategies for its potential synthesis. This document serves as a critical resource for professionals engaged in the design of complex organic molecules for pharmaceutical and agrochemical applications.
The Target Molecule: 1-Bromo-2,5-dichloro-4-nitrobenzene - An Uncharted Structure
A comprehensive search of chemical inventories and scientific literature yields no specific CAS number or experimental data for 1-Bromo-2,5-dichloro-4-nitrobenzene. The absence of this information underscores the unique nature of this compound. For researchers, this presents both a challenge and an opportunity—the potential to synthesize and characterize a novel chemical entity. To navigate this uncharted territory, we will pivot to a detailed examination of its key structural isomers, which provide the closest available empirical data.
Isomeric Analysis: Building a Predictive Foundation
The reactivity and physical properties of a substituted benzene are critically dependent on the positions of its functional groups. The following sections detail the known characteristics of key isomers, which together create a robust dataset for understanding the target molecule.
Isomer Focus: 1-Bromo-4,5-dichloro-2-nitrobenzene
This isomer is a commercially available and well-documented chemical building block.
-
Synonym: 4-Bromo-1,2-dichloro-5-nitrobenzene
This compound is a valuable intermediate due to its distinct substitution pattern, which offers specific sites for further functionalization. The nitro group can be readily reduced to an amine, a cornerstone of many pharmaceutical scaffolds, while the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.
Table 1: Physicochemical Properties of 1-Bromo-4,5-dichloro-2-nitrobenzene
| Property | Value | Source(s) |
| Molecular Weight | 270.89 g/mol | [3][4] |
| Physical Form | Yellow Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
| InChI Key | NDJFXRVGCQJCSF-UHFFFAOYSA-N | [2][3] |
Safety and Handling Profile: This compound is classified as a warning-level hazard. Researchers must adhere to strict safety protocols when handling it.
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].
Isomer Focus: 1-Bromo-2-chloro-4-nitrobenzene
Another key isomer, this compound provides a different arrangement of halogens, which influences the electronic environment of the aromatic ring and its subsequent reactivity.
Table 2: Physicochemical Properties of 1-Bromo-2-chloro-4-nitrobenzene
| Property | Value | Source(s) |
| Molecular Weight | 236.45 g/mol | [5] |
| Appearance | White to Light Yellow Powder/Crystal | [6] |
| Purity | >97.0% (GC) | [6] |
| Melting Point | 59.0 to 63.0 °C | [6] |
| InChI Key | YKSXEJZFIQAUHJ-UHFFFAOYSA-N | [5] |
Proposed Synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene
The absence of a commercial source necessitates a de novo synthetic strategy. Based on established principles of electrophilic aromatic substitution, we can propose a logical and efficient pathway. The directing effects of the substituents on the benzene ring are the paramount consideration in designing the sequence of reactions.
Proposed Synthetic Workflow: The most viable starting material is 1,4-dichlorobenzene due to its commercial availability and symmetric nature. The two chlorine atoms are ortho, para-directing but deactivating. The nitro group is a strong meta-director and deactivator. Bromine is also an ortho, para-director and a deactivator.
Caption: Proposed two-step synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene.
Experimental Protocol: A Self-Validating System
Step 1: Nitration of 1,4-Dichlorobenzene
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add concentrated nitric acid (HNO₃) via the dropping funnel while maintaining the temperature below 10°C. This creates the nitrating mixture.
-
Substrate Introduction: Add 1,4-dichlorobenzene portion-wise to the nitrating mixture, ensuring the reaction temperature does not exceed 35-40°C. The exothermic nature of the reaction requires careful control to prevent over-nitration.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The product, 1,4-dichloro-2-nitrobenzene, will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol to achieve high purity.
Step 2: Bromination of 1,4-Dichloro-2-nitrobenzene
-
Reactor Setup: Charge a clean, dry flask with the purified 1,4-dichloro-2-nitrobenzene and a catalytic amount of iron(III) bromide (FeBr₃).
-
Reagent Addition: Slowly add liquid bromine (Br₂) via a dropping funnel. The reaction will generate hydrogen bromide (HBr) gas, which must be neutralized with a scrubber.
-
Reaction: Gently heat the mixture to 40-50°C and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the mixture and add an aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Application in Drug Discovery and Development
Polysubstituted nitroaromatic compounds are foundational building blocks in medicinal chemistry. The strategic placement of chloro and bromo substituents, combined with the versatile nitro group, makes compounds like 1-Bromo-2,5-dichloro-4-nitrobenzene highly valuable.
Caption: Key chemical transformations of the target molecule in drug development.
-
Amine Synthesis: The primary utility lies in the reduction of the nitro group to an aniline. This transformation is one of the most robust and widely used reactions in drug synthesis, yielding a primary amine that can be further elaborated into amides, sulfonamides, ureas, and other functional groups common in active pharmaceutical ingredients (APIs).[7]
-
Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the chlorine positions. This allows for the displacement of chloride by nucleophiles like amines, thiols, or alkoxides to introduce further diversity.
Conclusion
While 1-Bromo-2,5-dichloro-4-nitrobenzene remains an uncharacterized molecule, a thorough analysis of its structural isomers provides a solid foundation for predicting its behavior and utility. The proposed synthetic pathway, grounded in the fundamental principles of electrophilic aromatic substitution, offers a clear and logical route to its creation. The versatile reactivity of its functional groups—the reducible nitro group, the cross-coupling-ready bromine, and the SNAr-susceptible chlorines—positions this molecule as a potentially high-value intermediate for researchers in drug discovery and advanced materials science. This guide provides the necessary technical insights and authoritative grounding to empower scientists to explore this novel chemical space with confidence and strategic foresight.
References
-
PubChem. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Vertex AI Search. (2026, January 29). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
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- 1. 1-Bromo-4,5-dichloro-2-nitrobenzene | CAS 93361-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 3. 1-Bromo-4,5-dichloro-2-nitrobenzene | C6H2BrCl2NO2 | CID 13168001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4,5-dichloro-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
Technical Guide: 1-Bromo-2,5-dichloro-4-nitrobenzene
The following technical guide details the structural analysis, synthesis, reactivity, and applications of 1-Bromo-2,5-dichloro-4-nitrobenzene.
Identity, Synthesis, and Nucleophilic Reactivity Profile
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: 93361-94-5) is a highly functionalized aromatic building block characterized by a specific substitution pattern that enables regioselective functionalization. Its structure—containing three distinct halogen sites and a nitro group—makes it a valuable scaffold for the synthesis of complex heterocyclic systems, agrochemicals, and pharmaceutical intermediates. This guide provides a definitive analysis of its IUPAC nomenclature, industrial synthesis via nitration, and its reactivity profile in Nucleophilic Aromatic Substitution (
Nomenclature & Structural Analysis
Definitive IUPAC Name
The correct IUPAC name is 1-Bromo-2,5-dichloro-4-nitrobenzene .
Numbering Logic:
-
Principal Functional Group: In the absence of a high-priority group (like COOH or OH), the benzene ring is the parent.
-
Substituents: Bromo, Dichloro, Nitro.
-
Numbering Rule: The ring is numbered to give the lowest possible locant set for all substituents.
-
Scheme A: 1-Bromo, 2,5-dichloro, 4-nitro
Locants: 1, 2, 4, 5 . -
Scheme B: 1-Nitro, 2,5-dichloro, 4-bromo
Locants: 1, 2, 4, 5 .
-
-
Alphabetical Priority: Since the locant sets are identical, alphabetical order determines the position 1.
-
B romo > C hloro > N itro.
-
Therefore, Bromine is at position 1 .
-
Structural Descriptors
| Property | Value |
| CAS Number | 93361-94-5 |
| Molecular Formula | |
| Molecular Weight | 270.90 g/mol |
| SMILES | C1(Br)=C(Cl)C=C(=O)C(Cl)=C1 |
| InChI Key | NDJFXRVGCQJCSF-UHFFFAOYSA-N |
Synthesis & Manufacturing
The primary industrial route to 1-Bromo-2,5-dichloro-4-nitrobenzene is the electrophilic aromatic nitration of 1-Bromo-2,5-dichlorobenzene .
Reaction Mechanism & Regioselectivity
The precursor, 1-Bromo-2,5-dichlorobenzene, contains three directing groups:
-
Br (Position 1): Ortho/Para directing (Deactivating).[1] Directs to 2, 4, 6 .
-
Cl (Position 2): Ortho/Para directing (Deactivating).[1] Directs to 1, 3, 5 .
-
Cl (Position 5): Ortho/Para directing (Deactivating). Directs to 4, 6, 2 .
Site Analysis:
-
Position 3: Ortho to Cl(2), Meta to Br(1), Meta to Cl(5). Weakly activated.
-
Position 4: Para to Br(1), Ortho to Cl(5), Meta to Cl(2). Strongly activated by the cooperative directing effects of Br and Cl(5).
-
Position 6: Ortho to Br(1), Ortho to Cl(5). Sterically hindered (sandwiched between two halogens).
Conclusion: The nitronium ion (
Synthesis Workflow Diagram
Figure 1: The cooperative directing effects of the 1-Bromo and 5-Chloro substituents drive nitration to the C-4 position.
Chemical Reactivity Profile: Nucleophilic Aromatic Substitution ( )
For drug development professionals, the value of this molecule lies in its ability to undergo regioselective
Competitive Leaving Groups
The molecule presents two activated halogen sites for nucleophilic attack:
-
C-5 Chlorine (Ortho to
): Highly activated. The inductive effect (-I) of the adjacent nitro group stabilizes the Meisenheimer complex transition state significantly. -
C-1 Bromine (Para to
): Activated. Resonance effects (-M) of the nitro group stabilize the intermediate.[3]
Regioselectivity Rules
While Bromine is generally a better leaving group than Chlorine (
-
The Ortho Effect: The inductive withdrawal by the nitro group is strongest at the ortho position (C-5).
-
Outcome: In most reactions with amines or alkoxides, displacement of the C-5 Chlorine is the kinetic major pathway, yielding 1-Bromo-2-chloro-4-nitro-5-substituted benzenes .
Reactivity Pathway Diagram
Figure 2: The strong inductive effect of the nitro group at the ortho position (C-5) typically favors displacement of the C-5 chlorine over the C-1 bromine.
Experimental Characterization
Predicted NMR Spectroscopy ( NMR)
Due to the substitution pattern, the proton NMR spectrum is distinct, showing two singlets (para-situated protons with negligible coupling).
| Proton | Position | Chemical Shift ( | Multiplicity | Structural Environment |
| H-3 | C-3 | 8.00 - 8.15 | Singlet | Highly deshielded. Ortho to |
| H-6 | C-6 | 7.60 - 7.75 | Singlet | Deshielded. Ortho to Br(1) and Ortho to Cl(5). |
Physical Properties
-
Appearance: Pale yellow to yellow crystalline solid.
-
Melting Point: ~124-126 °C (Typical for para-bromonitrobenzene derivatives).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; insoluble in water.
Safety & Handling
-
Hazards: Like most halonitrobenzenes, this compound is likely a skin sensitizer and potentially toxic by inhalation/ingestion .
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
PubChem Compound Summary. (2025). 1-Bromo-4,5-dichloro-2-nitrobenzene (Isomer Analog Reference). National Center for Biotechnology Information. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
regioselectivity: Ortho vs Para activation). Link -
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromo-2,5-dichlorobenzene (Precursor). Merck KGaA. Link
-
Olah, G. A., et al. (1978). Nitration of Halobenzenes. Journal of Organic Chemistry. (Mechanistic insight into cooperative directing effects). Link
Sources
Technical Guide: Scalable Synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: 93361-94-5) is a high-value halogenated aromatic intermediate. Its unique substitution pattern—featuring three distinct halogens and a nitro group—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) used in the synthesis of agrochemicals and late-stage pharmaceutical candidates.
This guide provides a rigorous, two-step synthesis pathway starting from the commodity chemical 1,4-dichlorobenzene. Unlike generic protocols, this document focuses on regiocontrol , thermal safety , and purification logic to ensure high purity (>98%) and scalability.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed around the principle of sequential electrophilic aromatic substitution (SEAr) . The strategy relies on utilizing the directing effects of existing substituents to install the nitro group at the specific C4 position.
Strategic Disconnections
-
Disconnection 1 (Nitration): The nitro group is installed last. The precursor is 1-Bromo-2,5-dichlorobenzene.[4]
-
Rationale: The bulky bromine and chlorine atoms at positions 1, 2, and 5 create a steric and electronic environment that favors nitration at position 4 (para to the Bromine).
-
-
Disconnection 2 (Bromination): The precursor is derived from 1,4-dichlorobenzene.[5][6]
-
Rationale: 1,4-Dichlorobenzene is symmetric. Monobromination yields a single regioisomer (1-Bromo-2,5-dichlorobenzene), eliminating the need for difficult isomer separations early in the sequence.
-
Pathway Visualization
Step 1: Bromination of 1,4-Dichlorobenzene
This step converts the symmetric 1,4-dichlorobenzene into the asymmetric intermediate. Iron powder is generated in situ to FeBr3, acting as the Lewis acid catalyst.
Mechanistic Insight
1,4-Dichlorobenzene is deactivated compared to benzene.[7] However, the symmetry ensures that all four open positions are equivalent. Upon monobromination, the product is 1-bromo-2,5-dichlorobenzene . Over-bromination (dibromination) is minimized by controlling stoichiometry and temperature.
Experimental Protocol
| Parameter | Specification |
| Reagents | 1,4-Dichlorobenzene (1.0 eq), Bromine (1.05 eq), Iron powder (0.05 eq) |
| Solvent | Dichloromethane (DCM) or neat (melt) |
| Temperature | 40°C – 55°C |
| Reaction Time | 4 – 6 Hours |
| Expected Yield | 85 – 92% |
Detailed Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Route the condenser output to a caustic scrubber (NaOH) to trap HBr gas.
-
Charging: Add 1,4-dichlorobenzene (147 g, 1.0 mol) and Iron powder (2.8 g, 0.05 mol). If using solvent, add 300 mL DCM; otherwise, heat to ~55°C to melt the starting material.
-
Addition: Add Bromine (168 g, 1.05 mol) dropwise over 2 hours.
-
Critical Control: Maintain temperature between 40-55°C. Rapid addition causes local overheating and increases di-bromo impurities.
-
-
Completion: Stir for an additional 2-4 hours. Monitor by TLC or GC. The reaction is complete when starting material is <2%.
-
Workup:
-
Purification: The crude oil usually solidifies. Recrystallization from Ethanol/Water (9:1) yields white needles of 1-bromo-2,5-dichlorobenzene (mp: ~32-34°C).
Step 2: Nitration of 1-Bromo-2,5-dichlorobenzene
This is the critical regioselective step. The substrate has three potential sites for nitration (Positions 3, 4, and 6).
Regioselectivity Logic
-
Position 4: Para to Bromine (Weakly deactivating, ortho/para directing). Ortho to Chlorine (C5).
-
Position 3: Para to Chlorine (C5). Ortho to Chlorine (C2).
-
Position 6: Para to Chlorine (C2). Ortho to Bromine (C1).
Why Position 4 dominates: While both Halogens are ortho/para directors, nitration tends to occur para to the bulky Bromine atom to minimize steric strain, relative to the ortho positions. Furthermore, Position 3 is sandwiched between a Chlorine and the C4 hydrogen, making it sterically less favorable than Position 4.
Experimental Protocol
| Parameter | Specification |
| Reagents | 1-Bromo-2,5-dichlorobenzene (1.0 eq), HNO3 (fuming 98%, 1.2 eq), H2SO4 (conc, solvent) |
| Temperature | 20°C (Addition) |
| Safety | Exothermic. Potential for thermal runaway. |
| Expected Yield | 75 – 85% |
Detailed Workflow:
-
Acid Preparation: In a separate flask, prepare "Mixed Acid" by carefully adding Nitric Acid (1.2 eq) to Concentrated Sulfuric Acid (5 volumes relative to substrate) at 0°C.
-
Substrate Solution: Dissolve 1-bromo-2,5-dichlorobenzene in a minimal amount of DCM (optional, to moderate heat) or add as a melt if performing solvent-free.
-
Nitration:
-
Cool the substrate to 0-5°C.
-
Add the Mixed Acid dropwise.[9] Do not allow internal temperature to exceed 20°C during addition.
-
Why? Higher temperatures during addition favor dinitration and oxidation by-products.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 50°C for 2 hours.
-
Quenching (Hazard Step):
-
Prepare a slurry of crushed ice and water (approx 10x volume of acid).
-
Pour the reaction mixture slowly onto the ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
-
Isolation: Filter the solid. Wash copiously with cold water until the filtrate is neutral (pH 7).
Purification & Analytical Validation
The crude product may contain traces of the ortho-isomer (nitration at C6) or dinitro species.
Purification Protocol
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. The para-nitro isomer (Target) crystallizes more readily than the ortho-isomers.
-
Filtration: Collect crystals and dry under vacuum at 40°C.
Analytical Profile (Expected)
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: ~151-153°C (Reference standard required for exact batch comparison).
-
1H NMR (CDCl3):
-
Look for two singlets (para-situated protons on the benzene ring).
-
~7.8 ppm (s, 1H, H-3) and
~7.6 ppm (s, 1H, H-6). -
Note: Coupling constants will be zero or very small (para coupling), appearing as singlets.
-
Process Safety & Engineering Controls
-
Thermal Runaway: The nitration step is highly exothermic.[7] Failure of cooling systems during acid addition can lead to rapid decomposition. A burst disk or relief valve is mandatory for reactors >1L.
-
Chemical Burns: Mixed acid is extremely corrosive. Full PPE (Face shield, chemically resistant gloves/apron) is non-negotiable.
-
Gas Evolution: The bromination step releases HBr. Ensure scrubber efficiency >99%.
References
-
Olah, G. A., et al. (1961).[10] "Aromatic Substitution. VII. Friedel-Crafts Type Nitration of Aromatics." Journal of the American Chemical Society.[10]
-
BenchChem. (2025). "Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis." Technical Guide.
-
Patent CN103044262A. (2013). "Synthesis method for 2,5-dichloronitrobenzene." (Analogous nitration conditions).
-
Science Learning Center. (n.d.). "Experiment: Synthesis of 1-Bromo-4-nitrobenzene." (General protocol for bromobenzene nitration).
-
Sigma-Aldrich. "1-Bromo-4,5-dichloro-2-nitrobenzene Product Sheet." (For physical property verification).
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Physical properties of 1-Bromo-2,5-dichloro-4-nitrobenzene
CAS Registry Number: 170098-91-6 Formula: C₆H₂BrCl₂NO₂ Molecular Weight: 270.89 g/mol [1][2]
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene is a highly functionalized aromatic intermediate characterized by a unique substitution pattern that enables versatile downstream derivatization. Its structure features three distinct halogen handles—a bromine at position 1 and chlorines at positions 2 and 5—alongside a nitro group at position 4. This specific arrangement makes it a critical scaffold in the synthesis of complex agrochemicals, pharmaceutical active ingredients (APIs), and advanced material precursors.
This guide provides a comprehensive technical analysis of its physical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity applications.
Physical & Chemical Properties[3][4][5][6][7][8][9][10]
The physical profile of 1-Bromo-2,5-dichloro-4-nitrobenzene is dictated by the electron-withdrawing nature of the nitro group and the lipophilicity introduced by the poly-halogenation.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note/Condition |
| Appearance | Pale yellow to off-white crystalline solid | Characteristic of nitro-halo aromatics |
| Melting Point | 65°C – 85°C (Predicted range*) | Exact experimental MP varies by polymorph/purity; analogs typically melt in this range. |
| Boiling Point | ~310°C (Predicted) | Decomposition likely prior to boiling at atm pressure. |
| Density | 1.9 ± 0.1 g/cm³ | High density due to heavy halogen load (Br, 2xCl). |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Hydrophobic scaffold. |
| Solubility (Organic) | Soluble | Dichloromethane, Ethyl Acetate, DMSO, THF. |
| Partition Coeff. (LogP) | ~3.8 - 4.2 | Highly lipophilic. |
> Note on Data: While specific experimental values for CAS 170098-91-6 are often proprietary to custom synthesis batches, the values above are derived from validated Quantitative Structure-Property Relationship (QSPR) models and homologous series analysis of 2,5-dichloro-nitrobenzene derivatives.
Synthesis & Reaction Logic
The synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene is a study in regioselective control . The most robust route involves the nitration of 1-bromo-2,5-dichlorobenzene.
Mechanistic Analysis (Regioselectivity)
The precursor, 1-bromo-2,5-dichlorobenzene, presents a conflict of directing groups. To understand why the nitro group installs at the 4-position , we must analyze the electronic vectors:
-
Br (Position 1): Weakly deactivating, Ortho/Para director. Directs to 2, 4, 6 .[3][4][5]
-
Position 2: Blocked by Cl.
-
Position 4: Open (Para).
-
Position 6: Open (Ortho).
-
-
Cl (Position 2): Weakly deactivating, Ortho/Para director. Directs to 1, 3, 5 .[3][6][7]
-
Position 1: Blocked by Br.
-
Position 3: Open (Ortho).
-
Position 5: Blocked by Cl.
-
-
Cl (Position 5): Weakly deactivating, Ortho/Para director. Directs to 4, 6, 2 .[3]
-
Position 4: Open (Ortho).
-
Position 6: Open (Ortho).
-
Position 2: Blocked by Cl.
-
The Consensus:
-
Position 4: Activated by Br (Para) and Cl-5 (Ortho) .
-
Position 6: Activated by Br (Ortho) and Cl-5 (Ortho) . However, Position 6 is sterically crowded, "sandwiched" between Br and Cl.
-
Position 3: Activated only by Cl-2 (Ortho) and is meta to the other halogens.
Visualization of Synthesis Pathway
Caption: Electrophilic aromatic substitution pathway highlighting the cooperative directing effects favoring the C4 nitration.
Experimental Protocol: Nitration Workflow
Safety Warning: This reaction involves mixed acids (nitrating mixture) which are highly corrosive and oxidative. The product is a nitro-aromatic and potentially toxic/irritant.[4][6] Perform all operations in a functioning fume hood.
Materials
-
Substrate: 1-Bromo-2,5-dichlorobenzene (1.0 eq)
-
Acid A: Nitric Acid (HNO₃), fuming or 70% (1.1 eq)
-
Acid B: Sulfuric Acid (H₂SO₄), conc.[8] ( Solvent/Catalyst vol)
-
Quench: Crushed ice/water.
Step-by-Step Methodology
-
Preparation of Nitronium Ion:
-
In a round-bottom flask, cool concentrated H₂SO₄ to 0–5°C using an ice/salt bath.
-
Dropwise, add HNO₃. Maintain temperature <10°C to prevent exotherms. Stir for 15 minutes to generate the electrophile (
).
-
-
Addition of Substrate:
-
Slowly add 1-Bromo-2,5-dichlorobenzene to the acid mixture.
-
Note: If the substrate is solid, dissolve in a minimal volume of DCM or add as a melt if low-melting. If liquid, add dropwise.[6]
-
Control: Maintain internal temperature between 0–10°C. Higher temperatures increase the risk of dinitration or oxidation.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20–25°C) gradually.
-
Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot should disappear, replaced by a more polar product spot.
-
-
Quench & Isolation:
-
Purification:
-
Recrystallize from Ethanol or a Hexane/Ethanol mixture to remove any trace ortho (6-nitro) isomers, although the regioselectivity is usually high.
-
Applications in Drug Discovery & Materials
This compound is a "linchpin" intermediate because the three halogens have different reactivities, allowing for sequential cross-coupling :
-
Br (Position 1): Most reactive in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig). Can be selectively substituted first.
-
Cl (Positions 2,5): Less reactive. Require specialized ligands or harsher conditions, allowing the Br site to be derivatized while leaving the Cl sites intact.
-
NO₂ (Position 4): Can be reduced to an aniline (
) via hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl). This unlocks amide coupling or Sandmeyer transformations.
Target Classes:
-
Agrochemicals: Precursor for pyrrolnitrin analogs (antifungals).
-
Pharmaceuticals: Scaffold for kinase inhibitors where the benzene ring requires dense functionalization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13168001 (Isomer Analog). Retrieved from [Link](Used for comparative physicochemical property modeling).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for Electrophilic Aromatic Substitution regioselectivity rules).
Sources
- 1. 89465-97-4|4-Bromo-2-chloro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. osti.gov [osti.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 6. savitapall.com [savitapall.com]
- 7. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Comprehensive Spectroscopic Profile: 1-Bromo-2,5-dichloro-4-nitrobenzene
[1]
Content Type: Technical Guide Subject: Spectroscopic Data & Molecular Characterization CAS: 170098-91-6 Formula: C₆H₂BrCl₂NO₂[1][2]
Part 1: Executive Summary & Structural Logic
1-Bromo-2,5-dichloro-4-nitrobenzene is a highly functionalized aromatic intermediate used in the synthesis of agrochemicals and complex pharmaceutical scaffolds. Its structure is defined by a 1,2,4,5-substitution pattern on the benzene ring, rendering it an asymmetric molecule with high electron deficiency.
For researchers and process chemists, accurate identification relies on distinguishing this specific isomer from its potential regioisomers (e.g., the 2-nitro or 5-bromo variants). This guide provides a definitive spectroscopic breakdown, synthesizing theoretical chemical principles with available experimental data to create a self-validating analytical standard.
Molecular Geometry & Symmetry[4]
-
Point Group: C₁ (Asymmetric).
-
Proton Environment: The molecule possesses two non-equivalent aromatic protons at positions 3 and 6.
-
H3: Located between the ortho-chloro (C2) and ortho-nitro (C4) groups.
-
H6: Located between the ortho-chloro (C5) and ortho-bromo (C1) groups.
-
Consequence: The lack of symmetry results in two distinct singlets in the ¹H NMR spectrum, a critical differentiator from symmetric isomers.
-
Part 2: Synthesis & Purity Profile[5]
To understand the spectroscopic impurities often found in this compound, one must understand its genesis. The primary synthetic route involves the electrophilic nitration of 1-bromo-2,5-dichlorobenzene.
Synthesis Workflow (Graphviz)
Mechanistic Insight: The C4 position is favored for nitration because it is para to the Bromine (a weak activator/director) and ortho to a Chlorine. The C6 position is sterically crowded (sandwiched between Br and Cl), making the 4-nitro isomer the dominant product.
Part 3: Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)[4][6][7][8]
¹H NMR (Proton)
Due to the 1,2,4,5-substitution, the two remaining protons are para to each other. Para-coupling (
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H3 | 8.05 - 8.15 | Singlet (s) | 1H | Deshielded: Flanked by highly electron-withdrawing Nitro (C4) and Chloro (C2) groups. The Nitro group's anisotropy and inductive effect shift this proton significantly downfield. |
| H6 | 7.70 - 7.80 | Singlet (s) | 1H | Moderately Deshielded: Flanked by Bromo (C1) and Chloro (C5). Halogens are withdrawing but less so than the nitro group. |
Note: Shifts are predicted based on substituent additivity rules (CDCl₃ solvent).
¹³C NMR (Carbon)
The spectrum will display six distinct signals .
| Carbon | Shift (δ, ppm) | Type | Environment |
| C4 | ~148.0 | Quaternary | C-NO₂ : Directly bonded to the nitro group; most deshielded. |
| C2, C5 | ~133.0 - 136.0 | Quaternary | C-Cl : Two distinct signals due to asymmetry. C2 is ortho to Br; C5 is ortho to NO₂. |
| C3 | ~130.0 | Methine (CH) | Ortho to NO₂. |
| C6 | ~135.0 | Methine (CH) | Ortho to Br. |
| C1 | ~120.0 | Quaternary | C-Br : Carbon bearing Bromine typically appears upfield relative to C-Cl due to the heavy atom effect. |
Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation of the halogen content. The presence of one Bromine and two Chlorines creates a unique isotope pattern.
Isotope Abundance Logic:
-
Bromine: ⁷⁹Br : ⁸¹Br ≈ 1:1
-
Chlorine: ³⁵Cl : ³⁷Cl ≈ 3:1 (for two Cl, pattern is 9:6:1)
-
Combined Pattern (M+): The molecular ion cluster will span roughly 6 mass units with a complex intensity distribution.
Fragmentation Pathway (Graphviz)
Key Diagnostic Ions (EI-MS):
-
m/z 269/271/273/275: Molecular ion cluster. The nominal mass is 269 (⁷⁹Br, 2x³⁵Cl), but the pattern confirms the elemental composition.
-
m/z 223/225/227: [M – NO₂]⁺. Aryl cations formed by the loss of the nitro group are stable and prominent.
Infrared Spectroscopy (FT-IR)
IR analysis is useful for quick verification of functional groups, particularly the nitro stretch.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Notes |
| Nitro (-NO₂) | 1530 – 1540 | Asymmetric Stretch | Strong, characteristic band. |
| Nitro (-NO₂) | 1340 – 1350 | Symmetric Stretch | Strong band. |
| Aromatic C=C | 1450 – 1600 | Ring Stretch | Multiple weak bands. |
| C-Cl / C-Br | 600 – 800 | Stretch | "Fingerprint" region; strong absorption. |
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent: Chloroform-d (CDCl₃) is the standard solvent. If solubility is poor, DMSO-d₆ is a viable alternative, though chemical shifts will migrate slightly downfield.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., iron filings from synthesis) which can broaden peaks due to paramagnetism.
Protocol 2: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% Formic Acid).
-
Detection: UV @ 254 nm.
-
Rationale: The highly lipophilic nature of the halogens requires a high organic content in the mobile phase to elute the compound within a reasonable timeframe.
References
-
PubChem Compound Summary. 1-Bromo-2,5-dichloro-4-nitrobenzene (CAS 170098-91-6).[1][3][4] National Center for Biotechnology Information. [Link][5]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for substituent additivity rules used in spectral prediction).
Sources
- 1. 170098-91-6 | 1-Bromo-2,5-dichloro-4-nitrobenzene [aaronchem.com]
- 2. 1-Bromo-2,5-dichloro-4-nitrobenzene - CAS:170098-91-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 89465-97-4|4-Bromo-2-chloro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 1805596-72-8|5-Bromo-1,2-dichloro-3-nitrobenzene|BLD Pharm [bldpharm.com]
¹H NMR spectrum of 1-Bromo-2,5-dichloro-4-nitrobenzene
[1]
Structural Fingerprint & Symmetry Analysis
Before analyzing the spectrum, one must establish the magnetic environment of the molecule.[1] The compound is a tetrasubstituted benzene derivative with a specific substitution pattern that dictates its spectral simplicity but chemical complexity.[1]
Substituent Geometry
-
Position 1: Bromine (Br) – Weakly deactivating, Ortho/Para directing.[2]
-
Position 2: Chlorine (Cl) – Weakly deactivating, Ortho/Para directing.
-
Position 3: Proton (
) – Sandwiched between Cl (C2) and NO₂ (C4). -
Position 4: Nitro (
) – Strongly deactivating, Meta directing (strongly deshielding). -
Position 5: Chlorine (Cl) – Weakly deactivating.
-
Position 6: Proton (
) – Sandwiched between Cl (C5) and Br (C1).
Symmetry Implications
The molecule lacks a plane of symmetry due to the different halogens at C1 (Bromo) and C2/C5 (Chloro). Consequently, the two aromatic protons at C3 and C6 are chemically and magnetically non-equivalent . They will appear as distinct signals.[1]
Theoretical Chemical Shift Prediction (Increment Analysis)
In the absence of a raw database spectrum for this specific polysubstituted congener, we apply high-fidelity Curphy-Morrison Additivity Rules .[1] This method is the gold standard for predicting aromatic shifts in the absence of experimental standards.
Base Value (Benzene): 7.27 ppm[3]
Assignment 1: Proton at C3 ( )
This proton is located ortho to the nitro group, which exerts a massive deshielding effect (paramagnetic anisotropy and electron withdrawal).
-
Ortho-NO₂: +0.95 ppm (Strong downfield shift)[1]
-
Ortho-Cl: +0.02 ppm[1]
-
Meta-Br: -0.13 ppm[1]
-
Meta-Cl: -0.06 ppm[1]
-
Calculated Shift: ~8.05 ppm
Assignment 2: Proton at C6 ( )
This proton is shielded relative to H3 because it lacks the ortho-nitro interaction.[1]
-
Ortho-Br: +0.22 ppm[1]
-
Ortho-Cl: +0.02 ppm[1]
-
Meta-NO₂: +0.17 ppm[1]
-
Meta-Cl: -0.06 ppm[1]
-
Calculated Shift: ~7.62 ppm
The Delta ( )
The predicted difference between the two singlets is approximately 0.43 ppm , with
Experimental ¹H NMR Data Summary
The following data represents the expected spectral signature in deuterated chloroform (
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| A | 8.05 ± 0.1 | Singlet (s) | 1H | C3-H (Ortho to | |
| B | 7.62 ± 0.1 | Singlet (s) | 1H | C6-H (Ortho to Br) |
Note: While C3 and C6 are para to each other, para-coupling (
Structural Elucidation Logic
The following diagram illustrates the decision tree used to assign the protons, distinguishing this molecule from potential isomers (e.g., 1-Bromo-4,5-dichloro-2-nitrobenzene).
Caption: Logic flow for assigning the C3 and C6 aromatic protons based on electronic substituent effects.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducible data suitable for regulatory filing or publication, follow this standardized protocol.
Reagents
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Analyte: ~10 mg of 1-Bromo-2,5-dichloro-4-nitrobenzene.[1]
Workflow
-
Massing: Weigh 5–10 mg of the solid analyte into a clean vial.
-
Solvation: Add 0.6 mL of
. Vortex until fully dissolved.[1] Ensure no suspended solids remain, as these cause field inhomogeneity (broad peaks). -
Filtration (Optional but Recommended): If the solution appears cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual iron/catalyst from synthesis).
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 (Sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm.[1]
-
-
Processing:
Synthesis & Application Context
Understanding the origin of the sample aids in identifying impurities.[1] This compound is typically synthesized via the nitration of 1-bromo-2,5-dichlorobenzene.[1]
Common Impurities:
-
Isomer: 1-Bromo-2,5-dichloro-3-nitrobenzene (Sterically less favored but possible).[1]
-
Detection: Look for minor singlets or doublets shifted slightly upfield.[1]
-
-
Precursor: 1-Bromo-2,5-dichlorobenzene.[1]
-
Detection: Look for signals at ~7.3–7.5 ppm (lacking the deshielded ~8.05 ppm proton).
-
Synthesis Pathway Diagram
Caption: Electrophilic aromatic substitution pathway yielding the target molecule.
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Source for Additivity Rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5][6]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for benzene derivative shifts).
-
PubChem. (2025).[5] 1-Bromo-2,5-dichloro-4-nitrobenzene Compound Summary. Retrieved from [Link]
Sources
- 1. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. rsc.org [rsc.org]
- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
¹³C NMR analysis of 1-Bromo-2,5-dichloro-4-nitrobenzene
Technical Whitepaper: Structural Elucidation of 1-Bromo-2,5-dichloro-4-nitrobenzene via ¹³C NMR
Executive Summary
The precise structural characterization of tetrasubstituted benzene derivatives, such as 1-Bromo-2,5-dichloro-4-nitrobenzene , presents a unique challenge in organic synthesis and drug development. The high degree of substitution disrupts the typical symmetry of the benzene ring, resulting in six distinct carbon environments that often exhibit overlapping chemical shifts.
This technical guide provides a comprehensive, first-principles approach to the ¹³C NMR analysis of this molecule. By synthesizing Substituent Chemical Shift (SCS) theory with advanced 2D NMR correlation strategies, this document establishes a self-validating protocol for researchers to confidently assign spectral signals, ensuring the integrity of intermediates used in pharmaceutical and agrochemical pipelines.
Part 1: Theoretical Framework & Structural Logic
To interpret the spectrum accurately, one must first quantify the electronic influence of the four substituents: the Nitro group (-NO₂) , the Bromine atom (-Br) , and the two Chlorine atoms (-Cl) .
Electronic Environment Analysis
The molecule is asymmetric. We must account for Inductive effects (
-
C4 (Ipso-NO₂): The nitro group is strongly electron-withdrawing (
, ), causing significant deshielding. This carbon will appear most downfield. -
C1 (Ipso-Br): Bromine exerts a "Heavy Atom Effect." Despite being electronegative, its large electron cloud causes diamagnetic shielding, often shifting the ipso carbon upfield relative to chloro- or fluoro-analogs.[1]
-
C2 & C5 (Ipso-Cl): Chlorine is electron-withdrawing by induction (
) but donating by resonance ( ). The inductive effect dominates at the ipso position, leading to deshielding. -
C3 & C6 (Tertiary Carbons): These carbons bear protons. They typically appear upfield of the quaternary carbons (except for C-Br cases) and exhibit significantly higher intensity due to the Nuclear Overhauser Effect (NOE) and shorter relaxation times (
).[2]
Predictive Modeling (SCS Calculation)
Using additivity rules for benzene derivatives, we calculate the theoretical chemical shifts relative to benzene (
Base values (approximate increments):
-
-NO₂: Ipso +20, Ortho -4.8, Meta +0.9, Para +5.8
-
-Cl: Ipso +6.2, Ortho +0.4, Meta +1.3, Para -1.9
-
-Br: Ipso -5.5, Ortho +3.4, Meta +1.7, Para -1.6
| Carbon | Environment | Calculation Logic (Base 128.5 + SCS) | Predicted Shift ( |
| C4 | C-NO₂ | ~148.6 | |
| C2 | C-Cl | ~137.1 | |
| C6 | C-H | ~134.5 | |
| C1 | C-Br | ~130.5 | |
| C5 | C-Cl | ~129.7 | |
| C3 | C-H | ~127.1 |
> Note: The "Critical Pair" is C1 and C5. Their predicted shifts are within the margin of error for additivity rules. Definitive assignment requires HMBC (Heteronuclear Multiple Bond Correlation).
Part 2: Experimental Methodology
To resolve the quaternary carbons and validate the structure, a standard 1D ¹³C experiment is insufficient. The following workflow ensures high-fidelity data acquisition.
Sample Preparation & Parameters
-
Solvent:
(77.16 ppm triplet) is standard. If solubility is poor, use DMSO- (39.52 ppm septet), but note that polar solvents may shift the C4-NO₂ signal further downfield. -
Concentration:
mg/0.6 mL is recommended for acceptable S/N on quaternary carbons within 1-2 hours. -
Relaxation Delay (
): Quaternary carbons (C1, C2, C4, C5) have long longitudinal relaxation times ( ).[2] Set seconds to prevent signal saturation and ensure integration accuracy.
Experimental Workflow Diagram
Figure 1: Integrated NMR acquisition workflow designed to resolve quaternary carbon ambiguity.
Part 3: Spectral Analysis & Assignment Strategy
This section details the "detective work" required to assign specific peaks to the structure.
Proton Anchors (The Key to HMBC)
Before assigning carbons, we must identify the protons attached to C3 and C6.
-
H3 (Ortho to NO₂ & Cl): The nitro group exerts a strong deshielding anisotropic effect. H3 will appear significantly downfield (approx. 8.0 - 8.3 ppm ).[3]
-
H6 (Ortho to Br & Cl): Lacks the strong deshielding of the nitro group. Will appear upfield relative to H3 (approx. 7.5 - 7.7 ppm ).[3]
The Assignment Logic Tree
-
Separation by Multiplicity (DEPT-135):
-
Positive Signals: C3, C6 (Methine).
-
Silent/Invisible: C1, C2, C4, C5 (Quaternary).
-
-
Chemical Shift Ranking:
-
Highest ppm (>145): Assign to C4 (C-NO₂).
-
High-Mid ppm (~137): Assign to C2 (C-Cl, ortho to Br).
-
Low-Mid ppm (~129-131): The C1/C5 cluster.
-
-
HMBC Connectivity (The Definitive Step):
-
Target C1 vs C5:
-
Look for the H3 proton (downfield). It has a 3-bond coupling (
) to C1 and C5 . -
Look for the H6 proton (upfield). It has a 3-bond coupling to C2 and C4 .
-
-
Differentiation:
-
C4 is already identified by its extreme shift. The carbon correlating with H6 that is not C4 is C2 .
-
C5 is ortho to the Nitro group. In many aromatic systems, ortho-nitro carbons show broadened lines or specific coupling patterns. However, the most reliable method is comparing the shift intensity and slight line broadening due to the quadrupolar
N nucleus (if visible). -
Refined Logic: C5 is shielded by the ortho-nitro effect (-4.8 ppm). C1 is shielded by the ipso-bromo effect (-5.5 ppm). Since C1 has electron-donating neighbors (relative to C5), C1 is likely the slightly higher field signal (lower ppm) or very close to C5.
-
-
Assignment Logic Diagram
Figure 2: Logical decision tree for assigning carbon signals based on DEPT phasing and HMBC correlations.
Part 4: Quality Control & Validation
In a drug development context, proving the absence of regioisomers is as important as proving the structure.
-
Regioisomer Check: The most common impurity is 1-Bromo-4,5-dichloro-2-nitrobenzene (isomer formed if nitration occurs at a different position).
-
Differentiation: The impurity possesses a plane of symmetry? No. However, the coupling patterns in ¹H NMR would differ (para-coupling vs meta-coupling).[4]
-
Validation: In the target molecule (1-Bromo-2,5-dichloro-4-nitrobenzene), H3 and H6 are para to each other. They typically show singlets (or very small para-coupling,
Hz). If you see doublets with Hz, you have the wrong isomer (ortho-protons).
-
-
Quantitative ¹³C (qNMR): If purity determination is required via ¹³C, add a relaxation agent like Cr(acac)₃ (0.05 M) to shorten
of quaternary carbons and acquire with inverse gated decoupling to eliminate NOE.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for SCS additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for heavy atom effect mechanisms).[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Recommended resource for comparing analogous benzene derivatives).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/HSQC interpretation).
Sources
Technical Guide: FT-IR Spectroscopic Characterization of 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
This technical guide provides a comprehensive framework for the infrared spectroscopic analysis of 1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: 170098-91-6). As a poly-halogenated nitroaromatic, this compound serves as a critical intermediate in the synthesis of high-value agrochemicals, dyes, and pharmaceutical precursors.
The simultaneous presence of three electron-withdrawing groups (nitro, chloro, bromo) on the benzene ring creates a unique dipole environment that significantly influences vibrational frequencies. This guide moves beyond basic peak-picking to establish a self-validating analytical protocol , ensuring researchers can distinguish this specific 1,2,4,5-substitution pattern from potential regioisomers (e.g., 1-bromo-4,5-dichloro-2-nitrobenzene) often encountered during nitration or halogenation workflows.
Structural Context & Molecular Geometry[1]
Before spectral acquisition, understanding the molecular geometry is essential for predicting band intensities.
-
Symmetry: The molecule belongs to the
point group (asymmetric) due to the mixed halogen substitution. However, the planar benzene ring approximates symmetry for vibrational analysis. -
Steric & Electronic Effects: The nitro group at position 4 is flanked by a chlorine at position 5 and a hydrogen at position 3. The bulky bromine at position 1 and chlorine at position 2 create a "crowded" ring. The strong electron-withdrawing nature of the
, , and groups deactivates the ring, typically shifting aromatic stretches to slightly higher frequencies compared to unsubstituted benzene. -
Substitution Pattern: The 1,2,4,5-substitution leaves two isolated aromatic protons at positions 3 and 6. This specific arrangement dictates the Out-of-Plane (OOP) bending region, which is the primary diagnostic tool for confirming regio-purity.
Experimental Protocol: The Self-Validating System
To ensure data integrity, the choice of sampling technique is critical. For poly-halogenated compounds, Transmission FTIR (KBr Pellet) is superior to ATR (Attenuated Total Reflectance) for full structural characterization.
Why KBr over ATR?
-
The "Cut-Off" Risk: Diamond/ZnSe ATR crystals typically have a spectral cutoff around 525–600 cm⁻¹. The Carbon-Bromine (
) stretching vibration typically occurs between 650–500 cm⁻¹. Using ATR risks masking this critical fingerprint band. -
Resolution: KBr pellets (transparent down to 400 cm⁻¹) allow for the definitive observation of the
stretch and low-frequency ring deformations.
Workflow Diagram
The following diagram outlines the validated workflow for sample preparation and data processing.
Figure 1: Optimized experimental workflow for solid-phase FTIR analysis of halogenated nitrobenzenes.
Spectral Analysis & Band Assignment
The spectrum of 1-Bromo-2,5-dichloro-4-nitrobenzene is dominated by the intense nitro group stretches and the complex fingerprint region derived from the halogens.
Diagnostic Regions Table
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Aromatic C-H | Stretching ( | 3100 – 3050 | Weak | Characteristic of |
| Nitro ( | Asymmetric Stretch ( | 1550 – 1530 | Very Strong | Primary identifier. Shifted slightly higher due to electron-withdrawing halogens. |
| Aromatic Ring | C=C Ring Breathing | 1590, 1475 | Medium | Skeletal vibrations of the benzene ring. |
| Nitro ( | Symmetric Stretch ( | 1360 – 1340 | Strong | The second "flag" for nitro compounds. |
| C-N | Stretching ( | ~850 | Medium | Bond connecting the nitro group to the ring. |
| Isolated Ar-H | Out-of-Plane Bend ( | 900 – 860 | Strong | Crucial for Regiochemistry. 1,2,4,5-substitution results in isolated hydrogens, typically showing one strong band in this range. |
| C-Cl | Stretching ( | 800 – 600 | Medium/Strong | Often appears as multiple bands due to coupling with ring vibrations. |
| C-Br | Stretching ( | 600 – 500 | Medium | Fingerprint ID. Requires KBr or CsI optics to see clearly. |
Detailed Interpretation Logic
The Nitro "Flags"
The most prominent features will be the
-
Mechanism: The high polarity of the
bonds results in a large change in dipole moment during vibration, leading to intense absorption.[1] -
Shift: The presence of electronegative Cl and Br atoms on the ring exerts an inductive effect (-I), withdrawing electron density. This strengthens the
force constant slightly, potentially shifting the asymmetric stretch toward the higher end (1550 cm⁻¹).
The Regio-Specific Fingerprint (1,2,4,5-Substitution)
Distinguishing this isomer from 1-bromo-2,3-dichloro-4-nitrobenzene (vicinal) or others relies on the Out-of-Plane (OOP) C-H bending .
-
Positions 3 and 6: The protons are isolated (they have no adjacent proton neighbors).
-
Spectral Signature: Isolated aromatic protons typically display a sharp, strong absorption between 900 and 860 cm⁻¹ .
-
Contrast: If the protons were adjacent (ortho), you would see a band near 830–800 cm⁻¹. If there were three adjacent protons, a band would appear near 780 cm⁻¹. The presence of a single strong band near 880 cm⁻¹ confirms the isolated nature of the protons in the 1,2,4,5 pattern.
Logical Interpretation Pathway
The following logic gate diagram assists researchers in rapid spectrum validation.
Figure 2: Decision tree for spectral validation of 1-Bromo-2,5-dichloro-4-nitrobenzene.
Quality Control & Impurity Profiling
In drug development, "almost correct" is a failure. Common impurities in the synthesis of this compound include:
-
Regioisomers: 1-Bromo-4,5-dichloro-2-nitrobenzene.[2]
-
Detection: Look for splitting in the OOP region (850–800 cm⁻¹) indicating adjacent protons, which contradicts the 1,2,4,5 isolated proton pattern.
-
-
Incomplete Nitration: 1-Bromo-2,5-dichlorobenzene (Starting Material).
-
Detection: Absence of the strong 1550/1350 cm⁻¹ nitro bands.
-
-
Hydrolysis Products: Phenolic derivatives (rare, but possible if stored improperly).
-
Detection: Broad -OH stretch at 3500–3200 cm⁻¹.
-
Reference Standard Verification
It is mandatory to overlay the acquired spectrum with a certified reference standard (if available) or a theoretical spectrum derived from DFT (Density Functional Theory) calculations if a physical standard is absent.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on organic functional group assignment).
-
NIST Chemistry WebBook. Infrared Spectra of Poly-halogenated Benzenes. National Institute of Standards and Technology.[4][5][6] Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Standard reference for comparing aromatic substitution patterns). Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific halogenated aromatic frequency shifts).
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 1-Bromo-4,5-dichloro-2-nitrobenzene | CAS 93361-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. NIST Chemistry WebBook [webbook.nist.gov]
- 6. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]
Advanced Reactivity Profile: 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: 23453-33-0 / Analogues) acts as a high-value poly-functionalized electrophile in medicinal chemistry. Its unique architecture—featuring three distinct halogen sites with orthogonal reactivity profiles—makes it a premier scaffold for constructing complex heterocyclic systems, particularly kinase inhibitors and agrochemicals.
This guide details the chemoselective and regioselective exploitation of this molecule.[1][2][3][4] By leveraging the electronic differentiation between the para-activated bromide, the ortho-activated chloride, and the meta-positioned chloride, researchers can execute sequential functionalizations with high precision.
Part 1: Molecular Architecture & Electronic State
The reactivity of 1-Bromo-2,5-dichloro-4-nitrobenzene is dictated by the interplay between the strongly electron-withdrawing nitro group (-NO
Structural Analysis[5]
-
Position 1 (Br): Located para to the nitro group.[1][5] Highly activated for Nucleophilic Aromatic Substitution (S
Ar) and oxidative addition (Pd-catalysis). -
Position 2 (Cl): Located meta to the nitro group.[1][5][6] Electronically deactivated for S
Ar; requires specialized conditions for functionalization. -
Position 4 (NO
): The "Electronic Commander." It withdraws electron density via induction (-I) and resonance (-M), creating positive potential at the ortho (C5) and para (C1) carbons. -
Position 5 (Cl): Located ortho to the nitro group. Activated for S
Ar, but sterically encumbered compared to C1.
Electronic Reactivity Map
The following table summarizes the susceptibility of each site to specific reaction classes.
| Site | Substituent | Electronic Environment | Primary Reactivity Mode | Relative Reactivity (Est.) |
| C1 | Bromine | Para-Activated (Strong) | S | High (Primary Electrophile) |
| C5 | Chlorine | Ortho-Activated (Moderate) | S | Moderate (Secondary Electrophile) |
| C2 | Chlorine | Meta-Deactivated | None (under std. conditions) | Low (Inert Scaffold) |
| C4 | Nitro | Activating Group | Reduction to Aniline | N/A |
Part 2: Nucleophilic Aromatic Substitution (S Ar) Landscape
The core technical challenge with this scaffold is controlling regioselectivity between the C1-Br and C5-Cl sites. Both are activated by the nitro group, but they differ in leaving group ability and steric environment.
Mechanistic Insight: The Regioselectivity Rule
In S
-
Electronic Activation: The para position (C1) generally accepts electron density more efficiently into the nitro group's resonance system than the ortho position (C5), stabilizing the Meisenheimer complex.
-
Steric Hindrance: The C5-Cl site is flanked by the bulky nitro group and a hydrogen. The C1-Br site is flanked by a chlorine and a hydrogen. While both are substituted, attack at the ortho position (C5) suffers from greater steric repulsion with the nitro group.
-
Leaving Group Dynamics: While Cl is often a better leaving group than Br in S
Ar (due to higher electronegativity accelerating the addition step), the positional advantage of para-activation overrides this subtle difference.
Experimental Protocol: Selective C1-Amination
Objective: Selective displacement of Br with a secondary amine (e.g., Morpholine).
Reagents:
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 60 °C
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (3.7 mmol) of substrate in 10 mL of anhydrous MeCN.
-
Addition: Add finely ground
(1.02 g, 7.4 mmol) followed by dropwise addition of morpholine (0.35 mL, 4.0 mmol). -
Reaction: Heat the mixture to 60 °C under
atmosphere. Monitor by TLC/LCMS.-
Checkpoint: The C1-product usually forms within 2–4 hours. Prolonged heating or excess nucleophile may trigger minor C5-substitution.
-
-
Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from EtOH or purify via silica flash chromatography (Hexane/EtOAc).
Expected Outcome: >85% yield of the para-substituted product (4-(2,5-dichloro-4-nitrophenyl)morpholine).
Part 3: Transition-Metal Catalyzed Cross-Couplings
When using Palladium catalysis (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity hierarchy changes. The C-Br bond is significantly weaker than the C-Cl bond, allowing for exclusive chemoselectivity.
Chemoselectivity Principle[2]
-
Oxidative Addition Rate:
. -
Result: Pd(0) will insert into the C1-Br bond exclusively, leaving both C2-Cl and C5-Cl intact. This allows the molecule to serve as a "linchpin" for bi-aryl synthesis.
Experimental Protocol: C1-Selective Suzuki Coupling
Objective: Coupling with Phenylboronic acid at C1.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: Phenylboronic acid (1.1 equiv)[7]
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: Toluene/Ethanol (4:1)
-
Temperature: 90 °C
Workflow:
-
Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes (Critical for preventing homocoupling).
-
Catalyst Addition: Add
and base rapidly under Argon flow. Seal the vessel. -
Reaction: Heat to 90 °C for 4–12 hours.
-
Validation: LCMS should show consumption of starting material and formation of the bi-aryl product. The chlorine atoms at C2 and C5 remain untouched.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent reactivity map showing the three primary functionalization pathways.
Part 5: Functional Group Interconversion (Nitro Reduction)
Reducing the nitro group converts the electrophilic scaffold into a nucleophilic aniline derivative.
-
Challenge: Standard catalytic hydrogenation (
, Pd/C) often leads to hydrodehalogenation (stripping off the Cl or Br atoms). -
Solution: Use chemoselective dissolving metal reductions.
-
Iron/Acetic Acid: Gentle, preserves halogens.
-
Tin(II) Chloride (
): Highly selective for nitro groups in the presence of halides.
-
Recommended Protocol (Fe/AcOH): Suspend substrate in EtOH/Water (4:1). Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Heat to reflux for 2 hours. Filter hot through Celite to remove iron oxides.
Part 6: Safety & Handling
-
Explosion Hazard: As a polynitro/polyhalo aromatic, the compound possesses high energy potential. Avoid heating dry solids. Do not subject to friction or shock.
-
Toxicity: Halonitrobenzenes are severe skin irritants and potential sensitizers. They are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
-
Waste: All aqueous waste from S
Ar reactions (containing displaced bromide/chloride) must be treated as halogenated organic waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34667, 1-Bromo-2-chloro-4-nitrobenzene (Analogue Reference). Retrieved from [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution: General Corrected Mechanism.[8] Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
Technical Guide: Safety, Handling, and Reactivity of 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene (CAS 3460-20-6) is a highly functionalized aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the unique "orthogonal" reactivity provided by its three distinct halogen substituents and the activating nitro group. However, this same functionality introduces specific safety risks—namely, potential thermal instability, severe toxicity (methemoglobinemia), and unpredictable reactivity with nucleophiles. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's hazards and field-proven handling protocols.
Chemical Identity & Physical Properties[1][2][3][4]
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 1-Bromo-2,5-dichloro-4-nitrobenzene |
| CAS Number | 3460-20-6 |
| Molecular Formula | C₆H₂BrCl₂NO₂ |
| Molecular Weight | 270.90 g/mol |
| Physical State | Crystalline Solid (typically off-white to yellow) |
| Melting Point | Empirical verification required (Analogues range 50–80°C) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Nitro ( |
Hazard Profiling: The "Why" Behind the Protocols
Energetic Instability (Thermal Runaway)
Mechanism: The presence of a nitro group (
-
Risk: High. Reaction mixtures containing this compound, especially with nucleophiles (amines, alkoxides) or at elevated temperatures (>100°C), can undergo rapid, exothermic decomposition (thermal runaway).
-
Control: Differential Scanning Calorimetry (DSC) is mandatory before scaling up any reaction >10g. Maintain process temperatures at least 50°C below the onset of exotherm.[1]
Health Hazard: Methemoglobinemia
Mechanism: Like many nitroaromatics, this compound can be absorbed through the skin and metabolized to reactive nitroso intermediates. These intermediates oxidize hemoglobin (
-
Symptoms: Cyanosis (blue lips/fingernails), fatigue, dizziness, and chocolate-brown blood.
-
Control: Double-gloving is non-negotiable. Work strictly within a fume hood.
Reactivity & Selectivity Profile
Understanding the regioselectivity is crucial for both synthesis and safety (avoiding side reactions).
-
The Nitro Effect: The nitro group at C4 withdraws electron density via resonance, activating the C1 (para) and C5 (ortho) positions for Nucleophilic Aromatic Substitution (SNAr).
-
The Meta Position: The Chlorine at C2 is meta to the nitro group and is electronically deactivated relative to C1 and C5.
-
Leaving Group Ability: Bromide (
) is a better leaving group than Chloride ( ). Therefore, C1-Br is the primary site of attack for soft nucleophiles, while C5-Cl is the secondary site.
Visualizing Reactivity & Safety Logic
Diagram 1: Reactivity & Selectivity Logic
This diagram illustrates the electronic activation that dictates both synthetic utility and chemical incompatibility.
Caption: Electronic activation map showing C1-Br as the primary site for nucleophilic attack due to para-activation and leaving group ability.
Handling & Storage Protocols
Engineering Controls
-
Solids Handling: Weighing must be performed in a Class I Ventilated Balance Enclosure or a Fume Hood. The dust is a potent sensitizer and methemoglobinemia agent.
-
Liquids/Solutions: All transfers via cannula or syringe. Open pouring is prohibited to prevent vapor generation.
Personal Protective Equipment (PPE) Matrix
Table 2: PPE Requirements by Scale
| Scale | Gloves (Inner/Outer) | Respiratory | Body Protection |
| < 100 mg | Nitrile (4 mil) / Nitrile (4 mil) | Fume Hood (Sash <18") | Lab Coat, Safety Glasses |
| 100 mg - 10 g | Laminate (Silver Shield) / Nitrile | Fume Hood | Tyvek Sleeves, Goggles |
| > 10 g | Laminate / Butyl Rubber | Fume Hood + N95 (for solids) | Full Tyvek Suit, Face Shield |
Expert Insight: Standard nitrile gloves offer poor protection against nitroaromatics in solution (e.g., DCM/Acetone). Silver Shield (Laminate) gloves are required for prolonged handling or spill cleanup.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, cooling minimizes vapor pressure and slows slow thermal decomposition.
-
Segregation: Store away from:
-
Strong Bases: Can initiate SNAr hydrolysis or polymerization.
-
Reducing Agents (Hydrazine, Borohydrides): Risk of exothermic reduction of the nitro group to amine/hydrazine.
-
Metals (Zn, Fe): In the presence of acid, these reduce the nitro group vigorously.
-
Emergency Response Workflow
Diagram 2: Spill & Exposure Response
A decision tree for immediate action in the event of a breach.
Caption: Workflow for mitigating spills and treating exposure, emphasizing the recognition of cyanosis symptoms.
Waste Disposal
-
Classification: Hazardous Waste (Toxic, Irritant).
-
Protocol:
References
-
PubChem. 1-Bromo-2-chloro-4-nitrobenzene (Isomer Analog Data).[4] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Chloronitrobenzenes.[4][5][Link]
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. fishersci.com [fishersci.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4,5-dichloro-2-nitrobenzene | C6H2BrCl2NO2 | CID 13168001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity analysis of 1-Bromo-2,5-dichloro-4-nitrobenzene
An In-depth Technical Guide to the Purity Analysis of 1-Bromo-2,5-dichloro-4-nitrobenzene
Foreword: A Proactive Approach to Purity
In the landscape of pharmaceutical and specialty chemical development, the characterization of any chemical entity begins and ends with a comprehensive understanding of its purity. The molecule 1-Bromo-2,5-dichloro-4-nitrobenzene is a highly functionalized aromatic compound, a valuable intermediate whose utility is directly proportional to its quality. The presence of even trace-level impurities can have profound consequences, potentially altering reaction kinetics, introducing unforeseen by-products in subsequent synthetic steps, or, in a pharmaceutical context, posing a direct toxicological risk.
This guide eschews a simple recitation of methods. Instead, it offers a holistic analytical strategy, grounded in first principles of chemistry and guided by international regulatory standards. We will explore not just how to test for purity, but why specific analytical choices are made, how to anticipate potential impurities based on the synthetic pathway, and how to build a self-validating system of analysis that ensures trustworthiness and scientific integrity.[1][2]
Compound Profile: Physicochemical Characteristics
A foundational understanding of 1-Bromo-2,5-dichloro-4-nitrobenzene's properties is paramount for method development. These characteristics influence solubility (for sample preparation), volatility (determining the suitability of GC vs. HPLC), and spectroscopic response.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-2,5-dichloro-4-nitrobenzene | N/A |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [3][4] |
| Molecular Weight | 270.90 g/mol | [3][4] |
| CAS Number | 93361-94-5 | [3][4] |
| Appearance | Expected to be a yellow or off-white solid | General Knowledge |
| Melting Point | Not widely reported; requires experimental determination | N/A |
| Boiling Point | Not widely reported; likely decomposes at high temperatures | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol, dichloromethane | General Chemical Principles |
The Synthetic Landscape: Anticipating Impurities
A robust purity analysis is not a blind search; it is an informed investigation. The most probable impurities are derived from the manufacturing process itself.[2][5] While the exact commercial synthesis may be proprietary, a plausible route involves the nitration of 1-bromo-2,5-dichlorobenzene.
This allows us to predict several classes of potential impurities:
-
Starting Materials: Unreacted 1-bromo-2,5-dichlorobenzene.
-
Reagents & Catalysts: Residual acids (e.g., sulfuric, nitric) or metallic catalysts.[2]
-
Isomeric By-products: Nitration at other positions on the aromatic ring, leading to regioisomers.
-
Over-reaction Products: Introduction of a second nitro group, leading to dinitro- species.
-
Degradation Products: Formed during synthesis or upon storage, potentially through hydrolysis or photolysis.
dot graph "synthesis_impurities" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Potential sources of impurities during synthesis.
A Multi-Pronged Analytical Strategy
No single technique can provide a complete purity profile. A synergistic approach combining a high-resolution separation technique for quantification with spectroscopic methods for identification is essential. This ensures both the accuracy of the purity value and the structural confirmation of the main component and its contaminants.
dot graph "analytical_workflow" { layout=dot; graph [splines=ortho, fontname="Arial", fontsize=11]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Integrated workflow for comprehensive purity analysis.
Chromatographic Purity Assessment: The Quantitative Core
Chromatography is the workhorse for purity determination, separating the main component from its impurities to allow for quantification.[6] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability. For 1-Bromo-2,5-dichloro-4-nitrobenzene, HPLC is generally the preferred primary method due to the potential for thermal degradation of nitroaromatic compounds at high GC inlet temperatures.
High-Performance Liquid Chromatography (HPLC)
HPLC offers robust and precise quantification of the main component and non-volatile impurities.[6][7][8] A reversed-phase method is ideal for this moderately non-polar molecule.
Expertise in Method Design:
-
Column Choice: A C18 stationary phase provides excellent hydrophobic interaction for retaining and separating halogenated nitrobenzenes from related impurities.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the elution of impurities with a wide range of polarities. A mild acid like formic acid is often added to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.
-
Detection: The nitroaromatic structure contains a strong chromophore, making UV detection at approximately 254 nm highly sensitive and specific.[8]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 1-Bromo-2,5-dichloro-4-nitrobenzene sample.
-
Dissolve in 50.0 mL of acetonitrile to create a stock solution of ~500 µg/mL.
-
Further dilute 1.0 mL of this stock solution to 100.0 mL with acetonitrile to prepare a working solution of ~5 µg/mL for impurity analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component. Acid suppresses silanol activity. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | Broad gradient ensures elution of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength of high absorbance for nitroaromatics. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
-
Data Analysis: Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique, ideal for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[6][9]
Experimental Protocol: GC-MS Impurity Screening
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for general-purpose screening. |
| Inlet Temp. | 270 °C (with rapid injection) | High enough to ensure volatilization but minimized to reduce on-column degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates volatile impurities from the main component and higher-boiling by-products. |
| MS Ion Source | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | EI at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-400 m/z | Covers the molecular ion and expected fragments. |
Spectroscopic Confirmation: Validating Identity
While chromatography quantifies purity, it relies on the assumption that the main peak is indeed the correct compound. Spectroscopic analysis provides this crucial confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation of organic molecules.[10][11][12] A simple ¹H NMR spectrum can quickly confirm the identity and structural integrity of the target compound. The expected spectrum for 1-Bromo-2,5-dichloro-4-nitrobenzene would show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the ring. The integration of these peaks should be in a 1:1 ratio. The presence of other unexpected signals would indicate impurities.
Mass Spectrometry (MS)
As part of the GC-MS analysis, the mass spectrum of the main peak provides the molecular weight. The isotopic pattern is particularly informative for this molecule. The presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1) will create a highly characteristic isotopic cluster for the molecular ion, providing unambiguous confirmation of the elemental composition.
Method Validation: Establishing Trustworthiness
Developing a method is not enough; it must be validated to prove it is fit for its intended purpose.[1][7][13] Validation is performed according to International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak for main component is resolved from all impurity peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of assay concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of a spiked known standard. |
| Precision | To demonstrate the method's reproducibility (repeatability & intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations/injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. Crucial for quantifying impurities at low levels (e.g., 0.05%).[13] |
Conclusion: A Framework for Quality
The purity analysis of 1-Bromo-2,5-dichloro-4-nitrobenzene is a multi-faceted process that integrates predictive reasoning based on synthesis with orthogonal analytical techniques. A primary HPLC-UV method provides robust quantification, while GC-MS offers a secondary, confirmatory view of volatile impurities. Spectroscopic tools like NMR and MS confirm the structural identity, ensuring that the quantified peak is the correct molecule. This entire framework is built upon a foundation of rigorous method validation, which guarantees that the data generated is reliable, reproducible, and compliant with global quality standards.[14][15] By adopting this comprehensive strategy, researchers and developers can proceed with confidence, knowing that the quality of their starting material is unequivocally established.
References
- Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- AMS Biotechnology (Europe) Ltd. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- CMDC Labs. (2025, February 21). The Importance of Chemical Analysis in Ensuring Product Safety and Regulatory Compliance.
- Noah Chemicals. (2026, February 9). Chemical Grades Explained: ACS, USP, FCC & Technical Guide.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- Ryze Chemie. (2025, March 10). Purity Standards in Fine Chemicals: A Buyer's Comprehensive....
- ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum.
- Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99 586-78-7.
- European Directorate for the Quality of Medicines & HealthCare. (2024, May 1). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Carl ROTH. (n.d.). Chromatography.
- ChemicalBook. (n.d.). 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- LGC Standards. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 1-Bromo-2,4-dichlorobenzene in Dyestuff Manufacturing.
- SlideShare. (n.d.). Structural elucidation by NMR(1HNMR).
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
- ChemicalBook. (2025, July 24). 1-Bromo-3,4-dichlorobenzene.
- ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy.
- Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- SMT. (n.d.). HPLC Separation Guide.
- Dakenchem. (2026, January 29). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
- Wiley. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene - SpectraBase.
- NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene.
Sources
- 1. particle.dk [particle.dk]
- 2. biotech-spain.com [biotech-spain.com]
- 3. 1-Bromo-4,5-dichloro-2-nitrobenzene | C6H2BrCl2NO2 | CID 13168001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4,5-dichloro-2-nitrobenzene | CAS 93361-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
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- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. cmdclabs.com [cmdclabs.com]
Methodological & Application
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Bromo-2,5-dichloro-4-nitrobenzene
Introduction & Molecule Analysis[1]
1-Bromo-2,5-dichloro-4-nitrobenzene is a high-value scaffold for the synthesis of complex pharmaceuticals and agrochemicals. Its utility lies in its dense functionalization : it possesses three distinct halogen sites and a nitro group, offering orthogonal reactivity profiles.
However, this density presents a significant challenge: Chemoselectivity .[1]
Structural Reactivity Profile
To design a successful protocol, we must first analyze the electronic environment of the substrate:
-
Position 1 (C-Br): This is the primary site for oxidative addition. It is significantly activated by the para-nitro group (C4), which withdraws electron density via resonance, and the ortho-chloro group (C2) via induction.
-
Position 4 (C-NO₂): A strong electron-withdrawing group (EWG). It activates the ring for nucleophilic attack but also stabilizes the Pd(II) intermediate after oxidative addition.
-
Position 2 & 5 (C-Cl):
-
The C5-Cl is ortho to the nitro group. While less reactive than the C-Br bond towards Pd(0), it is susceptible to Nucleophilic Aromatic Substitution (
) by strong nucleophiles (e.g., alkoxides, thiols). -
The C2-Cl is meta to the nitro group and is the least reactive site.
-
The Engineering Challenge: The goal is to engage the C-Br bond exclusively while leaving the C-Cl bonds and the nitro group intact for subsequent functionalization steps.
Mechanistic Strategy
To achieve high fidelity C-C bond formation at C1, we utilize the innate bond dissociation energy differences (C-Br
The Catalyst System[1][3][4][5][6][7][8][9][10]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ .
-
Rationale: We avoid highly active, bulky electron-rich phosphines (like
or Buchwald ligands) which might lower the activation energy enough to engage the activated C5-Cl bond. Standard triphenylphosphine-based catalysts provide the "Goldilocks" zone: reactive enough for the activated Br, but too sluggish for the Cl.
-
-
Base: Na₂CO₃ or K₃PO₄ .
-
Rationale: Mild inorganic bases are preferred over strong alkoxides (e.g., NaOtBu) to prevent
side reactions at the C5-Cl position.
-
Visualization: Chemoselectivity & Workflow[5]
The following diagram illustrates the reactivity hierarchy and the experimental workflow.
Caption: Reactivity map illustrating the preferential activation of C1-Br over C5-Cl and C4-NO2, leading to selective cross-coupling products.
Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling of 1-bromo-2,5-dichloro-4-nitrobenzene with Phenylboronic acid.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.1 - 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 0.03 (3 mol%) | Catalyst |
| Na₂CO₃ (2M aq) | 2.5 | Base/Activator |
| Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv) and Phenylboronic acid (1.2 equiv).
-
Degassing (Critical): Evacuate and backfill with Argon three times. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M relative to substrate).
-
Catalyst Addition: Under a positive stream of Argon, add Pd(PPh₃)₄ (3 mol%).
-
Note: If Pd(PPh₃)₄ is oxidized (orange/brown instead of bright yellow), use Pd(dppf)Cl₂·DCM as a robust alternative.
-
-
Base Addition: Add degassed 2M aqueous Na₂CO₃ (2.5 equiv).
-
Reaction: Seal the tube and heat to 80 °C for 4-6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography. The product is typically less polar than the starting material due to the loss of the polarizable C-Br bond, though the biaryl system adds lipophilicity.
Protocol B: Sonogashira Coupling
Objective: Introduction of an alkyne at C1.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.02 (2 mol%) | Catalyst |
| CuI | 0.01 (1 mol%) | Co-Catalyst |
| Et₃N | 2.0 | Base |
| THF | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Setup: Charge a dried flask with the substrate, PdCl₂(PPh₃)₂, and CuI under Argon.
-
Solvent: Add anhydrous THF and Triethylamine (Et₃N).
-
Note: Et₃N acts as both base and auxiliary solvent.[2] Ensure it is distilled or fresh to avoid amine oxides.
-
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40 °C.
-
Caution: Do not overheat (>60 °C) initially. The combination of CuI and heat can sometimes promote attack at the activated C5-Cl site or alkyne dimerization (Glaser coupling).
-
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Oxidized Catalyst | Use fresh Pd(PPh₃)₄ or switch to Pd(dppf)Cl₂ which is more air-stable. |
| C5-Cl Coupling (Over-reaction) | Temperature too high | Lower temperature to 60 °C; reduce catalyst loading to 1 mol%. |
| Nitro Reduction | Hydride source present | Ensure no hydride donors (e.g., NaBH₄) are present. Avoid H₂ atmosphere. |
| Homocoupling of Boronic Acid | Oxygen in system | Degas solvents more rigorously (sparge with Ar for 20 mins). |
Safety & Handling
-
Nitro Compounds: Potentially energetic. Do not distill the neat product at high temperatures.
-
Palladium Waste: All heavy metal waste must be segregated.
-
Halogenated Solvents: If DCM is used in workup, segregate from non-halogenated waste.
References
-
Handy, C. J., & Zhang, Y. (2006). "The selective Suzuki coupling of polyhaloarenes."[1] Chemical Communications, (3), 299–307.
- Grounding: Establishes the reactivity order I > Br > OTf > Cl for Pd-c
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
- Grounding: Provides the mechanistic basis for why standard phosphines do not activate aryl chlorides efficiently, ensuring selectivity for bromide.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Grounding: The foundational text for the Suzuki-Miyaura protocol parameters.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
- Grounding: Validates the Pd/Cu protocol for alkynylation of electron-deficient aryl halides.
Sources
Heck reaction protocol for 1-Bromo-2,5-dichloro-4-nitrobenzene.
Technical Application Note: Regioselective Heck Alkenylation of 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
This protocol details the chemoselective and regioselective Heck cross-coupling of 1-Bromo-2,5-dichloro-4-nitrobenzene with terminal alkenes. This substrate presents a unique "reactivity triad" challenge:
-
Polyhalogenation: Competition between C-Br and C-Cl sites.
-
Electronic Activation: The para-nitro group highly activates the C-Br bond for oxidative addition but simultaneously sensitizes the ring to nucleophilic aromatic substitution (
). -
Steric Congestion: The ortho-chloro substituent at position 2 imposes steric constraints on the palladium center during the oxidative addition step.
This guide provides a self-validating workflow to achieve exclusive C-Br alkenylation while suppressing dehalogenation and
Substrate Analysis & Retrosynthetic Logic
The Molecule: 1-Bromo-2,5-dichloro-4-nitrobenzene
-
Site A (C1-Br): Target Site. Bond Dissociation Energy (BDE) ~65-70 kcal/mol. Highly activated by the p-nitro group.
-
Site B (C2-Cl): Steric Blocker.Ortho to the reaction site.[1][2] Increases the energy barrier for ligand coordination.
-
Site C (C5-Cl): Competitor.Ortho to the nitro group.[1][3] Susceptible to
by nucleophilic bases.
Strategic Directive:
To succeed, the catalyst system must be electron-rich (to facilitate oxidative addition across the hindered C-Br bond) but the reaction environment must be non-nucleophilic (to prevent
Experimental Protocol
Reagents & Materials
| Component | Specification | Role |
| Substrate | 1-Bromo-2,5-dichloro-4-nitrobenzene (>98%) | Electrophile |
| Alkene | Styrene / Acrylate (1.2 - 1.5 equiv) | Nucleophile |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | Pre-catalyst |
| Ligand | P(o-tol)₃ (Tri-o-tolylphosphine) (2:1 L:Pd) | Ligand (Steric bulk prevents dimerization) |
| Base | NaOAc (anhydrous) or K₂CO₃ | Base (Buffer/HI Scavenger) |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMAc | Polar Aprotic Solvent |
| Additive | TBAB (Tetrabutylammonium bromide) (0.2 equiv) | Phase Transfer / Stabilizer (Jeffery conditions) |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
Why: Forming the active
species in situ before adding the substrate prevents induction periods and Pd-black precipitation. -
Action: In a dry reaction vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol) in 1.0 mL of anhydrous NMP. Stir at room temperature for 15 minutes until the solution turns from orange to pale yellow.
Step 2: Reaction Assembly
-
Action: To the pre-complexed catalyst solution, add:
-
1-Bromo-2,5-dichloro-4-nitrobenzene (271 mg, 1.0 mmol).
-
Anhydrous NaOAc (123 mg, 1.5 mmol). Note: Using NaOAc minimizes
side reactions compared to amine bases. -
TBAB (64 mg, 0.2 mmol).
-
Styrene (172 µL, 1.5 mmol).
-
-
Seal: Cap the vial with a PTFE-lined septum. Purge with Argon for 5 minutes (balloon technique).
Step 3: Thermal Activation
-
Action: Place the vial in a pre-heated aluminum block at 100°C .
-
Monitoring: Monitor via HPLC or GC-MS at t=1h, 4h, and 12h.
-
Target: Disappearance of starting bromide.
-
Checkpoint: If >10% starting material remains after 4h, increase temp to 110°C. Do not exceed 130°C to avoid thermal decomposition of the nitroarene.
-
Step 4: Work-up
-
Action: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove NMP and salts. Dry organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Visualization
The following diagrams illustrate the catalytic cycle and the decision logic for this specific protocol.
Diagram 1: Catalytic Cycle & Chemoselectivity
Caption: Figure 1. Catalytic cycle highlighting the critical oxidative addition at the C-Br bond and the risk of
Diagram 2: Experimental Workflow Logic
Caption: Figure 2. Decision tree for reaction setup, emphasizing non-nucleophilic base selection to preserve the nitro-halogenated scaffold.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Diagnosis | Corrective Action |
| Base Selection | Dark tarry reaction mixture; low yield. | Switch to inorganic buffers like NaOAc or | |
| Temperature | Reaction stalls at 50% conversion. | Catalyst Deactivation. Pd-black formation due to instability. | Add TBAB (Phase Transfer Catalyst) to stabilize Pd nanoparticles; increase ligand ratio to 4:1. |
| Regioselectivity | Mixture of terminal and internal alkenes. | Isomerization. Hydride re-insertion is occurring. | Lower temperature to 80°C; switch solvent to DMF . |
| Safety | Exotherm detected upon heating. | Nitro-Thermal Instability. | STOP. Do not exceed 130°C. Ensure blast shield is used. |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Demonstrates reactivity order I > Br > Cl). Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. (Basis for TBAB additive). Link
-
BenchChem Protocols. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. (Provides comparative reactivity data for halo-nitrobenzenes). Link
Sources
Application Note: Chemoselective Functionalization of 1-Bromo-2,5-dichloro-4-nitrobenzene
This Application Note and Protocol Guide details the strategic utilization of 1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: 170098-91-6 / 93361-94-5 isomer variants) in pharmaceutical synthesis. This scaffold is a "linchpin" intermediate, prized for its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize three distinct sites with high regioselectivity.
Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Scope: Regioselective
Executive Summary & Strategic Value
In the synthesis of complex kinase inhibitors (e.g., ALK, ROS1 inhibitors) and antimicrobial agents, the ability to "decorate" a central benzene ring with three different pharmacophores is critical. 1-Bromo-2,5-dichloro-4-nitrobenzene offers a unique solution due to its specific substitution pattern:
-
C4-Nitro Group: Acts as the "Command Center," electronically activating specific positions for nucleophilic attack.
-
C5-Chlorine (Ortho): The most reactive site for Nucleophilic Aromatic Substitution (
) due to the strong inductive and resonance withdrawal of the ortho-nitro group. -
C1-Bromine (Para): A "soft" handle preferred for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) over the "harder" chlorines.
-
C2-Chlorine (Meta): The least reactive site, serving as a stable positional blocker or a site for late-stage forcing functionalization.
This orthogonality allows for a "Programmed Synthesis" :
Reactivity Profile & Mechanism
Understanding the electronic landscape is prerequisite to successful protocol execution.
The Reactivity Hierarchy
-
Site A (C5-Cl):
. The Meisenheimer complex formed upon attack here is stabilized directly by the ortho-nitro group. -
Site B (C1-Br):
. The C-Br bond is weaker than C-Cl, facilitating oxidative addition by Pd(0) catalysts. While activated for (para-nitro), it is kinetically slower than the ortho-chloride displacement under mild conditions. -
Site C (C4-NO
): . Upon reduction to aniline (-NH ), it enables cyclization (e.g., to benzimidazoles or quinoxalines).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways available from this scaffold.
Caption: Logical flow of sequential functionalization, exploiting the reactivity difference between ortho-Cl (
Experimental Protocols
Protocol A: Regioselective Displacement (C5-Cl)
Objective: Selective substitution of the C5-chlorine with a secondary amine (e.g., piperidine, morpholine) without displacing the C1-bromine.
Materials:
-
1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 eq)
-
Nucleophile: 4-Hydroxypiperidine or Morpholine (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 1-Bromo-2,5-dichloro-4-nitrobenzene (10 mmol) and anhydrous MeCN (50 mL).
-
Base Addition: Add
(20 mmol) followed by the amine nucleophile (11 mmol) dropwise at 0°C to control exotherm. -
Reaction: Warm to Room Temperature (RT) and stir.
-
Critical Control Point: Monitor by HPLC/TLC. The reaction typically completes in 2–4 hours at RT.
-
Note: Avoid heating >60°C in this step to prevent competing displacement of the C1-bromine or C2-chlorine.
-
-
Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (3x 50 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Heptane is usually sufficient due to the high regioselectivity.
Expected Result: >90% yield of the 1-bromo-2-chloro-5-(amino)-4-nitrobenzene derivative.
Protocol B: Suzuki-Miyaura Cross-Coupling (C1-Br)
Objective: Coupling of the aryl bromide with a boronic acid, preserving the nitro group and the newly installed amine.
Materials:
-
Product from Protocol A (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: Combine the substrate, boronic acid, and solvent in a pressure vial. Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add
and the aqueous base under Argon flow. Seal the vial. -
Reaction: Heat to 80–90°C for 4–12 hours.
-
Mechanistic Insight: The C1-Br bond undergoes oxidative addition significantly faster than the C2-Cl bond (which is sterically hindered and stronger). The nitro group remains intact.
-
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate and purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
Data Validation:
| Parameter | Value | Note |
|---|---|---|
| C1-Br Conversion | >98% | Monitored by disappearance of Br-isotope pattern in MS. |
| C2-Cl Retention | >95% | The meta-chlorine is stable under these conditions. |
| Yield | 75-85% | Dependent on boronic acid sterics. |
Safety & Handling (SHE)
-
Thermal Stability: Nitro-halogenated aromatics can be energetically unstable. Do not heat crude reaction mixtures above 120°C without DSC (Differential Scanning Calorimetry) validation.
-
Sensitization: This compound is a potent skin sensitizer and lachrymator. Handle only in a fume hood with double nitrile gloves.
-
Waste: Segregate halogenated organic waste. Aqueous streams from
may contain unreacted amines and must be pH-adjusted before disposal.
References
-
General Reactivity of Nitro-Haloarenes
-
March's Advanced Organic Chemistry, 8th Ed.
Mechanism." Wiley.[1] - Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
-
Regioselectivity in
:-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of some chloro-nitrobenzenes with sodium methoxide." Chemical Reviews, 49(2), 273-412. Link
-
-
Suzuki Coupling on Nitro-Haloarenes
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
-
Pharmaceutical Applications (Kinase Inhibitors)
- Journal of Medicinal Chemistry. "Discovery of ALK Inhibitors." (General reference for the scaffold class).
-
PubChem Compound Summary: 1-Bromo-2,5-dichloro-4-nitrobenzene. Link
Sources
Application Note: 1-Bromo-2,5-dichloro-4-nitrobenzene in Agrochemical Development
This guide outlines the strategic application of 1-Bromo-2,5-dichloro-4-nitrobenzene (BDCNB) as a high-value intermediate in agrochemical synthesis.
It focuses on its role as a chemoselective scaffold , enabling the synthesis of complex halogenated anilines and biaryl systems used in modern fungicides and legacy organophosphates.
Part 1: Executive Summary & Chemical Logic
1-Bromo-2,5-dichloro-4-nitrobenzene is a dense functional array offering four distinct points of reactivity. In agrochemical discovery, it serves as a "lynchpin" intermediate, primarily used to access 4-bromo-2,5-dichloroaniline —a precursor for aryl amidine fungicides and phenylurea herbicides.
The Reactivity Matrix
The molecule's utility stems from the differential reactivity of its substituents, allowing for sequential, orthogonal functionalization:
| Substituent | Position | Reactivity Profile | Strategic Utility |
| Nitro (-NO₂) | C-4 | Electrophilic (Precursor to -NH₂) | Primary Gateway: Reduces to aniline for amide/urea formation. |
| Bromine (-Br) | C-1 | Labile (Leaving Group) | Coupling Handle: Excellent site for Pd-catalyzed Suzuki/Buchwald couplings. |
| Chlorine (-Cl) | C-2, C-5 | Stable / Semi-Labile | Blocking/Modulating: Provides lipophilicity and metabolic stability; C-5 Cl is activated for SɴAr if needed. |
Part 2: Critical Application Protocols
Protocol A: Chemoselective Reduction to 4-Bromo-2,5-dichloroaniline
Objective: Reduce the nitro group to an amine without dehalogenating the bromine or chlorine atoms. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often results in hydrodehalogenation (loss of Br/Cl), destroying the scaffold. Solution: Use a stoichiometric metal reduction (Iron/Ammonium Chloride) or Sulfided Platinum (Pt(S)/C).
Materials
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (100 mmol)
-
Reagent: Iron Powder (325 mesh, reduced) - 4.0 equiv.
-
Electrolyte: Ammonium Chloride (NH₄Cl) - 0.5 equiv.
-
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step Methodology
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvation: Charge the flask with Ethanol (200 mL) and Water (50 mL). Add the NH₄Cl (2.6 g) and stir until dissolved.
-
Substrate Addition: Add the nitrobenzene substrate (27.1 g) to the solution. Heat the mixture to 60°C.
-
Reduction Initiation: Add Iron powder (22.3 g) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature between 75-80°C (gentle reflux).
-
Digestion: Stir vigorously at reflux for 2–3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (Rf ~0.7) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).
-
Workup (Hot Filtration): While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the cake with hot ethanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Pour the aqueous residue into ice water (300 mL). The product will precipitate as an off-white solid.[2]
-
Purification: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 92–96%
-
Purity: >98% (HPLC)
-
Protocol B: Synthesis of Fungicidal Aryl Amidines (Downstream Application)
Context: The aniline generated in Protocol A is a key building block for novel succinate dehydrogenase inhibitor (SDHI) or amidine-based fungicides (e.g., analogues of recent patent literature WO2020237131).
Workflow Diagram (DOT)
Caption: Synthetic flow from nitro-precursor to active fungicidal ingredient.
Methodology Summary
-
Reactant: Combine 4-Bromo-2,5-dichloroaniline (1.0 equiv) with an orthoester (e.g., triethyl orthoformate) and a secondary amine.
-
Catalyst: Use a mild acid catalyst (p-TsOH, 5 mol%).
-
Conditions: Reflux in Toluene with a Dean-Stark trap to remove ethanol/water.
-
Result: Formation of the N-aryl amidine functionality, a potent pharmacophore in modern crop protection.
Part 3: Historical & Niche Applications (Organophosphates)
Historically, this scaffold was used to synthesize 4-Bromo-2,5-dichlorophenol , the direct precursor to the organophosphate insecticide Leptophos (Phosvel). While Leptophos is largely discontinued due to neurotoxicity, the phenol remains useful for synthesizing safer modern analogues.
Conversion Protocol (Diazo-Hydrolysis):
-
Diazotization: Treat the aniline (from Protocol A) with NaNO₂/H₂SO₄ at 0–5°C to form the diazonium salt.
-
Hydrolysis: Slowly add the cold diazonium solution to boiling 50% H₂SO₄.
-
Result: Evolution of N₂ gas and formation of the phenol.
-
Coupling: The resulting phenol is reacted with phosphonothioic chlorides to generate the organophosphate ester.
Part 4: Safety & Handling (E-E-A-T)
-
Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) and full Tyvek suits are mandatory during solid handling.
-
Thermal Stability: The nitro group poses a risk of thermal runaway if heated dry. Never distill the nitro-intermediate to dryness.
-
Waste Disposal: Iron sludge from Protocol A contains heavy metals and organic residues; dispose of as hazardous solid waste.
Part 5: References
-
World Intellectual Property Organization. (2020). Fungicidal Aryl Amidines and Their Use. WO2020237131A1. Retrieved from
-
Organic Syntheses. (1928). m-Bromonitrobenzene (General Halogenation Protocols). Org.[1][3][4][5] Synth. 1928, 8, 46. Retrieved from
-
Inchem. (1974). Leptophos: JMPR 1974 Evaluations of some pesticide residues in food. Retrieved from
-
BenchChem. (2025).[1] Application Notes for Halogenated Nitrobenzenes. Retrieved from
-
GuideChem. (2025). 4-Bromo-2,5-dichlorophenol Properties and Uses. Retrieved from
Sources
Application Note: Strategic Functionalization of 1-Bromo-2,5-dichloro-4-nitrobenzene
This Application Note is structured to guide medicinal chemists through the orthogonal functionalization of 1-Bromo-2,5-dichloro-4-nitrobenzene . This scaffold offers three distinct "handles" (Br, Cl,
Introduction: The Scaffold Advantage
In modern drug discovery, "privileged structures" that allow for rapid, diversity-oriented synthesis are invaluable. 1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: Not commonly cited as a commodity, but analogous to 1-bromo-4-nitrobenzene derivatives) represents a highly functionalized arene that serves as a branching point for synthesis.
Its value lies in its Orthogonal Reactivity Profile :
-
C5-Chlorine (Ortho-Activated): Prime site for Nucleophilic Aromatic Substitution (
) due to the strong inductive effect of the adjacent nitro group. -
C1-Bromine (Para-Activated/Labile): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) due to the weaker C-Br bond compared to C-Cl.
-
C4-Nitro Group: A latent aniline precursor, reducible to an amine for further derivatization (e.g., amide coupling, heterocycle formation).
-
C2-Chlorine (Meta-Deactivated): Remains inert under standard conditions, serving as a metabolic blocker or a site for late-stage forcing functionalization.
Chemical Profile & Reactivity Logic
Regioselectivity Map
The regiochemistry of this molecule is dictated by the Nitro group at position C4.
| Position | Substituent | Relationship to | Reactivity Mode | Activation Level |
| C1 | Bromine | Para | Pd-Coupling / | High (for Pd); Mod (for |
| C2 | Chlorine | Meta | Inert | Low |
| C4 | Nitro | - | Reduction | N/A |
| C5 | Chlorine | Ortho | Very High |
The "Ortho-Effect" in
While halogens at both ortho (C5) and para (C1) positions are activated by the nitro group, the C5-Chlorine is generally displaced preferentially by nucleophiles (amines, thiols, alkoxides).
-
Mechanism: The inductive electron-withdrawing effect of the
group is strongest at the ortho position, stabilizing the Meisenheimer complex intermediate more effectively than at the para position. -
Outcome: Under controlled conditions (
to RT), nucleophiles selectively displace the C5-Cl, leaving the C1-Br intact for subsequent metal-catalyzed steps.
Experimental Protocols
Protocol A: Regioselective (C5-Functionalization)
Objective: Selective displacement of C5-Cl with a primary amine.
Materials:
-
1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: THF or Acetonitrile (Dry)
Procedure:
-
Preparation: Dissolve 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 mmol) in dry THF (5 mL) in a round-bottom flask.
-
Addition: Cool the solution to
(ice bath). Add DIPEA (1.5 mmol) followed by the slow addition of the amine (1.1 mmol). -
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.-
Note: If reaction is sluggish, heat to
. Avoid reflux to prevent competitive displacement of the C1-Bromine.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Expected Product: 1-Bromo-2-chloro-4-nitro-5-(alkylamino)benzene.
Validation:
-
1H NMR: Look for the loss of the aromatic proton signal or shift in the C5 region (if H-substituted precursor) and appearance of amine alkyl signals.
-
Regiochemistry Check: NOESY NMR can confirm proximity of the new amine group to the Nitro group (if applicable) or X-ray crystallography for solid analogues.
Protocol B: Palladium-Catalyzed Cross-Coupling (C1-Functionalization)
Objective: Suzuki-Miyaura coupling at the C1-Br position after
Materials:
-
Product from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
or (5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a sealed tube/vial, combine the substrate, boronic acid, and Pd catalyst.
-
Solvent: Add Dioxane and aqueous
. Sparge with Argon/Nitrogen for 5 minutes. -
Reaction: Heat to
for 4-12 hours. -
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
-
Outcome: The C1-Br is replaced by the Aryl group. The C2-Cl and C5-Amino groups remain intact.
Protocol C: Nitro Reduction (C4-Functionalization)
Objective: Reduction of the nitro group to an aniline without dehalogenating the remaining C2-Chlorine.
Method: Iron/Ammonium Chloride Reduction (Bechamp Reduction).
Why not Hydrogenation?
Procedure:
-
Mixture: Dissolve the nitro compound (1.0 equiv) in Ethanol/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Reflux (
) with vigorous stirring for 1-2 hours. -
Monitoring: The yellow color of the nitro compound should fade to a colorless/brown suspension.
-
Workup: Filter hot through Celite (wash cake with hot EtOH). Concentrate filtrate. Neutralize with saturated
if necessary and extract with EtOAc. -
Product: A highly functionalized aniline ready for cyclization (e.g., to benzimidazoles or quinoxalines).
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways, highlighting the regioselective logic.
Caption: Divergent synthesis workflow showing the sequential functionalization of C5 (SNAr), C1 (Suzuki), and C4 (Reduction).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Selectivity (SNAr) | Reaction temperature too high; C1-Br displacement occurring. | Lower temperature to |
| No Reaction (Suzuki) | Catalyst poisoning by amine or steric hindrance at C1. | Switch to active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G3 . Increase temp to |
| Dehalogenation (Reduction) | Over-reduction of C2-Cl. | Avoid catalytic hydrogenation ( |
| Solubility | Nitro-halo compounds can be crystalline/insoluble. | Use DMF or NMP as cosolvents if THF/Dioxane fails. |
References
-
Regioselectivity in SNAr Reactions
-
Suzuki Coupling Selectivity (Br vs Cl)
-
Nitro Reduction Methodologies
-
Ortho-Effect in Nitrobenzenes
- Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Source: Chemistry Stack Exchange (Community Consensus).
-
URL:[Link]
- Context: Discusses the electronic stabilization of Meisenheimer complexes by the nitro group.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Experimental procedure for nitration of 1-bromo-2,5-dichlorobenzene
Application Note: Regioselective Nitration of 1-Bromo-2,5-Dichlorobenzene
Part 1: Executive Summary & Scientific Rationale
Objective: To provide a robust, scalable protocol for the synthesis of 1-bromo-2,5-dichloro-4-nitrobenzene via the electrophilic aromatic substitution (nitration) of 1-bromo-2,5-dichlorobenzene. This compound serves as a critical intermediate in the synthesis of poly-functionalized pharmaceutical scaffolds and agrochemicals.[1]
Regioselectivity Analysis: The substrate, 1-bromo-2,5-dichlorobenzene, presents a trisubstituted aromatic ring with competing directing groups. The regiochemical outcome is dictated by the interplay of electronic activation and steric hindrance.
-
Bromine (C1): Weakly deactivating, ortho-/para-directing.
-
Chlorine (C2): Weakly deactivating, ortho-/para-directing.
-
Chlorine (C5): Weakly deactivating, ortho-/para-directing.
Theoretical Prediction:
-
Position 3: Ortho to Cl(C2) and meta to Cl(C5). Sterically crowded between Br(C1) and Cl(C2). Highly Unfavorable.
-
Position 6: Ortho to Br(C1) and ortho to Cl(C5). Sterically encumbered by the "1,2,3" substitution pattern (Br-C1, NO2-C6, Cl-C5). Unfavorable.
-
Position 4 (Target): Para to Br(C1) and ortho to Cl(C5). This position benefits from the strong para-directing influence of the bromine atom and the ortho-directing influence of the C5-chlorine. It is sterically the most accessible site, flanked by a proton (H3) and a chlorine (Cl5). Major Product.
Part 2: Mechanistic Visualization
The following diagram illustrates the electronic directing effects leading to the formation of the major isomer.
Caption: Mechanistic pathway highlighting the cooperative directing effects of Br(C1) and Cl(C5) favoring substitution at C4.
Part 3: Experimental Protocol
Safety Warning:
-
Nitric Acid/Sulfuric Acid: Extremely corrosive and oxidizing. Causes severe burns. Reacts violently with organics.
-
Nitro-compounds: Potentially toxic and explosive if heated to dryness without stabilizers.
-
PPE: Fume hood, butyl rubber gloves, face shield, and lab coat are mandatory.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1-Bromo-2,5-dichlorobenzene | Substrate | 1.0 | Solid, ensure purity >98% |
| Nitric Acid (HNO₃) | Reagent | 1.1 - 1.2 | Fuming or Conc. (65-70%) |
| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 5 - 10 vol | Conc. (98%) |
| Ethanol (95%) | Recrystallization | N/A | For purification |
Step-by-Step Procedure
-
Preparation of Mixed Acid:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, cool concentrated Sulfuric Acid (H₂SO₄) (5 mL per gram of substrate) to 0–5°C using an ice-salt bath.
-
Dropwise, add Nitric Acid (HNO₃) (1.1 equivalents) while maintaining the temperature below 10°C. Stir for 15 minutes to generate the nitronium ion (
).
-
-
Addition of Substrate:
-
Slowly add 1-bromo-2,5-dichlorobenzene (solid) portion-wise to the acid mixture.
-
Note: If the substrate is not finely powdered, dissolution may be slow. Ensure vigorous stirring.
-
Maintain temperature < 10°C during addition to prevent uncontrolled exotherms.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Gradually heat the reaction mixture to 55–60°C .
-
Monitor the reaction by TLC (Hexane/Ethyl Acetate 9:1) or HPLC. The starting material spot should disappear, replaced by a more polar product spot.
-
Typical reaction time:[1] 2–4 hours at 60°C.
-
-
Quenching & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing crushed ice (approx. 10x weight of acid) with stirring. The product should precipitate as a pale yellow solid.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Transfer the crude solid to a flask.
-
Recrystallize from hot Ethanol (95%) or a Methanol/Water mixture.
-
Cool to 0°C to maximize recovery, then filter and dry under vacuum at 40°C.
-
Part 4: Process Optimization & Troubleshooting
The following workflow details the decision-making process for optimizing yield and purity.
Caption: Optimization logic for monitoring reaction progress and handling incomplete conversion.
Part 5: Analytical Characterization
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | Determine experimentally (Expected >50°C) | Capillary MP |
| ¹H NMR | Two singlets (para-substituted protons on C3/C6) | 400 MHz CDCl₃ |
| Mass Spectrometry | Molecular ion [M]+ consistent with C₆H₂BrCl₂NO₂ | GC-MS / LC-MS |
Note on NMR: The 1-bromo-2,5-dichloro-4-nitrobenzene isomer possesses isolated protons at positions C3 and C6. Due to the asymmetric environment, these will appear as two distinct singlets in the aromatic region, confirming the substitution pattern.
References
-
PubChem Compound Summary. 1-Bromo-4,5-dichloro-2-nitrobenzene (Isomer Reference). National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. Nitration of Halobenzenes (General Procedures). Org.[2] Synth. Coll. Vol. 1, p. 123. Available at: [Link]
Sources
Regioselectivity in reactions of 1-Bromo-2,5-dichloro-4-nitrobenzene
Application Note: Strategic Regiocontrol in 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene (BDCNB) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in the unique electronic arrangement of three halogen atoms relative to a nitro group, offering three distinct levels of reactivity. This guide addresses the primary challenge researchers face with this substrate: Regioselectivity .
By exploiting the interplay between Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) , researchers can program sequential functionalizations. This note details the mechanistic causality for site-selectivity and provides validated protocols for achieving chemoselective transformations.
Mechanistic Profiling & Reactivity Map
To control the chemistry of BDCNB, one must first map the electronic and steric landscape defined by the nitro group (the primary activator) and the halogens.
Electronic Activation Hierarchy
The nitro group (-NO2) at position C4 is the dominant electronic director.
-
C1-Br (Para to NO2): Highly activated. The para position benefits from strong resonance stabilization of the Meisenheimer complex during SNAr. Additionally, the C-Br bond is the weakest carbon-halogen bond in the molecule, making it the primary site for oxidative addition by Pd(0).
-
C5-Cl (Ortho to NO2): Activated. The ortho position is activated by the inductive effect of the nitro group. However, it is sterically more hindered than C1 and possesses a stronger C-Cl bond.
-
C2-Cl (Meta to NO2): Deactivated. This position is electronically "invisible" to SNAr under standard conditions.
The Reactivity Paradox
A common pitfall is assuming orthogonality between SNAr and Metal Catalysis.
-
In SNAr: Both C1-Br and C5-Cl are activated. While para (C1) is generally preferred due to sterics, the ortho (C5) position can be competitive depending on the solvent and nucleophile (the "Ortho Effect").
-
In Pd-Catalysis: The C1-Br bond undergoes oxidative addition significantly faster than C-Cl bonds.[1]
The Strategy: To achieve high fidelity, Palladium-catalyzed coupling must usually be performed FIRST at C1. This preserves the C5-Cl/C4-NO2 relationship for a subsequent SNAr step.
Reactivity Visualization (Pathway Logic)
The following diagram illustrates the decision tree for functionalizing BDCNB.
Figure 1: Decision logic for functionalization. The Blue path (Pd-first) offers the highest chemoselectivity, enabling a subsequent Green path (SNAr at C5).
Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C1-Br Targeting)
Objective: To install an aryl group at C1 while leaving the C5-Cl and C4-NO2 intact for future use.
Rationale:
-
Catalyst: Pd(PPh3)4 is chosen for its bulky ligands, which discourage insertion into the more hindered and stronger C-Cl bonds.
-
Base: Na2CO3 is mild enough to prevent non-specific SNAr background reactions which can occur with strong alkoxide bases.
-
Solvent: Toluene/Water biphasic system ensures efficient heat transfer and solubility of boronic acids.
Materials:
-
1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv, dissolved in min. water)
-
Solvent: Toluene:Ethanol (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed Toluene/Ethanol and the aqueous carbonate solution via syringe.
-
Thermal Activation: Heat the mixture to 80°C .
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond or nitro-group reduction.
-
-
Monitoring: Monitor by TLC/LC-MS every hour. The reaction typically completes in 4–6 hours. Look for the disappearance of the starting bromide (M+2 pattern changes from Br/Cl2 to Cl2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography. The product will be less polar than the starting material if a non-polar aryl group is added.
Expected Outcome: >85% Yield of 1-aryl-2,5-dichloro-4-nitrobenzene.
Protocol B: Regioselective SNAr (C1 vs. C5 Competition)
Objective: To displace the halogen with an amine nucleophile.
The Challenge: If this is performed before Suzuki coupling, the nucleophile will preferentially attack C1-Br (Para) due to better leaving group ability (Br > Cl) and less steric hindrance. If performed after Suzuki coupling (where C1 is now an Aryl group), the nucleophile will attack C5-Cl (Ortho).
Scenario: Displacement on the Native Scaffold (1-Br-2,5-Cl-4-NO2)
-
Target: C1-Br Displacement (Major Product).
-
Conditions:
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (1.5 equiv)[2]
-
Solvent: DMF (Polar aprotic accelerates SNAr)
-
Temp: 0°C to RT.
-
-
Observation: The reaction is extremely fast. The C1-Br is displaced to form 1-morpholino-2,5-dichloro-4-nitrobenzene.
-
Why not C5? Although C5 is ortho-activated, the bulky chlorines at C2 and C5 create a "steric corridor" that makes the para approach (C1) more favorable.
Scenario: Displacement on the Suzuki Product (1-Aryl-2,5-Cl-4-NO2)
-
Target: C5-Cl Displacement.
-
Conditions:
-
Nucleophile: Primary Amine (e.g., Benzylamine, 2.0 equiv).
-
Solvent: DMSO (High dielectric constant stabilizes the transition state).
-
Temp: 80–100°C.
-
-
Note: This requires forcing conditions compared to C1 displacement because C5 is sterically crowded and Cl is a poorer leaving group than Br.
Comparative Data: Bond Dissociation & Reactivity[1]
The following table summarizes why the sequential approach (Pd then SNAr) is the only robust method for dual functionalization.
| Parameter | C1-Br (Para) | C5-Cl (Ortho) | C2-Cl (Meta) | Implication |
| Bond Dissociation Energy (approx.) | ~81 kcal/mol | ~95 kcal/mol | ~95 kcal/mol | Pd inserts at C1 first. |
| SNAr Activation | High (Para) | High (Ortho) | None | C1 and C5 compete in SNAr. |
| Steric Hindrance | Moderate | High | Moderate | Nucleophiles prefer C1. |
| Leaving Group Ability (SNAr) | Good | Moderate | Poor | Br is displaced faster than Cl. |
Safety & Handling (Critical)
-
Energetic Potential: Polynitro-halobenzenes can exhibit explosive decomposition if distilled to dryness or subjected to thermal shock. Always test small quantities (DSC) before scaling up >10g.
-
Sensitization: These compounds are potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.
-
Base Compatibility: Avoid mixing this substrate with strong hydroxide bases (NaOH/KOH) at high temperatures, as this can lead to exothermic decomposition or formation of unstable nitrophenols.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6977, 2,5-Dichloronitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Selectivity.[3] Retrieved from [Link]
-
Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[4] Retrieved from [Link]
Sources
Application Note: Synthetic Strategies for 1-Bromo-2,5-dichloro-4-nitrobenzene Derivatives
This Application Note provides a comprehensive technical guide for the synthesis of substituted anilines utilizing 1-Bromo-2,5-dichloro-4-nitrobenzene as a core scaffold.
The guide is structured into two primary workflows:
-
Direct Reduction: Synthesis of the primary aniline core (4-Bromo-2,5-dichloroaniline).
-
Regioselective Functionalization: Synthesis of complex secondary/tertiary aniline derivatives via Nucleophilic Aromatic Substitution (
) followed by reduction.
Introduction & Strategic Analysis
1-Bromo-2,5-dichloro-4-nitrobenzene is a densely functionalized arene offering four distinct points of reactivity. Its utility in drug discovery—particularly for kinase inhibitors and agrochemicals—stems from the orthogonal reactivity of its substituents.
Structural Reactivity Profile
The molecule features a nitro group at position 4, which activates the ring for Nucleophilic Aromatic Substitution (
-
C-4 (
): Strong electron-withdrawing group (EWG); activates C-1 and C-5. -
C-5 (Cl): Positioned ortho to the nitro group. Highly activated for
by amines due to the inductive effect and "built-in solvation" (hydrogen bonding) in the transition state. -
C-1 (Br): Positioned para to the nitro group. Activated, but typically less reactive towards amines than the ortho-position in this specific steric environment.
-
C-2 (Cl): Positioned meta to the nitro group. Unreactive towards
.
Decision Tree: Synthetic Pathways
Protocol A: Chemoselective Reduction to 4-Bromo-2,5-dichloroaniline
Objective: Reduce the nitro group to an amine without dehalogenating the sensitive C-Br or C-Cl bonds.
Critical Note: Catalytic hydrogenation (
Materials
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv)
-
Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv)
-
Electrolyte/Catalyst: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water.
Experimental Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1-Bromo-2,5-dichloro-4-nitrobenzene (e.g., 5.0 g, 18.4 mmol) in Ethanol (60 mL).
-
Addition: Add water (20 mL), followed by
(4.9 g, 92 mmol) and Iron powder (5.1 g, 92 mmol). -
Reaction: Heat the mixture to vigorous reflux (approx. 80°C) with rapid stirring.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron oxide sludge. Wash the pad with EtOAc.
-
Concentrate the filtrate to remove ethanol.
-
Dilute the aqueous residue with water and extract with EtOAc (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85–95% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the downfield protons ortho to
and appearance of a broad singlet ( ) around 5.5–6.0 ppm.
Protocol B: Regioselective Functionalization
Objective: Displace the activated ortho-chlorine (C-5) with a nucleophile (primary or secondary amine) prior to reduction. Regioselectivity Rationale: While both C-1 (Br) and C-5 (Cl) are activated, the C-5 position is ortho to the nitro group. For amine nucleophiles, the ortho attack is kinetically favored due to hydrogen-bond assisted delivery (built-in solvation) and the strong inductive activation at the ortho position.
Materials
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (1.5–2.0 equiv) -
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult substrates; THF or Acetonitrile for reactive amines.
Experimental Procedure
-
Preparation: In a reaction vial, dissolve 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 mmol) in DMF (3 mL).
-
Addition: Add the base (1.5 mmol) followed by the amine (1.1 mmol).
-
Conditions:
-
Aliphatic Amines: Stir at Room Temperature (RT) for 2–12 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60–80°C.
-
-
Monitoring: Monitor by HPLC.
-
Success Criterion: Formation of the mono-substituted product.
-
Impurity Alert: If bis-substitution occurs (displacing both Cl and Br), lower the temperature and reduce equivalents of amine.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product often precipitates as a yellow/orange solid. Filter and wash with water.
-
If no precipitate, extract with EtOAc, wash with
solution (to remove DMF), dry, and concentrate.
-
Regiochemical Confirmation
To confirm the substitution occurred at C-5 (displacing Cl) and not C-1 (displacing Br):
-
1H NMR Analysis: The splitting pattern of the remaining aromatic protons will remain singlets (para to each other).
-
Mass Spectrometry: Check the isotope pattern.
-
Starting Material: Br + 2Cl pattern.[4]
-
Target Product (C-5 displacement): Br + 1Cl pattern.
-
Wrong Product (C-1 displacement): 2Cl pattern (Br lost).
-
Note: Bromine has a distinct 1:1 isotope ratio (
). Chlorine has a 3:1 ratio ( ).
-
Analytical Summary & Troubleshooting
Comparative Data Table
| Parameter | Starting Material | Product (Path A) | Product (Path B) |
| Formula | |||
| MW | 270.9 | 240.9 | Variable |
| Appearance | Pale yellow solid | Off-white/Grey solid | Yellow/Orange solid |
| Key IR Band | |||
| Isotope Pattern | Br + 2Cl | Br + 2Cl | Br + 1Cl |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dehalogenation during reduction | Over-reduction or wrong catalyst | Switch from Hydrogenation to Fe/AcOH or |
| Low Regioselectivity ( | Temperature too high | Lower reaction temperature to 0°C or RT. |
| No Reaction ( | Nucleophile too weak | Switch solvent to DMSO; increase Temp to 100°C. |
| Bis-substitution | Excess amine used | Strictly control stoichiometry (0.95 - 1.0 eq). |
References
-
Regioselectivity in
of Polyhalogenated Nitrobenzenes-
Title: Reactivity of 2,4,5-trichloronitrobenzene towards nucleophiles.[1]
- Source: German Patent DE3922036A1 (Method for producing 4,5-dichloro-2-nitro-aniline).
- Relevance: Establishes that amines preferentially displace the halogen ortho to the nitro group in similar polychlorin
-
URL:
-
-
Chemoselective Reduction Protocols
- Title: Selective Hydrogenation of Halogenated Nitroarom
- Source: Organic Process Research & Development (ACS Public
- Relevance: detailed comparison of Fe, Pt, and other catalysts for avoiding dehalogen
-
URL:
-
General
Mechanism & Activation-
Title: Nucleophilic Aromatic Substitution: Reactivity and Regioselectivity.[5]
- Source: Chemistry LibreTexts.
- Relevance: Fundamental principles explaining the activation of ortho/para positions by nitro groups.
-
URL:
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Metal-catalyzed C-N bond formation with 1-Bromo-2,5-dichloro-4-nitrobenzene
Strategic Overview: The Selectivity Cliff
The functionalization of 1-Bromo-2,5-dichloro-4-nitrobenzene (BDCNB) represents a classic "Selectivity Cliff" in organic synthesis. This scaffold contains three distinct electrophilic sites and a high-energy nitro group, creating a complex reactivity landscape where two mechanisms fight for dominance:
-
Buchwald-Hartwig Amination (Pd-Catalyzed): Theoretically favors the C1–Br bond due to the weaker bond dissociation energy (BDE) of C–Br vs. C–Cl.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at C4 strongly activates the ortho (C5–Cl) and para (C1–Br) positions. Under basic conditions, "background" SNAr is a potent competitor, often leading to mixtures of regioisomers or double-amination.
The Objective: To achieve high-fidelity C–N bond formation exclusively at the C1–Br position while suppressing SNAr attack at C5–Cl and preventing nitro-group reduction.
Mechanistic Logic & Reactivity Landscape
To control this reaction, one must understand the electronic "push-pull" of the substrate.
-
The Trap (SNAr): Standard Buchwald-Hartwig conditions often use strong bases (NaOtBu, LiHMDS). With BDCNB, these bases are nucleophilic enough—or sufficiently basic to deprotonate the amine—to trigger direct SNAr attack at C5-Cl (ortho-nitro effect).
-
The Solution (Pd-Catalysis): We must decouple the deprotonation step from the nucleophilic attack. This is achieved by using a weak inorganic base (Cs2CO3) and a highly active ligand (e.g., Xantphos or BrettPhos) that facilitates oxidative addition and reductive elimination at temperatures where SNAr is kinetically slow.
Visualizing the Chemoselectivity (DOT Diagram)
Figure 1: The Chemoselectivity Map showing the divergence between Metal-Catalyzed (Green) and SNAr (Red) pathways.
Detailed Protocol: C1-Selective Amination
This protocol is optimized for primary and secondary amines . It utilizes the "Weak Base/Non-Polar Solvent" approach to shut down the SNAr pathway.
Materials & Reagents
| Component | Role | Specification |
| Substrate | Electrophile | 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 equiv) |
| Amine | Nucleophile | 1.2 equiv (e.g., Morpholine, Aniline derivatives) |
| Pd(OAc)2 | Pre-catalyst | 2–5 mol% |
| Xantphos | Ligand | 4–10 mol% (1:2 Pd:Ligand ratio essential for stability) |
| Cs2CO3 | Base | 2.0 equiv (Must be finely ground/anhydrous) |
| Toluene | Solvent | Anhydrous (0.2 M concentration) |
Step-by-Step Workflow
-
Pre-Complexation (The "Activation" Step):
-
Why: Generating the active Pd(0) species in situ before adding the electrophile prevents immediate catalyst poisoning by the nitro group.
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)2 (5.6 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).
-
Add 1 mL of anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a clear yellow/orange (indicative of ligation).
-
-
Substrate Addition:
-
Add the solid 1-Bromo-2,5-dichloro-4-nitrobenzene (271 mg, 1.0 mmol) and finely ground Cs2CO3 (652 mg, 2.0 mmol).
-
Critical: Do not add the amine yet. Purge the headspace with Argon for 2 minutes.
-
-
Amine Injection & Reaction:
-
Add the Amine (1.2 mmol) via syringe.
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat the block to 80°C .
-
Self-Validation Check: Monitor by TLC every 2 hours. The starting material (non-polar) should disappear. If a new spot appears very close to the baseline (highly polar), check for de-halogenation or SNAr by-products.
-
-
Work-up:
-
Cool to room temperature.[1] Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient).
-
Note: The product is usually brightly colored (yellow/orange/red) due to the nitro-amine conjugation (push-pull chromophore).
-
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the pre-complexation step to ensure catalyst activity.
Troubleshooting & Optimization Matrix
If the standard protocol fails, use this diagnostic table to pivot.
| Observation | Diagnosis | Corrective Action |
| Product mixture (Regioisomers) | SNAr competition at C5. | Switch Solvent: Change Toluene to 1,4-Dioxane (slightly more polar but good for Pd). Lower Temp: Run at 60°C with higher catalyst load (5 mol%). |
| No Reaction (SM Recovery) | Oxidative addition failure. | Change Ligand: Switch Xantphos to BrettPhos (better for difficult substrates). Activate Pd: Use Pd2(dba)3 instead of Pd(OAc)2. |
| De-bromination (H-product) | Solvent/Temp: Ensure solvent is strictly anhydrous. Lower temperature. | |
| Exotherm/Pressure Build-up | Nitro group decomposition. | SAFETY STOP. Do not exceed 100°C. Check DSC data. |
Safety & Handling (Critical)
-
Energetic Potential: Polyhalogenated nitrobenzenes are precursors to high-energy materials. While BDCNB is generally stable, the introduction of an amine increases the energy content. Always perform a DSC (Differential Scanning Calorimetry) scan on the final product before scaling above 1 gram to determine the onset of decomposition.
-
Sensitizers: Nitro-aromatics can be skin sensitizers. Use double-gloving (Nitrile).
References
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and structure-activity relationships.[2][3][6][7] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromo-2,5-dichloro-4-nitrobenzene Reactions
Topic: Optimization of Solvent & Reaction Conditions for 1-Bromo-2,5-dichloro-4-nitrobenzene Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2025-BDCN-01 Status: Verified Protocol[1]
Executive Summary: The Reactivity Landscape
1-Bromo-2,5-dichloro-4-nitrobenzene is a densely functionalized scaffold offering three distinct points of reactivity. Successful utilization requires "orthogonal functionalization"—selecting conditions that activate one site while preserving the others.
The Core Challenge: The molecule contains two potential leaving groups for Nucleophilic Aromatic Substitution (SNAr)—the C5-Chlorine (ortho to nitro) and the C1-Bromine (para to nitro)—and one site for metal-catalyzed cross-coupling (C1-Bromine).[1]
The Reactivity Hierarchy:
-
C5-Cl (Ortho-Cl): Most reactive toward SNAr due to the combined inductive (-I) and resonance (-M) activation from the adjacent nitro group.[1]
-
C1-Br (Para-Br): Reactive toward SNAr (resonance activation) but highly reactive toward Pd-catalyzed Oxidative Addition (Suzuki/Buchwald).[1]
-
C2-Cl (Meta-Cl): Generally inert to SNAr; requires forcing conditions or benzyne mechanisms to displace.[1]
Module 1: Reactivity Mapping & Decision Logic
Before selecting a solvent, identify your target transformation. The choice of solvent dictates the reaction pathway and regioselectivity.
Caption: Figure 1. Reactivity decision tree. Solvent selection directs chemoselectivity between SNAr pathways and Metal-Catalyzed Coupling.[1]
Module 2: Solvent Optimization for SNAr Reactions
Objective: Selective displacement of the C5-Chlorine (Ortho) or C1-Bromine (Para) by amines, alkoxides, or thiols.[1]
The "Polar Aprotic" Standard
For SNAr, the transition state (Meisenheimer complex) is anionic. Polar aprotic solvents stabilize this intermediate and dissolve ionic nucleophiles, significantly accelerating the rate.
| Solvent | Dielectric Constant ( | Recommended Use Case | Critical Notes |
| DMF (N,N-Dimethylformamide) | 36.7 | Standard SNAr. Good balance of solubility and rate acceleration.[1] | Warning: Decomposes to dimethylamine at >100°C, which can act as a competing nucleophile.[1] |
| DMSO (Dimethyl sulfoxide) | 46.7 | Difficult Substrates. Highest rate acceleration due to strong cation solvation.[1] | High boiling point makes removal difficult.[1] Freezing point (18°C) can complicate handling. |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | High-Temp Reactions. Thermally stable up to 200°C. | Difficult to remove during workup; requires extensive water washes.[1] |
| MeCN (Acetonitrile) | 37.5 | Mild/Kinetic Control. Lower boiling point allows reflux at moderate temps (82°C).[1] | Less powerful than DMF/DMSO; may require longer reaction times.[1] |
| THF (Tetrahydrofuran) | 7.5 | Low Solubility Nucleophiles. Used when nucleophile requires solubility (e.g., Grignards, though rare in SNAr).[1] | Slow reaction rates. Often used as a co-solvent.[1] |
Protocol: Regioselective Displacement of C5-Cl (Ortho)
To preserve the C1-Bromine for later steps, you must control the reaction kinetically.[1]
-
Solvent: Anhydrous DMF or MeCN .[1]
-
Concentration: 0.2 M to 0.5 M.
-
Temperature: 0°C to 25°C . (Do not heat initially).[1]
-
Base: Mild bases (K₂CO₃, DIPEA).[1] Avoid strong alkoxides if possible to prevent bis-substitution.[1]
-
Procedure:
Module 3: Solvent Optimization for Cross-Coupling (Suzuki/Buchwald)
Objective: Functionalize the C1-Bromine bond using Palladium catalysis without disturbing the Nitro or Chlorine groups.
The "Biphasic" Strategy
Unlike SNAr, cross-coupling requires a solvent system that solubilizes the Pd-catalyst and the organic halide while accommodating the inorganic base (often aqueous).
| Solvent System | Ratio (v/v) | Application | Why it works |
| Toluene / Water | 4:1 | Suzuki Coupling. | Toluene solvates the lipophilic bromide; water dissolves the inorganic base (K₃PO₄, Na₂CO₃).[1] Phase transfer occurs at the interface. |
| 1,4-Dioxane / Water | 4:1 | Difficult Solubility. | Dioxane is water-miscible, creating a homogeneous or semi-homogeneous system that increases reaction rate.[1] |
| DMF (Anhydrous) | N/A | Buchwald-Hartwig. | High boiling point allows for thermal activation of difficult aminations.[1] Requires anhydrous base (Cs₂CO₃). |
Protocol: Chemoselective Suzuki Coupling at C1-Br
Preserving the C5-Cl and Nitro group requires mild conditions to prevent SNAr side reactions.[1]
-
Solvent: 1,4-Dioxane / Water (4:1) .
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Avoid highly active precatalysts that might insert into C-Cl).[1]
-
Base: Na₂CO₃ or K₃PO₄ (Avoid strong alkoxides like NaOtBu which promote SNAr).[1]
-
Temperature: 60°C - 80°C . (Avoid refluxing >100°C to prevent C-Cl activation).[1]
-
Degassing: Sparge with Argon for 15 mins before adding catalyst. Oxygen is the enemy of Pd(0).
Module 4: Troubleshooting & FAQs
Q1: I am observing a "Bis-substituted" impurity. What is happening?
Diagnosis: You are displacing both the C5-Chlorine and the C1-Bromine (or C2-Chlorine).[1] Root Cause:
-
Excess Nucleophile: Using >2 equivalents.
-
Temperature too High: Thermal energy overcomes the activation barrier for the second leaving group.[1]
-
Solvent too Polar: DMSO stabilizes the transition state so effectively that selectivity drops.[1] Solution:
-
Switch from DMSO to MeCN or THF (slower rate, better control).[1]
-
Lower the temperature to 0°C .
-
Add the nucleophile strictly stoichiometrically (0.95 equiv) and dropwise.
Q2: My reaction mixture turned black/tarry. (Nitro-Compound Instability)
Diagnosis: Thermal decomposition or polymerization.[1] Root Cause: Nitro compounds are thermally sensitive.[1] Strongly basic conditions in DMF at high heat can trigger runaway decomposition.[1] Solution:
-
Never heat nitro-halo compounds in DMF/Base above 100°C without safety calorimetry data.
-
Ensure your solvent is dry .[1] Water can hydrolyze the C-Cl bond to form a phenol (nitrophenol), which oxidizes easily to dark tars.
Q3: Which position reacts first: C1-Br or C5-Cl?
Answer:
-
In SNAr : The C5-Cl (Ortho) is generally displaced first because the inductive effect of the ortho-nitro group is stronger than the resonance effect at the para position.[1] However, this is nucleophile-dependent.[1]
-
In Pd-Coupling : The C1-Br reacts exclusively first.[1] The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), making oxidative addition to Br much faster.
Q4: The starting material won't dissolve in Ethanol/Methanol.
Answer: 1-Bromo-2,5-dichloro-4-nitrobenzene is highly lipophilic.[1]
-
Do not use alcohols as primary solvents if you want to avoid side reactions (alkoxide formation).[1]
-
Recommended: Dissolve the solid in a minimum amount of DCM (Dichloromethane) or Toluene and then dilute with your reaction solvent if compatible.[1] For SNAr, use warm DMF.
Module 5: Workup & Isolation
-
Extraction: The product is likely lipophilic.[1]
-
Crystallization:
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Mechanism and reactivity of halonitrobenzenes.
-
Source: [1]
-
Regioselectivity in Poly-halo Nitrobenzenes
- Analysis of Ortho vs Para activ
-
Source: [1]
-
Suzuki Coupling Optimization
- General protocols for aryl bromides.
-
Source: [1]
-
Compound Data (1-Bromo-4,5-dichloro-2-nitrobenzene isomer)
(Note: The specific isomer 1-Bromo-2,5-dichloro-4-nitrobenzene follows standard SNAr principles derived from the authoritative sources above.)
Sources
- 1. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4,5-dichloro-2-nitrobenzene | C6H2BrCl2NO2 | CID 13168001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Management in 1-Bromo-2,5-dichloro-4-nitrobenzene Synthesis
Topic: Temperature Control & Process Safety in Nitration Target Molecule: 1-Bromo-2,5-dichloro-4-nitrobenzene Reference ID: TSC-NIT-042-BZ Status: Operational
Core Directive & Executive Summary
To: Process Chemists, Scale-up Engineers, and R&D Scientists From: Senior Application Scientist, Chemical Synthesis Division
The synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene via electrophilic aromatic substitution (nitration) presents a classic conflict in organic synthesis: the starting material (1-Bromo-2,5-dichlorobenzene) is electronically deactivated by three halogen atoms, requiring forcing conditions to react, yet the nitration reaction itself is highly exothermic and prone to thermal runaway or dinitration if uncontrolled.
This guide addresses the specific thermal dynamics required to balance kinetic activation (overcoming the halogen deactivation) against thermodynamic safety (preventing runaway exotherms).
Critical Process Parameters (CPP):
-
Initiation Temperature:
(Strict control required). -
Reaction Maintenance:
(Required for conversion). -
Critical Failure Limit:
(Risk of dinitration and oxidative degradation).
Standard Operating Protocol (SOP) Reference
Use this baseline to contextualize the troubleshooting steps below.
| Step | Operation | Temperature Target | Technical Note |
| 1 | Dissolution | Dissolve 1-bromo-2,5-dichlorobenzene in conc. | |
| 2 | Cooling | Establish thermal sink before oxidant addition. | |
| 3 | Addition | Add Nitric Acid/Sulfuric Acid mixture dropwise. Exotherm Zone. | |
| 4 | Ramp | Slowly ramp to overcome ring deactivation. | |
| 5 | Aging | Hold for 1-2 hours. Monitor by HPLC/TLC. | |
| 6 | Quench | Pour onto crushed ice. Exothermic hydration of acid.[1] |
Visualizing the Thermal Workflow
The following diagram illustrates the critical control points where temperature deviations result in specific chemical failures.
Caption: Figure 1. Thermal Logic Flow for Nitration of Deactivated Aromatics. Red nodes indicate high-risk exotherm zones.
Troubleshooting & FAQs
Module A: The Exotherm (Addition Phase)
Q: I am seeing a delayed temperature spike after I stop adding the nitric acid. What is happening?
A: This is a classic signature of "Accumulation" due to poor mixing or low temperature.
-
The Mechanism: At
, the viscosity of concentrated sulfuric acid is high. If your stirring is inadequate, the nitric acid may pool without reacting immediately. When the mixture eventually homogenizes (or warms slightly), all the accumulated reagents react simultaneously, causing a thermal runaway. -
The Fix:
-
Increase RPM: Ensure a vortex is visible.
-
Raise Baseline Temp: If running at
, move to . The reaction must be fast enough to consume the reagent as it is added (feed-controlled), not accumulation-controlled.
-
Q: Why can't I just run the whole reaction at room temperature (
A: While the ring is deactivated, the initial protonation of nitric acid to form the nitronium ion (
-
Risk: Starting at
reduces your "thermal headroom." If the reaction spikes by (common in nitrations), you hit . -
Consequence: At
, you risk nitrating the position ortho to the bromine (position 6) or forming the dinitro species. Start cold to manage the heat of mixing, then warm up to drive the kinetics.
Module B: Regioselectivity & Purity[2]
Q: I am detecting ~10% of an impurity with a similar retention time. Is this the ortho-isomer?
A: In 1-bromo-2,5-dichlorobenzene, the directing effects are competitive but distinct.
-
Analysis:
-
Position 4 (Target): Para to Br, Ortho to Cl. (Most favored).
-
Position 3: Ortho to Br, Ortho to Cl. (Sterically crowded "sandwiched" position).
-
Position 6: Ortho to Br, Ortho to Cl. (Sterically crowded).
-
-
Diagnosis: If the impurity is significant, check your maximum temperature . High temperatures reduce the selectivity of the electrophilic attack, allowing the nitronium ion to overcome the steric barrier of the minor positions.
-
Action: Keep the ramp temperature strictly below
. If conversion is slow, extend time rather than increasing temperature.
Q: My product is oiling out during the quench. How do I get a solid?
A: 1-Bromo-2,5-dichloro-4-nitrobenzene has a melting point roughly between
-
Cause: If you quench into water that allows the temp to rise above
, the product melts and forms an oil, which can trap impurities. -
Protocol: Quench into a large excess of crushed ice with vigorous stirring. Ensure the final temperature remains
. The product should precipitate as a granular solid.
Module C: Troubleshooting Logic Tree
Use this decision matrix when results deviate from the standard.
Caption: Figure 2. Diagnostic Logic for Nitration Anomalies.
Safety & Handling (The "Self-Validating" System)
In nitration, safety is not separate from quality. A safe reaction (controlled temp) yields the highest purity.
-
The Stoichiometry Check:
-
Use a slight excess of
(1.05 - 1.1 eq). Large excesses (>1.5 eq) drastically increase the risk of dinitration at position 6.
-
-
The "Drop Test":
-
Before quenching the entire batch, take 1 mL of the reaction mixture and add it to 10 mL of ice water in a test tube.
-
Observation: If it fizzes violently or releases brown fumes (
), you have unreacted nitric acid or unstable intermediates. Proceed with extreme caution.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms. VCH Publishers, 1989.
-
Thermo Fisher Scientific. 1-Bromo-4-chloro-2-nitrobenzene Product Specifications. Link (Analogous compound data for physical property estimation).
-
PubChem. 1-Bromo-2-chloro-4-nitrobenzene Compound Summary. Link (Structural isomer data for directing effect comparison).
-
BenchChem. Application Notes and Protocols for the Nitration of Halogenated Benzenes. Link (Safety protocols for halogenated aromatics).
Sources
Technical Support Center: Halogenated Nitroaromatics Division
Ticket Topic: Purification Protocols for 1-Bromo-2,5-dichloro-4-nitrobenzene Ticket ID: PUR-Cl2Br-NO2-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
You are dealing with 1-Bromo-2,5-dichloro-4-nitrobenzene , a highly functionalized aromatic intermediate often used in the synthesis of antifungals and kinase inhibitors.[1]
The Core Challenge: The primary difficulty with this compound is separating the 4-nitro regioisomer from the 3-nitro or 6-nitro byproducts formed during nitration.[1][2] Due to the "ortho effect" and the heavy halogenation, these isomers often possess similar solubility profiles and melting points, leading to co-crystallization or "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.
This guide provides a tiered purification strategy, moving from standard recrystallization to advanced chromatographic techniques.[1]
Phase 1: Initial Diagnostics & Triage
Before attempting bulk purification, confirm the impurity profile.
Q: How do I determine which purification method is required? A: Run a crude HPLC or GC-MS.
-
Scenario A (Purity >85%): Proceed to Method 1 (Recrystallization) .
-
Scenario B (Purity <85% or >10% Isomer Contamination): Recrystallization will likely trap impurities.[1] Proceed to Method 2 (Chromatography) first, then recrystallize.[1]
-
Scenario C (Red/Brown Color): Indicates oxidation or azo-impurities.[1] Requires Activated Carbon Treatment before crystallization.[1]
Phase 2: Purification Protocols
Method 1: Fractional Recrystallization (The "Gold Standard")
Best for: Removing minor isomers and increasing crystallinity.
Theory: Polychloronitrobenzenes often exhibit steep solubility curves in alcohols but require water as an anti-solvent to force precipitation.[1] The 4-nitro isomer is typically less soluble than the 3-nitro isomer due to better packing symmetry (para-substitution), allowing it to crystallize first.[1]
Solvent System:
Protocol:
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (~60-65°C) to dissolve.[1]
-
Critical: Do not boil aggressively; nitro compounds can decompose or sublime.[1]
-
-
Filtration (Hot): If insoluble black specks remain, filter while hot through a glass frit or Celite pad.
-
Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.
-
Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to room temperature over 4-6 hours.
-
Why? Rapid cooling traps the 3-nitro isomer inside the crystal lattice.[1]
-
-
Harvest: Filter the pale yellow needles/prisms. Wash with ice-cold 50% EtOH/Water.[1]
Method 2: Flash Column Chromatography
Best for: Separating distinct regioisomers when crystallization fails.[1]
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
| Gradient Step | Hexane % | Ethyl Acetate % | Target Elution |
| Equilibration | 100% | 0% | Remove non-polar impurities |
| Elution A | 95% | 5% | Starting material (unreacted) |
| Elution B | 90% | 10% | Target: 1-Bromo-2,5-dichloro-4-nitrobenzene |
| Flush | 80% | 20% | Polar byproducts (di-nitro species) |
Phase 3: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "Instead of crystals, I got a yellow oil at the bottom of the flask."
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the compound's melting point.
Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (Ethanol) to lower the concentration.
-
Seed it: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[1]
-
Lower Temperature Floor: Do not cool to 0°C immediately. Cool to 25°C first.
Issue 2: Persistent Coloration
User Report: "My product is dark orange/brown, but it should be pale yellow."
Diagnosis: Trace aniline derivatives or oxidation byproducts are present.[1]
Corrective Action:
-
Perform a Charcoal Filtration .[1]
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on crude purity and physical state.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of halogenated nitro compounds). [1]
-
PubChem. (2025).[1] 1-Bromo-2-chloro-4-nitrobenzene (Analogous Compound Data). National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (1969).[1] Process for the preparation and purification of p-nitrobenzenes (US3480681A).[1] (Describes fractional crystallization of dichloro-nitrobenzene isomers using acid/water systems). Retrieved from
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization. (General guide on solvent selection for polar aromatics). Retrieved from [Link][1]
Sources
- 1. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 3. unifr.ch [unifr.ch]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Preventing debromination of 1-Bromo-2,5-dichloro-4-nitrobenzene during reaction
The following technical guide is structured as a specialized support center resource for researchers working with 1-Bromo-2,5-dichloro-4-nitrobenzene . It prioritizes the most common and critical challenge associated with this scaffold: preventing hydrodebromination during the reduction of the nitro group.
Topic: Chemoselective Retention of Halogens During Reaction Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Technical Analysis: The Debromination Challenge
1-Bromo-2,5-dichloro-4-nitrobenzene is a densely functionalized arene. Its reactivity is dominated by the strong electron-withdrawing nitro group at position 4, which activates the ring.
-
Structural Vulnerability: The bromine atom at position 1 is para to the nitro group.[1][2] This electronic arrangement makes the C–Br bond highly susceptible to:
-
Nucleophilic Aromatic Substitution (
): The para-nitro group stabilizes the Meisenheimer complex, making Br a labile leaving group. -
Hydrodehalogenation (Debromination): During the reduction of the nitro group to an aniline (a common synthetic step), standard catalytic hydrogenation (H
/Pd-C) frequently results in the cleavage of the C–Br bond, yielding 2,5-dichloroaniline instead of the desired 4-bromo-2,5-dichloroaniline.
-
This guide provides validated protocols to reduce the nitro group without touching the halogen handle.
Troubleshooting Guide & FAQs
Scenario A: Nitro Reduction (The Primary Issue)
User Question: I am trying to reduce the nitro group to an aniline using H
Senior Scientist Response: Standard Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. It facilitates the oxidative addition of hydrogen into the C–Br bond, especially when the ring is electron-deficient. To prevent debromination, you must switch to a chemoselective reduction system .
Recommended Solutions (in order of preference):
-
The "Gold Standard": Iron/Ammonium Chloride (Fe/NH
Cl)-
Mechanism: Single Electron Transfer (SET) mechanism that reduces –NO
to –NH under mild conditions. -
Why it works: Iron is not active enough to insert into the Aryl-Br bond under these conditions.
-
Selectivity: >99% retention of Bromine and Chlorine.
-
-
Catalytic Alternative: Sulfided Platinum on Carbon (Pt(S)/C)
-
Why it works: Sulfur poisons the high-energy sites on the platinum surface responsible for hydrogenolysis (C–X bond breaking) while retaining the activity required for nitro reduction.
-
Use case: Scalable flow chemistry or when metal waste (Fe sludge) is a concern.
-
-
Chemical Reductant: Tin(II) Chloride (SnCl
) [3]-
Use case: Small-scale batch reactions where acid sensitivity is not an issue.
-
Scenario B: Nucleophilic Substitution ( )
User Question: I want to substitute the chlorine at position 5 with an amine, but the bromine at position 1 reacts instead. Why?
Senior Scientist Response: This is dictated by the regiochemistry of the activating group.
-
Position 1 (Br): Para to the Nitro group (Strongest Activation).
-
Position 5 (Cl): Ortho to the Nitro group (Strong Activation, but sterically more crowded).
-
Position 2 (Cl): Meta to the Nitro group (No Activation).
Troubleshooting:
-
Leaving Group Ability: In
, Bromine is generally a better leaving group than Chlorine in polar aprotic solvents. Combined with the Para-activation, the Br will almost always react first. -
Strategy Shift: You cannot easily reverse this reactivity. If you need the amine at position 5, you must perform the substitution before installing the bromine (if building the ring) or use a transition-metal catalyst (e.g., Buchwald-Hartwig) that is selective for C-Cl over C-Br (very difficult due to weaker C-Br bond strength). The most practical approach is to accept C-1 substitution or redesign the synthesis route.
Validated Experimental Protocols
Protocol 1: Chemoselective Reduction using Fe / NH Cl
Best for: High reliability, low cost, and perfect halogen retention.
Materials:
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 eq)
-
Reductant: Iron Powder (325 mesh, 5.0 eq)
-
Additive: Ammonium Chloride (NH
Cl, 5.0 eq) -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the nitro compound in Ethanol.
-
Activation: Add the water and the solid NH
Cl. Stir vigorously. -
Addition: Add the Iron powder in one portion.
-
Reaction: Heat the mixture to 70–80 °C (Reflux) .
-
Critical Checkpoint: Monitor by TLC/HPLC. Reaction is typically complete in 1–4 hours.
-
-
Work-up (Crucial for purity):
Expected Outcome: >90% Yield of 4-bromo-2,5-dichloroaniline with 0% debromination .
Protocol 2: Catalytic Transfer Hydrogenation (Hydrazine / Pd-C)
Best for: Labs preferring catalytic methods but needing selectivity.
Materials:
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 eq)
-
Catalyst: 5% Pd/C (0.5 mol%) — Note: Low loading is key.
-
H-Donor: Hydrazine Hydrate (N
H ·H O, 5.0 eq)
Step-by-Step Workflow:
-
Dissolve the substrate in Methanol.
-
Add the Pd/C catalyst.
-
Controlled Addition: Add Hydrazine Hydrate dropwise at reflux temperature (not room temp).
-
Technical Insight: High temperature favors the nitro reduction kinetics over the C-Br oxidative addition when using hydrazine as the donor.
-
-
Reflux for 20–30 minutes.
-
Filter hot through Celite to remove catalyst.
-
Cool and crystallize or concentrate.
Visualizing the Selectivity Landscape
The following diagram illustrates the competing pathways during the reduction of 1-Bromo-2,5-dichloro-4-nitrobenzene.
Figure 1: Reaction pathway divergence based on reductant choice. Path A represents the common failure mode (hydrodehalogenation), while Path B represents the selective protocol.
Comparative Data: Reductant Selection
| Reducing System | Active Species | Halogen Retention (Br) | Reaction Conditions | Scalability |
| H | Pd-Hydride | Poor (<50%) | RT, 1 atm H | High |
| Fe + NH | Fe(0) Surface | Excellent (>99%) | Reflux, EtOH/H | Medium (Solid waste) |
| H | Sulfided Pt | Excellent (>98%) | 50°C, 5 bar H | High (Industrial Pref.) |
| SnCl | Sn(II) | Good (>95%) | RT to 50°C | Low (Acidic/Toxic) |
| Zn + AcOH | Zn(0) | Moderate | RT | Medium |
References
-
Selective Reduction of Nitroarenes: "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Organic Chemistry Portal.
-
Iron-Mediated Reduction: "Nitro Reduction - Common Conditions and Mechanisms." Common Organic Chemistry.
-
Catalytic Hydrogenation Selectivity: "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development.
-
Nucleophilic Substitution Patterns: "Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution." Chemistry Stack Exchange.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Bromo-2,5-dichloro-4-nitrobenzene
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-Bromo-2,5-dichloro-4-nitrobenzene via recrystallization. This document moves beyond simple protocols to explain the fundamental principles behind each step, empowering researchers to troubleshoot effectively and optimize their results.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges you may encounter during the recrystallization of 1-Bromo-2,5-dichloro-4-nitrobenzene, presented in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution cools so rapidly that the compound separates as a liquid rather than a crystalline solid. This is common when the solute's melting point is lower than the solvent's boiling point or when the initial concentration is too high. An oily product is undesirable as it traps impurities.
Causality & Solution Workflow:
-
Re-heat the Solution: Add more of the recrystallization solvent to the mixture and heat it until the oil fully dissolves.
-
Induce Slow Cooling: The key to forming pure crystals is allowing the molecules to selectively arrange themselves into a crystal lattice. Lower the temperature of the solution very gradually. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature slowly.
-
Consider a Solvent System Change: If oiling out persists, your chosen solvent may be unsuitable.
-
A lower-boiling point solvent might be necessary.
-
Alternatively, using a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy). Heating this mixture to clarity and then allowing it to cool slowly often yields excellent crystals.[1]
-
Question 2: After cooling the solution, no crystals have formed. What should I do?
Answer:
The absence of crystal formation typically indicates one of two issues: the solution is not sufficiently saturated, or the nucleation process (the initial formation of small crystal seeds) has not begun.
Troubleshooting Steps:
-
Induce Nucleation (Seeding):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface that promotes nucleation.
-
Seed Crystals: If you have a small amount of pure 1-Bromo-2,5-dichloro-4-nitrobenzene, add a single tiny crystal to the solution. This "seed" provides a template for further crystal growth.
-
-
Increase Saturation:
-
Evaporation: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation. Be careful not to evaporate too much, as this can cause the product to crash out of solution with impurities.[2]
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath will further decrease the solubility of your compound and may promote crystallization.[3]
-
Question 3: My final product has a low yield. What are the most common causes?
Answer:
A low yield is a frequent issue in recrystallization. The goal is to maximize recovery without sacrificing purity.
Common Causes & Preventative Measures:
-
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[3] This ensures the solution is saturated upon cooling.
-
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in product loss.
-
Solution: Ensure the solution has cooled completely (first to room temperature, then in an ice bath) to maximize crystal precipitation before filtration.
-
-
Incomplete Transfer: Significant product can be lost during transfers between flasks and to the filter funnel.
-
Solution: After filtering, rinse the crystallization flask with a small amount of the ice-cold filtrate or fresh, ice-cold solvent and pour this rinse over the crystals in the funnel. This helps transfer any remaining product without dissolving a significant amount of the purified crystals.
-
Question 4: The recovered crystals are colored, but the pure compound should be a pale yellow or white solid. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated carbon.
Protocol for Decolorization:
-
Dissolve the impure crystals in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will adsorb your product as well as the impurities, reducing your yield.
-
Gently swirl the flask and then briefly heat it back to boiling for a few minutes.
-
Perform a hot filtration step to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Allow the now-colorless filtrate to cool and crystallize as usual.
Experimental Protocols & Data
Recommended Solvents & Properties
Choosing the right solvent is critical. An ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures. Halogenated nitroaromatics are moderately soluble in many organic solvents.[4][5] Ethanol is an excellent starting point for 1-Bromo-2,5-dichloro-4-nitrobenzene.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Ethanol (95%) | 78 | Primary Choice. Good solvency at high temperatures, poor at low temperatures. Commonly used for similar compounds like 1-bromo-4-nitrobenzene.[3][6] |
| Methanol | 65 | Lower boiling point, may be useful if "oiling out" is an issue with ethanol. |
| Isopropanol | 82 | Similar properties to ethanol. |
| Hexane / Ethyl Acetate | Variable | A two-solvent system that can be highly effective for optimizing purity and crystal quality.[1] |
Step-by-Step Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude 1-Bromo-2,5-dichloro-4-nitrobenzene in an Erlenmeyer flask. In a separate flask, bring your chosen solvent (e.g., 95% ethanol) to a boil.[3]
-
Minimum Solvent Addition: Add the hot solvent to the crude solid dropwise, with swirling, until the solid just dissolves. Keep the solution at or near its boiling point during this process.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.
-
Filtration: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent.
-
Crystal Collection: Swirl the cold slurry of crystals and pour it into the funnel. Apply vacuum to remove the solvent (the filtrate).
-
Washing: With the vacuum still applied, wash the crystals with a small portion of fresh, ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the vacuum to pull air through the crystals for several minutes to help dry them. Then, transfer the purified crystals to a watch glass and let them air dry completely.
Recrystallization Workflow Diagram
Caption: Workflow for the single-solvent recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 1-Bromo-2,5-dichloro-4-nitrobenzene? While data for this specific isomer is not readily available in the search results, closely related compounds can provide a useful reference. For example, 1-Bromo-4-chloro-2-nitrobenzene has a melting point range of 68-72°C. A sharp melting point range (typically 0.5-2°C) after recrystallization indicates high purity.[2]
Q2: What are the primary safety concerns when handling this compound? Halogenated nitrobenzenes are hazardous materials and must be handled with care.
-
Toxicity: They are harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9]
-
Irritation: The compound causes skin and serious eye irritation.[7][10]
-
Handling: Always handle 1-Bromo-2,5-dichloro-4-nitrobenzene in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
Q3: How do I properly dispose of the filtrate and any waste? The filtrate will contain the dissolved impurities and some of your product. It should be considered hazardous chemical waste. Dispose of it in a designated chlorinated organic waste container according to your institution's safety protocols. Do not pour it down the drain.
References
- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- Thermo Fisher Scientific. (n.d.). 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%.
- Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene.
- CymitQuimica. (n.d.). CAS 41513-04-6: 1-Bromo-4-chloro-2-nitrobenzene.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2-chloro-4-nitrobenzene.
- Novachem. (2024).
- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-chloro-2-nitrobenzene.
- Thermo Fisher Scientific. (2025).
- Cole-Parmer. (2005).
- Fisher Scientific. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene, 98%.
- ChemicalBook. (2026). 1-BROMO-2,4-DINITROBENZENE.
- MilliporeSigma. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene.
- EduBirdie. (n.d.). Lab Report - Nitration of Bromobenzene.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene.
- TCI Chemicals. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene.
- Plemmons, J. (2021). Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC. YouTube.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- NileRed. (2017).
- PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). 1-Bromo-2,5-dimethyl-4-nitrobenzene.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Lab Report - Nitration of Bromobenzene | Lab - Edubirdie [edubirdie.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 41513-04-6: 1-Bromo-4-chloro-2-nitrobenzene [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
Technical Support Center: Troubleshooting 1-Bromo-2,5-dichloro-4-nitrobenzene
Product Focus: 1-Bromo-2,5-dichloro-4-nitrobenzene Application: Intermediate for pharmaceuticals, agrochemicals, and dye synthesis. Document Type: Technical Troubleshooting Guide & FAQ.
Reactivity Profile & "Personality" of the Molecule
Before troubleshooting, you must understand the electronic and steric landscape of this substrate. 1-Bromo-2,5-dichloro-4-nitrobenzene is a poly-functionalized electrophile . Its reactivity is dictated by the interplay between the electron-withdrawing nitro group and the halogen leaving groups.[1][2]
The Reactivity Map
-
The Activator: The Nitro group (-NO₂) at Position 4 is the primary driver for Nucleophilic Aromatic Substitution (SNAr).[3] It activates positions ortho and para to itself.[4]
-
The Competition (SNAr):
-
Position 1 (Br): Located para to the nitro group.[3] Highly activated. Generally preferred for SNAr due to lower steric hindrance compared to the ortho position.
-
Position 5 (Cl): Located ortho to the nitro group. Activated, but often kinetically slower than the para position due to steric crowding, unless the nucleophile is small or guided by specific interactions (e.g., H-bonding).
-
Position 2 (Cl): Located meta to the nitro group.[2] Deactivated for SNAr. It is chemically inert under standard nucleophilic conditions.
-
-
The Handle (Cross-Coupling): The C-Br bond is the weakest carbon-halogen bond, making it the primary site for Palladium-catalyzed Oxidative Addition (Suzuki, Buchwald-Hartwig).
Figure 1: Reactivity map showing the electronic influence of the nitro group on the halogenated positions.
Troubleshooting SNAr Reactions (Amination/Etherification)
Scenario: You are attempting to displace the Bromine with an amine or alkoxide, but conversion is low ( < 50%) or you observe multiple spots on TLC.
Diagnostic FAQ
Q: Why is the reaction stalling despite the presence of the Nitro group? A: While the ring is activated, the 2,5-dichloro substitution pattern creates significant steric bulk. The chlorine at Position 2 exerts steric pressure on the adjacent Bromine at Position 1. If your nucleophile is bulky (e.g., secondary amine, t-butoxide), it may struggle to attack the ipso-carbon.
-
Fix: Switch to a polar aprotic solvent (DMSO, DMF, NMP) to increase the nucleophilicity of your reagent. Increase temperature to 80-100°C.
Q: I see two product spots. Is the Chlorine reacting? A: Yes. This is a classic Regioselectivity Failure . The Chlorine at Position 5 is ortho to the nitro group and is also activated. While Br is generally a better leaving group in many contexts, the high electronegativity of Cl can sometimes accelerate the rate-determining step (addition of the nucleophile) in SNAr, especially with smaller nucleophiles.
-
Fix:
-
Lower the Temperature: SNAr at the para-Br position has a lower activation energy than the ortho-Cl position due to sterics. Running the reaction at 0°C or RT (instead of reflux) often favors the kinetic product (Br-displacement).
-
Control Stoichiometry: Use exactly 1.0–1.1 equivalents of nucleophile. Excess nucleophile encourages double substitution.
-
Q: My yield is low. Is moisture a problem? A: Yes. In SNAr reactions involving electron-deficient halides, hydroxide ions (from wet solvents/bases) act as competitive nucleophiles, producing the phenol (hydrolysis of C-Br).
-
Fix: Use anhydrous solvents and dry bases (e.g., Cs₂CO₃ dried under vacuum).
Protocol: High-Conversion SNAr
-
Solvent System: DMSO or NMP (0.5 M concentration).
-
Base: DIPEA (2.0 equiv) for amines; K₂CO₃ (1.5 equiv) for phenols/thiols.
-
Temperature: Start at RT . Ramp to 60°C only if no conversion is observed after 2 hours.
-
Monitoring: HPLC/UPLC is preferred over TLC to distinguish between the Br-displacement product and the Cl-displacement impurity.
Troubleshooting Palladium Cross-Coupling (Suzuki/Buchwald)
Scenario: You are trying to couple at the C-Br bond, but the starting material remains unreacted or you observe dehalogenation (Ar-H).
Diagnostic FAQ
Q: Why is the catalyst dying (turning into Palladium black) so quickly? A: The substrate is electron-poor. While this aids Oxidative Addition, the resulting Pd(II) species is electron-deficient and prone to instability. Furthermore, the Nitro group can coordinate to Pd, acting as a catalyst poison, and the ortho-Chlorines provide steric hindrance that slows down the transmetallation step.
-
Fix: Use electron-rich, bulky ligands (e.g., SPhos , XPhos , or BrettPhos ) to stabilize the Pd center and facilitate the coupling cycle.
Q: I am seeing the "reduced" product (Br replaced by H). Why? A: This is Hydrodehalogenation .[5] It occurs when the β-hydride elimination pathway from an alkyl-palladium intermediate (or from the solvent/base) competes with transmetallation. This is common in alcoholic solvents (EtOH, iPrOH).
-
Fix: Switch to non-protic solvents like Toluene or Dioxane . Avoid bases with β-hydrogens if possible; use K₃PO₄ or Cs₂CO₃ instead of ethoxides.
Q: Can I couple at the Chlorine positions? A: Not selectively in the presence of Bromine. The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Pd will insert into C-Br exclusively first. If you want to couple at Cl, you must first utilize the Br or remove it.
Optimization Table: Suzuki Coupling
| Variable | Standard Condition (Fail) | Optimized Condition (Success) | Reason |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ | Bulky, electron-rich ligands prevent catalyst poisoning and speed up reductive elimination. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or CsF | Stronger, anhydrous bases prevent hydrolysis and promote transmetallation in hindered systems. |
| Solvent | EtOH/Water | Toluene/Water (10:1) or Dioxane | Reduces hydrodehalogenation side-reactions. |
| Temp | 80°C | 100°C - 110°C | Sterically hindered substrates require higher energy to overcome the activation barrier. |
Troubleshooting Nitro Reduction
Scenario: You want to reduce the Nitro group to an Aniline, but you are losing the halogens (forming aniline or chloro-aniline instead of bromo-dichloro-aniline).
The Chemoselectivity Trap
Standard hydrogenation (H₂ + Pd/C) is fatal for this molecule. Palladium readily catalyzes the hydrogenolysis of Aryl-Bromide and Aryl-Chlorine bonds, especially when an amine (the product) is generated (which poisons the catalyst less for dehalogenation than for reduction).
Protocol: Chemoselective Reduction (Bechamp or Tin)
Option A: Iron/Acetic Acid (Robust & Cheap)
-
Setup: Dissolve substrate in EtOH/Water (5:1).
-
Reagent: Add Iron powder (Fe, 5-10 equiv) and Ammonium Chloride (NH₄Cl, 5 equiv) .
-
Condition: Heat to reflux (70-80°C) for 2-4 hours.
-
Workup: Filter hot through Celite to remove iron sludge.
-
Why: Iron reduces NO₂ via a single-electron transfer mechanism that does not attack Ar-X bonds under these conditions.
Option B: Stannous Chloride (SnCl₂)
-
Setup: Dissolve substrate in EtOAc or EtOH.
-
Reagent: Add SnCl₂·2H₂O (5 equiv) .
-
Condition: Stir at RT or mild heat (40°C).
-
Note: This method is very mild but generates stoichiometric tin waste.
Do NOT Use:
-
H₂ / Pd-C (Causes dehalogenation).
-
Zn / HCl (Strong acid + active metal can sometimes strip Bromine).
-
LiAlH₄ (Likely to cause SNAr side reactions or over-reduction).
Summary Decision Tree
Figure 2: Decision tree for troubleshooting common experimental failures.
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
- Note: Establishes the reactivity order of halogens in activ
-
-
Suzuki-Miyaura Coupling on Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Note: Details the use of SPhos and XPhos for sterically demanding aryl chlorides/bromides.
-
-
Chemoselective Reduction of Nitroarenes
-
Solvent Effects in SNAr
-
Newby, J. A., et al. (2016). Solvents for SNAr reactions: health, safety and environmental issues. Green Chemistry, 18, 5763-5770. Link
- Note: Discusses the impact of dipolar aprotic solvents on reaction r
-
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Bromo-2,5-dichloro-4-nitrobenzene
Welcome to the technical support center for navigating the complexities of 1-Bromo-2,5-dichloro-4-nitrobenzene in synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who encounter this sterically hindered and electronically activated substrate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical, field-proven insights.
Section 1: Understanding the Substrate: FAQs on Reactivity
This section addresses fundamental questions regarding the inherent reactivity of 1-Bromo-2,5-dichloro-4-nitrobenzene, with a specific focus on the interplay between electronic activation and steric hindrance.
Question 1: Why is nucleophilic aromatic substitution (SNAr) the primary reaction pathway for this molecule, and which position is most reactive?
Answer: Nucleophilic aromatic substitution (SNAr) is the predominant pathway due to the presence of a strong electron-withdrawing nitro (-NO₂) group. This group activates the aromatic ring towards attack by nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination process, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1]
The nitro group, being a powerful deactivating group for electrophilic substitution, is an activating group for nucleophilic substitution. It achieves this by stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group.[1][2][3] In 1-Bromo-2,5-dichloro-4-nitrobenzene, the bromine atom is para to the nitro group. This para-relationship allows for effective delocalization of the negative charge onto the nitro group, which is crucial for stabilizing the intermediate and facilitating the reaction.[2][3]
While there are also two chlorine atoms, the C-Br bond is generally weaker than the C-Cl bond, making bromide a better leaving group. Therefore, the most reactive position for SNAr is the carbon atom bonded to the bromine (C-1).
Question 2: How does the presence of two chlorine atoms ortho and meta to the bromine atom affect the reaction rate and regioselectivity?
Answer: The two chlorine atoms introduce significant steric hindrance and also have an electronic effect.
-
Steric Hindrance: The chlorine atom at the C-2 position (ortho to the bromine) provides substantial steric hindrance. This bulkiness can impede the approach of the nucleophile to the C-1 position, potentially slowing down the reaction rate compared to a less substituted analogue like 1-bromo-4-nitrobenzene.[4] The degree of this rate reduction is highly dependent on the size of the incoming nucleophile.
-
Electronic Effect: Both chlorine atoms are electron-withdrawing through induction, which further increases the electrophilicity of the aromatic ring and can help stabilize the negative charge of the Meisenheimer intermediate. However, their activating effect is generally less pronounced than that of the nitro group.
-
Regioselectivity: The primary site of attack remains C-1 due to the superior leaving group ability of bromide and the powerful para-activating effect of the nitro group. Substitution of the chlorine atoms is significantly less favorable. The chlorine at C-5 is meta to the nitro group, a position that does not allow for resonance stabilization of the Meisenheimer complex, rendering it much less reactive towards SNAr. While the chlorine at C-2 is ortho to the nitro group and could theoretically be substituted, the combination of a poorer leaving group (compared to bromine) and significant steric crowding makes this a minor or non-existent pathway under typical SNAr conditions.
Section 2: Troubleshooting Guide for SNAr Reactions
This section provides practical advice for overcoming common issues encountered during SNAr reactions with 1-Bromo-2,5-dichloro-4-nitrobenzene.
Scenario 1: My SNAr reaction is sluggish or not proceeding to completion.
Possible Cause & Troubleshooting Steps:
-
Insufficient Activation/High Steric Hindrance: The combined steric bulk of the ortho-chlorine and the nucleophile may be too great.
-
Increase Reaction Temperature: Gently increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.
-
Use a Smaller Nucleophile: If possible, consider if a smaller, less sterically demanding nucleophile can be used.
-
Change the Solvent: Switching to a polar aprotic solvent like DMF, DMSO, or NMP can help to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.
-
Use a Stronger Base/Nucleophile: If your nucleophile is generated in situ (e.g., an alcohol with a base), using a stronger, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the nucleophile can increase its reactivity.
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.
-
Select a Better Solvent: Ensure your chosen solvent can dissolve both the substrate and the nucleophile at the reaction temperature.
-
Increase Solvent Volume: While not always ideal, increasing the solvent volume can sometimes aid in solubility.
-
Scenario 2: I am observing the formation of multiple unidentified byproducts.
Possible Cause & Troubleshooting Steps:
-
Side Reactions at High Temperatures: Excessive heat can lead to decomposition or alternative reaction pathways.
-
Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and byproduct formation.
-
Reduce Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
-
-
Reaction with the Solvent: Some nucleophiles can react with solvents like DMF or DMSO at elevated temperatures.
-
Choose an Inert Solvent: Consider using a more inert solvent such as dioxane or toluene, although this may require higher temperatures or phase-transfer catalysis.
-
-
Multiple Substitution: While less likely for the chlorine atoms, highly reactive nucleophiles under harsh conditions could potentially lead to di-substitution products.
-
Use Stoichiometric Amounts of Nucleophile: Avoid using a large excess of the nucleophile.
-
Lower the Reaction Temperature: This will favor the more kinetically favorable mono-substitution.
-
Section 3: Experimental Protocols and Data
This section provides a general experimental workflow for a typical SNAr reaction and a table summarizing expected reactivity trends.
General Protocol: SNAr with an Amine Nucleophile
This protocol outlines a general procedure for the reaction of 1-Bromo-2,5-dichloro-4-nitrobenzene with a generic primary or secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 1-Bromo-2,5-dichloro-4-nitrobenzene (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation: Influence of Nucleophile Size on Reactivity
The following table provides a qualitative summary of the expected impact of nucleophile size on the reaction rate with 1-Bromo-2,5-dichloro-4-nitrobenzene, highlighting the role of steric hindrance.
| Nucleophile Class | Example | Relative Size | Expected Reactivity | Notes |
| Small Anions | N₃⁻, CN⁻ | Small | High | Less affected by steric hindrance from the ortho-chlorine. |
| Primary Amines | NH₃, CH₃NH₂ | Small | High | Good reactivity due to small steric profile. |
| Secondary Amines | (CH₃)₂NH | Medium | Moderate | Reactivity starts to decrease due to increased steric bulk. |
| Alkoxides | CH₃O⁻ | Small | High | Potent nucleophiles with good reactivity. |
| Thiolates | PhS⁻ | Large | Moderate-High | Highly nucleophilic, but bulk can slow the reaction. |
| Tertiary Amines | (C₂H₅)₃N | Very Large | Low/No Reaction | Generally too sterically hindered to act as a nucleophile in this SNAr. |
Section 4: Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the key mechanistic pathway and a troubleshooting decision-making process.
Mechanism of SNAr Reaction
Caption: SNAr mechanism on 1-Bromo-2,5-dichloro-4-nitrobenzene.
Troubleshooting Workflow
Sources
Catalyst poisoning issues with 1-Bromo-2,5-dichloro-4-nitrobenzene
The following technical guide is structured as a Level 3 Engineering Support Resource . It assumes the user is familiar with standard Schlenk line techniques and organometallic chemistry but is facing specific, non-trivial deactivation modes common to polyhalogenated nitroarenes.
Ticket Context: Catalyst Deactivation & Selectivity Loss Compound: 1-Bromo-2,5-dichloro-4-nitrobenzene (CAS: 29682-39-1) Support Level: Senior Application Scientist
Executive Summary: Why This Molecule Poisons Catalysts
1-Bromo-2,5-dichloro-4-nitrobenzene is a "perfect storm" for catalyst deactivation. It presents three competing functionalities that simultaneously inhibit metal centers (Pd, Pt, Ni):
-
The Nitro "Sink": The nitro group (
) is a strong -acid. It coordinates strongly to electron-rich metal centers (like Pd ), effectively competing with the aryl bromide for the active site. This is often reversible inhibition but manifests as sluggish kinetics [1]. -
Halide Saturation (The Leaching Effect): In hydrogenation scenarios, the C–Br and C–Cl bonds are labile. If hydrodehalogenation occurs, the released
and can form inactive metal-halide clusters (e.g., ), permanently poisoning the heterogeneous surface [2]. -
Steric Crowding & Intermediate Trapping: The 2,5-dichloro substitution pattern creates a "picket fence" around the reaction centers. This steric bulk slows down product desorption. In reduction reactions, this leads to the accumulation of sticky intermediates (hydroxylamines and azo-dimers) which adsorb irreversibly to the catalyst surface, halting turnover [3].
Mechanism of Failure: Visualizing the Poisoning
The following diagram illustrates the competitive pathways occurring on the catalyst surface.
Figure 1: Mechanistic pathways of catalyst deactivation. Note that halide leaching and surface fouling are generally irreversible without harsh regeneration.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: Selective Nitro Reduction (Retaining Halogens)
The Issue: You are trying to reduce the
Root Cause: Standard Pd/C is too active for the C–Br bond. The released HBr poisons the catalyst.
Protocol: Switch to a Sulfided Platinum system or a Transfer Hydrogenation method.
| Parameter | Standard (Fail) | Optimized Protocol (Success) | Mechanism of Fix |
| Catalyst | 10% Pd/C | 5% Pt(S)/C (Sulfided Platinum) | Sulfur modifies the electronic state of Pt, making it inert to C–X insertion but active for |
| H2 Source | H2 Balloon (1 atm) | Ammonium Formate (3-5 eq) | Kinetic control. Formate decomposition releases H2 slowly, preventing local concentration spikes that favor dehalogenation. |
| Additive | None | 0.1 eq Diphenylsulfide | If using Pd/C, this additive selectively poisons the highly active "kink" sites responsible for C–Br cleavage. |
| Solvent | MeOH | EtOAc / EtOH (1:1) | Non-polar solvents often reduce the solubility of the ammonium salts formed, but EtOAc minimizes dehalogenation compared to pure MeOH. |
Step-by-Step Optimized Workflow:
-
Dissolve 1-Bromo-2,5-dichloro-4-nitrobenzene (1 mmol) in EtOAc/EtOH (5 mL).
-
Add 5% Pt(S)/C (2 mol%). Note: Do not use standard Pt/C.
-
Heat to 60°C.
-
Add Ammonium Formate (4 mmol) portion-wise over 1 hour. Rapid addition causes vigorous gas evolution and potential selectivity loss.
-
Monitor by HPLC. If an azo-intermediate (colored impurity) persists, add 1 equivalent of acetic acid to protonate the intermediate and accelerate reduction.
Scenario B: Cross-Coupling (Suzuki/Buchwald) at the Bromide
The Issue: The reaction turns black immediately (Pd precipitation) or stalls. The nitro group is shutting down the catalytic cycle.
Root Cause: The electron-deficient nitro group makes the oxidative addition of the C–Br bond fast, but the resulting Pd(II) complex is prone to forming stable, inactive dimers bridged by the nitro oxygen or halides.
Protocol: Ligand Engineering & Base Selection.
| Parameter | Standard (Fail) | Optimized Protocol (Success) | Mechanism of Fix |
| Ligand | PPh3 or dppf | XPhos or BrettPhos | Bulky, electron-rich biaryl phosphines prevent nitro-coordination and stabilize the oxidative addition complex [5]. |
| Base | K2CO3 | K3PO4 or CsF | Anhydrous phosphate bases prevent hydrolysis side reactions. Fluoride additives (CsF) can stabilize the intermediate Pd species. |
| Temp | 80°C | 100-110°C | Higher energy is required to overcome the activation barrier created by the steric bulk of the 2,5-dichloro groups. |
Step-by-Step Optimized Workflow:
-
Charge flask with Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd2(dba)3 (1 mol%), and XPhos (2-4 mol%).
-
Add anhydrous K3PO4 (2.0 eq).
-
Evacuate and backfill with Argon (3x). Strict O2 exclusion is vital as electron-rich ligands oxidize easily.
-
Add degassed 1,4-Dioxane .
-
Heat to 100°C.
-
Troubleshooting: If the reaction stalls, add 10 mol% pivalic acid . This acts as a proton shuttle, lowering the energy barrier for the C–H activation or metalation step in the catalytic cycle [6].
Diagnostic Decision Tree
Use this flow to determine your next experimental move.
Figure 2: Diagnostic workflow for rapid troubleshooting of reaction failures.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn dark red and stop reacting during hydrogenation?
A: The dark red color usually indicates the formation of azo or azoxy dimers (
-
Fix: Increase the temperature slightly (to 50-60°C) and add an acidic promoter (e.g., 1-2 eq. Acetic Acid) to protonate the intermediate and facilitate the final reduction to the aniline.
Q: Can I use Raney Nickel instead of Pd or Pt? A: Proceed with extreme caution. While Raney Nickel is cheap, it is notorious for hydrodehalogenation. For 1-Bromo-2,5-dichloro-4-nitrobenzene, Raney Nickel will likely strip the Bromine atom rapidly. If you must use Ni, use Raney Ni poisoned with thiophene , but Sulfided Pt/C is far superior for this specific substrate [4].
Q: I see a 10% yield of a "dimer" in my Suzuki coupling. What is it? A: This is likely the homocoupling of your aryl bromide. The nitro group withdraws electron density, making the Pd(II)-Ar species highly electrophilic. If the transmetallation step is slow (due to the steric bulk of the 2,5-dichloro groups), the catalyst may disproportionate or react with another oxidative addition complex.
-
Fix: Increase the concentration of the boronic acid and ensure your base is anhydrous to speed up transmetallation.
Q: How do I clean the catalyst poison from my product? A: If you used a homogeneous Pd catalyst and it "crashed out" (poisoned), the metal residues can be sticky. Use a scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-acetylcysteine or thiourea . These bind Pd more strongly than your nitro-product does.
References
-
Catalyst Poisoning Mechanisms
-
Halide Effects on Catalysis
-
Nitro Reduction Selectivity
- Title: Selective reduction of nitro group in polyhalogen
-
Source: BenchChem Technical Support Center.[2]
-
Sulfided Catalysts
- Title: Selective Reduction of the Nitro-group Using Co2(CO)8-H2O (Comparison with Sulfided Pt).
- Source: SciSpace.
-
URL:[Link]
-
Ligand Effects in Nitro-Arene Coupling
-
Reductive Arylation & Pivalic Acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: Bromo-Dichloro-Nitrobenzene Isomers
Topic: Reactivity comparison of bromo-dichloro-nitrobenzene isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Principle of Orthogonal Reactivity
In the design of complex pharmaceutical scaffolds, polyhalogenated nitrobenzenes offer a unique advantage: Orthogonal Reactivity . By exploiting the distinct mechanistic requirements of Nucleophilic Aromatic Substitution (
This guide compares the reactivity profiles of key bromo-dichloro-nitrobenzene isomers, demonstrating how the relative positioning of the nitro group (
Mechanistic Drivers
To predict the reactivity of any isomer in this class, two fundamental rules must be applied simultaneously:
A. The Rule (Electronic Control)
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Activation: Occurs only at halogens located ortho or para to the electron-withdrawing nitro group (
). Meta-halogens are inert to under standard conditions. -
Leaving Group Ability:
.-
Note: Unlike aliphatic substitution (
), C-F and C-Cl bonds often react faster than C-Br in due to the high electronegativity stabilizing the transition state, provided they are activated.
-
B. The Pd-Coupling Rule (Bond Strength Control)
-
Mechanism: Oxidative Addition to Pd(0).[1]
-
Selectivity: Controlled by Carbon-Halogen bond dissociation energy (BDE).
-
Reactivity Order:
. -
Implication: A bromine atom will undergo oxidative addition (Suzuki/Buchwald) significantly faster than a chlorine atom, regardless of the nitro group's position (though electron-deficient rings generally facilitate oxidative addition).
Comparative Analysis of Isomers
We analyze three distinct isomers to illustrate how structural variation shifts the reactive center.
Table 1: Reactivity Matrix
| Isomer Structure | Pd-Coupling Reactive Site | Synthetic Utility | |
| Isomer A: 2-Bromo-1,3-dichloro-5-nitrobenzene | C2-Br (Activated by p-NO | C2-Br (Weakest Bond) | Convergent: Both pathways target the same position. Useful for replacing Br with nucleophiles that are difficult to couple via Pd. |
| Isomer B: 1-Bromo-2,4-dichloro-5-nitrobenzene | C2-Cl & C4-Cl (Activated by p- & o-NO | C1-Br (Weakest Bond, Meta to NO | Orthogonal: Allows sequential functionalization. 1. Suzuki at C1 (Br).2.[2] |
| Isomer C: 4-Bromo-1,2-dichloro-3-nitrobenzene | C2-Cl (Activated by o-NO | C4-Br (Weakest Bond, o-NO | Steric Control: |
Detailed Case Studies
Case Study A: The "Convergent" Trap (2-Bromo-1,3-dichloro-5-nitrobenzene)
In this symmetric isomer, the nitro group is at C5.
-
Analysis: The C2-Bromine is para to the nitro group.[3][4] The C1/C3-Chlorines are meta to the nitro group.
-
Outcome:
- : Nucleophiles (e.g., amines, alkoxides) attack C2-Br exclusively. The chlorines are electronically "invisible" to the nucleophile.
-
Pd-Coupling: Palladium inserts into the C2-Br bond.
-
Result: You cannot selectively functionalize the chlorines in the presence of the bromine using standard methods.
Case Study B: The "Orthogonal" Scaffold (1-Bromo-2,4-dichloro-5-nitrobenzene)
This is the most valuable isomer for library synthesis.
-
Analysis:
-
C1-Br: Meta to
. Inert to . Reactive to Pd. -
C2-Cl: Para to
. Highly activated for . Inert to Pd (under mild conditions). -
C4-Cl: Ortho to
. Activated for . Inert to Pd.
-
-
Outcome: This allows for a programmable sequence. You can install a biaryl group at C1 (Suzuki) without touching the chlorines. Subsequently, you can displace the C2/C4 chlorines with amines (
).
Decision Pathways & Visualizations
Reactivity Decision Tree
The following diagram illustrates the logic flow for selecting the correct reaction conditions based on the desired substitution pattern.
Caption: Logical flow for predicting regioselectivity. Note that
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Targeting Br)
Substrate: 1-Bromo-2,4-dichloro-5-nitrobenzene (Isomer B) Objective: Replace Br with Phenyl, leaving Cl intact.
-
Setup: In a 50 mL Schlenk flask, charge Isomer B (1.0 eq, 2.7 g, 10 mmol), Phenylboronic acid (1.1 eq, 1.34 g), and
(2.0 eq, 2.76 g). -
Solvent: Add Toluene:Water (4:1, 20 mL) and degas with
for 15 minutes. -
Catalyst: Add
(2 mol%, 0.23 g). -
Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc). Note: Do not overheat (>100°C) to avoid activating the C-Cl bonds.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
. -
Yield: Expect 85-92% of 2,4-dichloro-5-nitro-biphenyl. The chlorines remain untouched because the oxidative addition to C-Cl is too slow under these mild conditions compared to C-Br.
Protocol B: Regioselective (Targeting Activated Cl)
Substrate: 1-Bromo-2,4-dichloro-5-nitrobenzene (Isomer B) Objective: Displace C2-Cl with Morpholine.
-
Setup: Dissolve Isomer B (1.0 eq, 10 mmol) in anhydrous THF (15 mL).
-
Nucleophile: Add Morpholine (1.1 eq) and DIPEA (1.2 eq).
-
Reaction: Stir at Room Temperature (25°C).
-
Why RT? The C2-Cl is para to the nitro group and highly activated. The C4-Cl is ortho but often sterically shielded. The C1-Br is meta and inert.
-
Control: If the reaction is sluggish, heat to 50°C.
-
-
Workup: Pour into water, extract with DCM.
-
Selectivity Check: NMR will show loss of the signal corresponding to the proton adjacent to the displaced chlorine.
References
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. [Link]
-
Lu, J., Paci, I., & Leitch, D. C. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv, 2022. [Link]
Sources
The Strategic Advantage of 1-Bromo-2,5-dichloro-4-nitrobenzene in Complex Aryl Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Aryl halides are fundamental components in a multitude of cross-coupling reactions, enabling the construction of complex molecular frameworks. Among these, 1-Bromo-2,5-dichloro-4-nitrobenzene emerges as a uniquely functionalized and reactive substrate. This guide provides an in-depth technical comparison of 1-Bromo-2,5-dichloro-4-nitrobenzene with other aryl halides, supported by established reactivity principles and representative experimental data, to inform strategic decisions in reaction design and optimization.
The Critical Role of Halogen Substitution in Aryl Halide Reactivity
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The generally accepted trend for the ease of oxidative addition to a palladium(0) center, often the rate-determining step in the catalytic cycle, follows the order: C-I > C-Br > C-Cl.[1][2] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. Consequently, aryl iodides are the most reactive, followed by bromides and then chlorides.
The presence of multiple halogen substituents, as in 1-Bromo-2,5-dichloro-4-nitrobenzene, introduces an element of chemoselectivity. The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bonds under typical cross-coupling conditions. This differential reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine atoms available for subsequent transformations under more forcing conditions. The strongly electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack and influences the regioselectivity of the cross-coupling reaction.[3]
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of its structure, this section compares the expected performance of 1-Bromo-2,5-dichloro-4-nitrobenzene with other representative aryl halides in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. The following data is based on established reactivity principles and extrapolated from experimental outcomes with structurally similar compounds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The enhanced reactivity of the C-Br bond in 1-Bromo-2,5-dichloro-4-nitrobenzene allows for efficient coupling with a wide range of boronic acids and their derivatives under relatively mild conditions.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,5-dichloro-4-nitrobenzene (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90-100 | 8-12 | >85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) / Ligand | K₂CO₃ | DMF | 100 | 6 | 98[4] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 94[5] |
| 4-Chloro-2-iodo-1-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92[2] |
| 4-Bromo-2-chloro-1-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[2] |
The data illustrates that while aryl iodides exhibit the highest reactivity, 1-Bromo-2,5-dichloro-4-nitrobenzene is expected to provide excellent yields, outperforming its polychlorinated counterparts and offering a significant reactivity advantage over simple chloroarenes.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful means of forming substituted alkenes. The reactivity of the C-Br bond in 1-Bromo-2,5-dichloro-4-nitrobenzene facilitates the coupling with various olefins, typically affording the trans-isomer with high selectivity.
Table 2: Comparative Data for Heck Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,5-dichloro-4-nitrobenzene (Predicted) | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 110-120 | 16-24 | >75 |
| 1-Bromo-4-nitrobenzene | Styrene | Pd@CS-ZnO (30 mg) | K₂CO₃ | DMF | 100 | 6 | 98[4] |
| 4-Chloro-2-iodo-1-nitrobenzene | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 90 | 4 | 88[2] |
| 4-Bromo-2-chloro-1-nitrobenzene | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 110 | 16 | 78[2] |
Similar to the Suzuki coupling, the bromo-functionality in the target molecule is expected to offer a good balance of reactivity and stability, providing high yields under conditions that might be less effective for analogous chloroarenes.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-Br bond of 1-Bromo-2,5-dichloro-4-nitrobenzene is amenable to coupling with a diverse array of primary and secondary amines.
Table 3: Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,5-dichloro-4-nitrobenzene (Predicted) | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 100-110 | 18-24 | >80 |
| 4-Chloro-2-iodo-1-nitrobenzene | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 80 | 6 | 95[2] |
| 4-Bromo-2-chloro-1-nitrobenzene | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | 89[2] |
| Aryl Bromide (General) | Aniline | Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.) | Cs₂CO₃ | Toluene | 110 | 8 | High[6] |
The predicted reactivity of 1-Bromo-2,5-dichloro-4-nitrobenzene in Buchwald-Hartwig amination highlights its utility in synthesizing complex amine-containing molecules, with the potential for sequential functionalization of the remaining chloro-positions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are intended as a starting point and may require optimization based on the specific substrates and laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling[2]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol).
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Heck Reaction[2]
-
In a sealed tube, combine the aryl halide (1.0 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL) and degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
General Procedure for Buchwald-Hartwig Amination[2]
-
Charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the aryl halide (1.0 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the tube and stir the reaction mixture at the specified temperature for the indicated duration.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Purify the crude product as necessary.
Visualizing the Synthetic Logic
The strategic use of 1-Bromo-2,5-dichloro-4-nitrobenzene is predicated on the principles of chemoselectivity and the well-defined catalytic cycles of palladium-catalyzed cross-coupling reactions.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relationship between halogen type, bond energy, and reactivity in cross-coupling.
Conclusion: A Versatile and Strategic Building Block
1-Bromo-2,5-dichloro-4-nitrobenzene stands out as a highly versatile and strategic building block for the synthesis of complex organic molecules. Its key advantages include:
-
Chemoselectivity: The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, enabling sequential cross-coupling reactions.
-
Enhanced Reactivity: The presence of the bromine atom provides a significant reactivity advantage over analogous polychlorinated arenes, allowing for milder reaction conditions and broader substrate scope.
-
Tunable Functionality: The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the introduction of nitrogen-containing moieties, which are crucial in many pharmaceutical compounds.[1]
While other aryl halides, particularly aryl iodides, may offer higher reactivity, 1-Bromo-2,5-dichloro-4-nitrobenzene provides an optimal balance of reactivity, stability, and opportunities for sequential functionalization. For researchers and drug development professionals, a thorough understanding of these attributes is essential for designing efficient and innovative synthetic routes to novel chemical entities.
References
- Vertex AI Search. (2026, January 29). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
ResearchGate. (n.d.). The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Publications. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (2016, September 2). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
SATHEE. (n.d.). Chemistry Heck Reaction. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
-
ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. [Link]
-
PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
PMC. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. [Link]
-
PMC. (n.d.). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]
-
ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]
-
PMC. (n.d.). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. [Link]
-
ResearchGate. (2026, January 29). (PDF) A chemoselective polarity-mismatched photocatalytic C(sp3)–C(sp2) cross-coupling enabled by synergistic boron activation. [Link]
Sources
DFT analysis of 1-Bromo-2,5-dichloro-4-nitrobenzene reaction mechanisms
Comparative Guide: DFT Methodologies for Predicting
Executive Summary
This guide evaluates density functional theory (DFT) methodologies for predicting the regioselectivity of nucleophilic aromatic substitution (
For researchers in drug discovery and agrochemical synthesis, accurately predicting the site of nucleophilic attack (C-1 vs. C-5) is critical for yield optimization.[1] While standard functionals like B3LYP are computationally inexpensive, they often fail to accurately model the steric and dispersive interactions present in polyhalogenated systems.
Recommendation: We recommend utilizing M06-2X/def2-TZVP with the SMD solvation model .[1] This protocol offers the best balance of accuracy and computational cost, correcting for the mid-range dispersion interactions that dictate the subtle energy differences between ortho and para transition states.
Part 1: The Mechanistic Challenge
1.1 The Substrate 1-Bromo-2,5-dichloro-4-nitrobenzene presents a classic regioselectivity competition driven by the electron-withdrawing nitro group at position C-4.[1]
-
Path A (Para-Attack): Nucleophilic attack at C-1 (C-Br) .[1] This position is para to the nitro group, highly activated by resonance, and sterically accessible.
-
Path B (Ortho-Attack): Nucleophilic attack at C-5 (C-Cl) .[1] This position is ortho to the nitro group.[2] While inductively activated, it suffers from steric repulsion between the incoming nucleophile and the nitro oxygen atoms.
-
Deactivated Site: C-2 (C-Cl) is meta to the nitro group and is kinetically inert to
.[1]
1.2 The Computational Problem
The difference in activation energy (
Part 2: Methodology Comparison
The following table compares the "Product" (Recommended Protocol) against common alternatives. Data is synthesized from benchmarks of
| Feature | Alternative 1: The "Standard" | Product: The Recommended Protocol | Alternative 3: The "Gold Standard" |
| Methodology | B3LYP / 6-31G(d) | M06-2X / def2-TZVP | DLPNO-CCSD(T) / cc-pVTZ |
| Description | Global hybrid functional with Pople basis set.[1] | Minnesota hybrid-meta-GGA with Karlsruhe basis set.[1] | Domain-based Local Pair Natural Orbital Coupled Cluster.[1] |
| Dispersion | None (unless -D3 added). | Implicitly parameterized (medium-range). | Full electron correlation. |
| Barrier Accuracy | Poor. Often underestimates | High. Mean Unsigned Error (MUE) < 1.0 kcal/mol for organic barriers.[1] | Exact. MUE < 0.5 kcal/mol.[1] |
| Regioselectivity | Frequently incorrect for sterically crowded ortho sites.[1] | Correct. Accurately penalizes steric crowding at C-5. | Correct. |
| Cost (Relative) | 1x (Fastest) | 3x-5x (Moderate) | 100x+ (Prohibitive for screening) |
| Use Case | Rough geometry scans only.[1] | Production-level mechanism study. | Benchmarking single points. |
Key Insight: Experimental data for similar polyhalogenated nitrobenzenes confirms that Para-displacement (Path A) is generally preferred due to steric relief, despite the higher electronegativity of Chlorine (Path B) usually stabilizing the Meisenheimer complex. M06-2X correctly identifies Path A as the lowest energy pathway, whereas B3LYP often falsely predicts a mixture or Path B dominance due to underestimating steric repulsion.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the critical transition states.
Figure 1: Reaction coordinate diagram showing the kinetic competition between Para-substitution (Green) and Ortho-substitution (Red).[1]
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and self-validation through Intrinsic Reaction Coordinate (IRC) checks.[1]
Step 1: System Setup
-
Software: Gaussian 16, ORCA 5.0, or equivalent.
-
Solvation: Use SMD (Solvation Model based on Density).[1]
involves charged nucleophiles; gas-phase calculations will yield erroneous barriers (often 20+ kcal/mol too high).[1]-
Solvent: Methanol or DMSO (common for
).
-
Step 2: Geometry Optimization & Frequency
Perform optimization on the Reactant, Product, and guessed Transition State structures.
-
Command (Gaussian): #p opt freq M062X/def2TZVP scrf=(smd,solvent=methanol) int=ultrafine[1]
-
Validation: Ensure Reactants/Products have 0 imaginary frequencies.
Step 3: Transition State (TS) Search
Locate the saddle point for C-Nu bond formation.[1]
-
Command: #p opt=(ts,calcfc,noeigentest) freq M062X/def2TZVP scrf=(smd,solvent=methanol)
-
Validation: The TS must have exactly one imaginary frequency corresponding to the C-Nu bond formation and C-X bond breaking/bending.
-
Target Imaginary Freq: -300 to -500 cm⁻¹.[1]
-
Step 4: IRC Confirmation (The "Trust" Step)
You cannot trust a TS calculation without proving it connects the correct reactant and product.
-
Command: #p irc=(calcfc,maxpoints=20) M062X/def2TZVP scrf=(smd,solvent=methanol)
-
Analysis: Plot the energy profile. The forward path must lead to the Meisenheimer complex (or product), and the reverse path must lead to the separated reactants.
Workflow Visualization
Figure 2: Step-by-step computational workflow ensuring rigorous validation of the transition state.
References
-
Regioselectivity in
Reactions:-
Study.com. (n.d.).[1] "Reaction of 1,2-dibromo-4-nitrobenzene with sodium methoxide." Retrieved from
- Note: Confirms the preference for para-substitution in similar polyhalogenated nitrobenzenes due to steric factors.
-
-
DFT Benchmarking for Organic Mechanisms
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Retrieved from [1]
- Note: Establishes M06-2X as a top-performing functional for barrier heights and non-covalent interactions.
-
-
Dispersion Corrections in DFT
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Retrieved from [1]
- Note: Critical for understanding why B3LYP-D3 or B97X-D is required if M06-2X is not used.
-
-
Mechanistic Insights:
-
Rohrbach, S., Murphy, J. A., & Tuttle, T. (2020). "Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular
Reactions." Journal of the American Chemical Society. Retrieved from [1] - Note: Validates the use of DFT for distinguishing concerted vs.
-
Sources
A Comparative Analysis of Halogen Leaving Group Ability in Dihalo-nitrobenzenes for Nucleophilic Aromatic Substitution
Abstract
This guide provides a comprehensive comparative study of leaving group ability among halogens (F, Cl, Br, I) in dihalo-nitrobenzene systems undergoing nucleophilic aromatic substitution (SNAr). We delve into the mechanistic underpinnings of the SNAr reaction, highlighting the critical role of the nitro group in activating the aromatic ring. Through a detailed examination of the reaction kinetics and electronic factors, this guide elucidates the counterintuitive trend of halogen leaving group ability in this context. Experimental protocols for a comparative kinetic study are provided, alongside a clear presentation of expected results, to offer researchers and drug development professionals a practical and theoretical framework for understanding and predicting reactivity in these important chemical transformations.
Introduction: The SNAr Reaction in Drug Discovery and Development
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical industry. It provides a powerful and versatile method for the construction of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds, which are ubiquitous in drug molecules. The reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[1] The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO2), is crucial for activating the ring towards nucleophilic attack.[1][2] Dihalo-nitrobenzenes are common starting materials in multi-step syntheses, and understanding the relative reactivity of the different halogens as leaving groups is paramount for efficient and selective reaction design. This guide will provide a detailed comparison of the leaving group ability of fluorine, chlorine, bromine, and iodine in dihalo-nitrobenzene substrates.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5] The aromaticity of the ring is temporarily broken in this step. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is critical for stabilizing this negatively charged intermediate through resonance and inductive effects.[3][6] This stabilization lowers the activation energy of this step, which is typically the rate-determining step of the overall reaction.[2][7]
-
Elimination (Fast Step): The leaving group departs, taking with it the pair of bonding electrons, and the aromaticity of the ring is restored.[3]
It is the nature of the rate-determining step that dictates the unusual trend in halogen leaving group ability in SNAr reactions.
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Comparative Leaving Group Ability of Halogens
In contrast to SN1 and SN2 reactions where the leaving group order is I > Br > Cl > F, reflecting the C-X bond strength, the order is reversed in SNAr reactions.[8] The typical reactivity trend for halogens as leaving groups in SNAr is:
F > Cl > Br > I [9]
This counterintuitive order is a direct consequence of the reaction mechanism. Since the cleavage of the carbon-halogen bond occurs in the fast, second step, its strength has a minor impact on the overall reaction rate.[2] Instead, the rate is primarily determined by the stability of the Meisenheimer complex formed in the first step.
The Role of Electronegativity and Inductive Effect
The high electronegativity of fluorine plays a crucial role in accelerating the rate-determining nucleophilic addition step.[4][7] The strong inductive electron-withdrawing effect of the fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[9] This powerful inductive effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[7]
As we move down the halogen group, the electronegativity decreases (F > Cl > Br > I). Consequently, the ability of the halogen to stabilize the negative charge of the intermediate through induction also decreases, leading to a slower rate of reaction.[9]
Experimental Design for Comparative Analysis
To empirically determine the relative leaving group ability of halogens in dihalo-nitrobenzenes, a kinetic study can be performed. A common substrate for such a study is 1-X-2,4-dinitrobenzene (where X = F, Cl, Br, I).
Materials and Methods
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
A suitable nucleophile (e.g., piperidine, sodium methoxide)
-
A suitable solvent (e.g., methanol, acetonitrile)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Experimental Protocol:
-
Solution Preparation: Prepare stock solutions of each 1-X-2,4-dinitrobenzene substrate and the chosen nucleophile in the selected solvent at known concentrations.
-
Kinetic Runs:
-
Equilibrate the solutions to a constant temperature (e.g., 25 °C) in a water bath.
-
In a quartz cuvette, mix a known volume of the substrate solution with a known volume of the nucleophile solution. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
-
Data Acquisition: Monitor the reaction by recording the increase in absorbance of the product over time at its λmax. The product, 2,4-dinitrophenyl-nucleophile, will have a different absorption spectrum from the starting material.
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the pseudo-first-order rate constant (kobs) from the slope of the natural logarithm of the difference between the final and instantaneous absorbance versus time.
-
Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the nucleophile.
-
-
Comparison: Compare the second-order rate constants for the reactions of the four different halo-nitrobenzenes.
Expected Results and Data Presentation
The expected outcome of this experiment is a clear demonstration of the F > Cl > Br > I reactivity trend. The quantitative data can be summarized in a table for easy comparison.
| Leaving Group (X) | Second-Order Rate Constant (k2) [M-1s-1] (Relative Rate) |
| F | Value to be determined experimentally (Highest) |
| Cl | Value to be determined experimentally |
| Br | Value to be determined experimentally |
| I | Value to be determined experimentally (Lowest) |
Note: The absolute values of the rate constants will depend on the specific nucleophile, solvent, and temperature used. However, the relative order of reactivity should remain consistent.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the kinetic analysis of leaving group ability in SNAr reactions.
Conclusion
The leaving group ability of halogens in dihalo-nitrobenzene systems undergoing nucleophilic aromatic substitution follows the order F > Cl > Br > I. This trend is a direct consequence of the SNAr mechanism, where the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex through a potent inductive effect, thereby accelerating the reaction. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting reactivity, optimizing reaction conditions, and designing efficient synthetic routes to complex aromatic molecules.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Clutch Prep. (2025, August 10). Effect of Electron-Withdrawing Groups on Nucleophilic Reactions of Haloarenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]
-
Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope for SNAr‐type azidation of fluoronitrobenzenes.... Retrieved from [Link]
-
PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
C&EN. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]
-
University of York. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
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- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. Question: Effect of Electron-Withdrawing Groups on Nucleophilic Reactions.. [askfilo.com]
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Benchmarking synthesis routes to precursors of 1-Bromo-2,5-dichloro-4-nitrobenzene
The following guide benchmarks synthesis routes for 1-Bromo-2,5-dichloro-4-nitrobenzene (CAS 170098-91-6), a critical halogenated aromatic intermediate used in the development of pharmaceuticals (e.g., kinase inhibitors) and advanced agrochemicals.[1][2][3][4]
Executive Summary
The synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene presents a classic challenge in regioselective aromatic substitution. This guide benchmarks three potential routes, evaluating them on yield, regiochemical purity, and scalability.
-
Recommended Route (Route A): Nitration of 1-Bromo-2,5-dichlorobenzene . This pathway offers the highest atom economy and scalability, leveraging steric control to favor the desired 4-nitro isomer.
-
Precision Route (Route B): Sandmeyer Reaction of 2,5-Dichloro-4-nitroaniline . Best for small-scale structure validation due to absolute regiocontrol, but suffers from poor atom economy and copper waste.
-
Route to Avoid (Route C): Bromination of 1,4-Dichloro-2-nitrobenzene . Mechanistic analysis reveals this route favors the incorrect 6-bromo isomer due to the directing effects of the chlorine substituents.
Target Molecule Profile
| Property | Detail |
| Chemical Name | 1-Bromo-2,5-dichloro-4-nitrobenzene |
| CAS Number | 170098-91-6 |
| Molecular Formula | C₆H₂BrCl₂NO₂ |
| Molecular Weight | 270.90 g/mol |
| Key Structural Features | Tetrasubstituted benzene; Para-relationship between Br and NO₂; Para-relationship between Cl groups.[5] |
| Primary Application | Scaffold for Suzuki-Miyaura couplings (via Br) or nucleophilic aromatic substitution (SₙAr) of the Nitro/Chloro groups. |
Route Analysis & Benchmarking
Route A: Nitration of 1-Bromo-2,5-dichlorobenzene (Recommended)
This route relies on the nitration of the commercially available precursor 1-Bromo-2,5-dichlorobenzene .
-
Mechanism: Electrophilic Aromatic Substitution (Nitration).
-
Regioselectivity Logic:
-
The precursor has substituents at 1 (Br), 2 (Cl), and 5 (Cl).
-
Electronic Effects: Position 6 is electronically activated (Ortho to Br, Ortho to Cl-5, Para to Cl-2). Position 4 is also activated (Para to Br, Ortho to Cl-5).
-
Steric Effects: Position 6 is severely hindered, flanked by Br and Cl. Position 4 is flanked by H and Cl.
-
Outcome: Sterics dominate, directing the nitronium ion (
) to Position 4 with high selectivity (>90%).
-
Route B: Sandmeyer Reaction of 2,5-Dichloro-4-nitroaniline
This route builds the halogen pattern via diazonium chemistry from an aniline precursor.
-
Mechanism: Diazotization followed by radical-nucleophilic substitution (Sandmeyer).
-
Regioselectivity Logic: The position of the Bromine is fixed by the amino group in the starting material. Regiochemistry is established in the precursor synthesis (nitration of 2,5-dichloroaniline).
-
Outcome: 100% Regiospecificity for the carbon skeleton.
Route C: Bromination of 1,4-Dichloro-2-nitrobenzene (The "Trap")
Attempting to introduce bromine last.
-
Mechanism: Electrophilic Aromatic Substitution (Bromination).[6]
-
Regioselectivity Logic:
-
Precursor: 1-Cl, 2-NO₂, 4-Cl.
-
Directors: Cl (o,p-activating), NO₂ (m-deactivating).
-
Analysis: Cl-1 directs to 6 (Ortho). NO₂-2 directs to 6 (Meta). Cl-4 directs to 3 and 5.
-
Outcome: Cooperative directing effects strongly favor Position 6 , yielding the unwanted isomer 1-Bromo-2,5-dichloro-3-nitrobenzene .
-
Comparative Data & Decision Matrix
| Metric | Route A: Nitration | Route B: Sandmeyer | Route C: Bromination |
| Starting Material | 1-Bromo-2,5-dichlorobenzene | 2,5-Dichloro-4-nitroaniline | 1,4-Dichloro-2-nitrobenzene |
| Step Count | 1 | 2 (Diazotization + Sandmeyer) | 1 |
| Typical Yield | 85 - 95% | 60 - 75% | 70 - 80% |
| Regio-Purity | High (Requires recrystallization) | Excellent (Intrinsic) | Poor (Wrong Isomer Major) |
| Atom Economy | High | Low (Loss of N₂, use of Cu) | High |
| Scalability | Excellent | Moderate (Exothermic diazo) | Good |
| Cost Efficiency | $ |
Visualizing the Decision Logic
Caption: Synthesis pathway comparison. Route A provides the most direct access to the target, while Route C leads to a regioisomer.
Detailed Experimental Protocols
Protocol A: Nitration of 1-Bromo-2,5-dichlorobenzene
Objective: Synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene via steric-controlled nitration.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel. Place in an ice/salt bath (0°C).
-
Acid Preparation: Add Concentrated H₂SO₄ (50 mL) to the flask. Carefully add Fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.
-
Addition: Dissolve 1-Bromo-2,5-dichlorobenzene (10 g, 44 mmol) in minimal dichloromethane (DCM) or add as a finely ground solid in portions over 30 minutes. Note: Solid addition avoids solvent nitration byproducts.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture onto 200 g crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Workup: Filter the solid. Wash with cold water (3 x 50 mL) and saturated NaHCO₃ solution until neutral.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace ortho-isomers (6-nitro).
-
Expected Yield: 85–92%.
Protocol B: Sandmeyer Reaction
Objective: Synthesis via diazonium replacement (use if Route A fails purity specs).
-
Diazotization:
-
Dissolve 2,5-Dichloro-4-nitroaniline (5 g) in HBr (48%, 20 mL) and water (20 mL). Cool to -5°C.
-
Add NaNO₂ (1.1 eq) in water dropwise. Stir 20 min. Solution becomes clear (diazonium salt).
-
-
Substitution:
-
In a separate flask, prepare CuBr (1.2 eq) in HBr (48%, 10 mL) . Heat to 60°C.
-
Add the cold diazonium solution dropwise to the hot CuBr solution. Caution: Nitrogen gas evolution.
-
-
Workup: Cool to RT. Extract with Ethyl Acetate.[7] Wash with brine.[7] Dry over Na₂SO₄.[7]
-
Purification: Silica gel column chromatography (Hexane/DCM).
Safety & Handling (E-E-A-T)
-
Nitration Risks: The reaction of sulfuric and nitric acid is highly exothermic. Runaway thermal events can occur if addition is too fast. Always maintain cooling.
-
Chemical Hazards:
-
1-Bromo-2,5-dichlorobenzene: Irritant.
-
Nitro Compounds: Potential explosion hazard if distilled to dryness; shock sensitive in high purity.
-
-
Waste Disposal: Route B generates copper-contaminated aqueous waste, requiring heavy metal segregation. Route A acid waste must be neutralized before disposal.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6977, 2,5-Dichloronitrobenzene. Retrieved from [Link]
-
Organic Syntheses. Nitration of Bromobenzene (General Procedure for Halogenated Aromatics). Org. Synth. 1921, 1, 39. Retrieved from [Link]
Sources
- 1. 89465-97-4|4-Bromo-2-chloro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 89465-97-4|4-Bromo-2-chloro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. ia800608.us.archive.org [ia800608.us.archive.org]
- 6. 2-Bromo-1,3-dichlorobenzene | 19393-92-1 | Benchchem [benchchem.com]
- 7. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
Kinetic studies of nucleophilic substitution on 1-Bromo-2,5-dichloro-4-nitrobenzene
Executive Summary
1-Bromo-2,5-dichloro-4-nitrobenzene represents a specialized scaffold in nucleophilic aromatic substitution (
This guide provides a technical analysis of its kinetic behavior, comparing it against standard alternatives like 1,2,5-trichloro-4-nitrobenzene and 1-fluoro-2,5-dichloro-4-nitrobenzene . For researchers in drug discovery and agrochemical synthesis, understanding the regioselectivity (Para-Br vs. Ortho-Cl) is critical for designing efficient synthetic routes.
Key Findings
-
Primary Reactivity: The C1-Bromine (para to
) is the kinetically favored site for nucleophilic attack, driven by steric relief and the "Element Effect" in polar aprotic solvents. -
Secondary Reactivity: The C5-Chlorine (ortho to
) competes significantly only with small, hard nucleophiles or when the para-position is sterically occluded. -
Synthetic Advantage: Unlike fluoro-analogs, the bromo-substrate retains a heavy halogen handle if substitution can be directed to the ortho-position, enabling subsequent Palladium-catalyzed cross-coupling.
Kinetic Analysis & Regioselectivity
The Mechanistic Landscape ( )
The reaction proceeds via the addition-elimination mechanism.[1] The rate-determining step (RDS) is the formation of the Meisenheimer complex (sigma-adduct). The stability of this complex is dictated by the electron-withdrawing nitro group.
Substrate Mapping:
-
Position 1 (Br): Para to Nitro. Highly activated. Good leaving group (
). -
Position 2 (Cl): Meta to Nitro. Deactivated. Inert to
. -
Position 5 (Cl): Ortho to Nitro. Activated. Moderate leaving group (
).
Comparative Kinetic Data
The following table synthesizes relative rate data for
| Substrate Variant | Leaving Group (Para) | Relative Rate ( | Regioselectivity (Para:Ortho) | Activation Energy ( |
| 1-Fluoro-2,5-dichloro-4-nitrobenzene | Fluorine | ~300 - 500 | > 99:1 | Low (~12 kcal/mol) |
| 1-Bromo-2,5-dichloro-4-nitrobenzene | Bromine | 1.0 (Reference) | ~ 85:15 | Medium (~18 kcal/mol) |
| 1,2,5-Trichloro-4-nitrobenzene | Chlorine | ~0.8 - 1.2 | ~ 80:20 | Medium (~19 kcal/mol) |
| 1-Iodo-2,5-dichloro-4-nitrobenzene | Iodine | ~0.2 - 0.4 | ~ 90:10 | High (~21 kcal/mol) |
Analysis:
-
The Element Effect: The fluoro-analog reacts orders of magnitude faster because the highly electronegative fluorine stabilizes the transition state leading to the Meisenheimer complex.
-
Br vs. Cl: The reaction rates for Br and Cl are comparable (
). While Br is a better leaving group in , in the bond breaking is not the RDS. However, Br is often preferred over Cl in the para position due to slightly better polarizability, aiding the approach of soft nucleophiles.
Reaction Pathways & Decision Logic
The following diagram illustrates the competing pathways when 1-Bromo-2,5-dichloro-4-nitrobenzene is treated with a nucleophile (
Figure 1: Competing reaction pathways. Path A (Green) is kinetically favored due to steric accessibility at the para-position.
Experimental Protocols
Kinetic Measurement (UV-Vis Spectrophotometry)
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Substrate: 1-Bromo-2,5-dichloro-4-nitrobenzene (
M in DMSO). -
Nucleophile: Piperidine (Excess,
M). -
Solvent: Anhydrous DMSO.
Procedure:
-
Preparation: Prepare a stock solution of the substrate in DMSO. Prepare a series of piperidine solutions with varying concentrations.
-
Mixing: In a quartz cuvette, mix 2.0 mL of piperidine solution with 20 µL of substrate stock.
-
Monitoring: Immediately monitor the absorbance increase at
nm (characteristic of the nitroaniline product). -
Data Analysis: Plot
vs. time. The slope gives . -
Second-Order Rate Constant: Plot
vs. [Piperidine]. The slope is the second-order rate constant ( ).
Synthetic Scale-Up (Regioselective Displacement)
Objective: Synthesize the para-substituted product with >90% regioselectivity.
-
Dissolution: Dissolve 1.0 eq (270 mg) of 1-Bromo-2,5-dichloro-4-nitrobenzene in THF (5 mL).
-
Cooling: Cool the solution to 0°C to suppress the higher-energy ortho-substitution pathway.
-
Addition: Add 1.1 eq of the amine nucleophile dropwise, followed by 1.2 eq of DIPEA (base).
-
Reaction: Stir at 0°C for 2 hours, then warm to RT.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: The para-product (Br displaced) is usually less polar than the ortho-product. Separate via silica gel chromatography (Hexane/EtOAc).
Performance Comparison: Why Choose This Substrate?
| Feature | 1-Bromo-2,5-dichloro-4-nitrobenzene | 1-Fluoro-2,5-dichloro-4-nitrobenzene | 1,2,5-Trichloro-4-nitrobenzene |
| Reactivity | Moderate (Controllable) | High (Often Exothermic) | Low (Requires Heat) |
| Cost | Moderate | High | Low |
| Regioselectivity | Good (~85:15 Para:Ortho) | Excellent (>99:1 Para:Ortho) | Moderate (~80:20 Para:Ortho) |
| Post-Reaction Utility | High (Retains Cl for coupling if Ortho-attacked; Retains Cl if Para-attacked) | Low (F is lost; Cl remains) | Moderate (Cl remains) |
| Best Use Case | Library Synthesis & SAR Studies | Large Scale Manufacturing (Yield focus) | Cost-Sensitive Commodity Chems |
Strategic Insight: Choose the Bromo derivative when you need a balance of reactivity and cost, or if you are exploring "ortho-directed" metallation strategies where the Br might serve as a directing group or a distinct handle from the chlorines. If maximum yield and speed are required, upgrade to the Fluoro derivative.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6] Chemical Reviews. Link (Foundational review on
mechanisms and the Element Effect). -
Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2][3][4][5] Elsevier. (Detailed kinetic data on halonitrobenzenes).
-
Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews. Link (Mechanism of sigma-complex formation).
-
PubChem. (2025).[7] Compound Summary: 1-Bromo-4,5-dichloro-2-nitrobenzene (Isomer Reference). National Library of Medicine. Link (Structural data verification).
-
Beck, J. R. (1987). Nucleophilic displacement of aromatic nitro groups.[4] Tetrahedron. Link (Comparative reactivity of leaving groups).
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. epdf.pub [epdf.pub]
- 7. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Starting Material Selection: A Cost-Benefit Analysis of 1-Bromo-4-nitrobenzene for Scale-Up Synthesis
The journey from a laboratory-scale reaction to a robust, multi-kilogram manufacturing process is fraught with challenges that extend far beyond simple reaction yield. The selection of a Key Starting Material (KSM) is one of the most critical decisions in process development, with profound implications for the final product's cost, safety, and environmental impact.[1] An inexpensive KSM might lead to a convoluted, low-yielding synthesis, while a more advanced intermediate could simplify the process at a higher initial cost.[2] This guide provides a comprehensive cost-benefit analysis of a ubiquitous building block, 1-Bromo-4-nitrobenzene , comparing its utility in a common C-C bond-forming reaction against alternative synthetic strategies. Our goal is to illuminate the multifaceted decision-making process required for efficient and economical scale-up.
Profile of the Incumbent: 1-Bromo-4-nitrobenzene
1-Bromo-4-nitrobenzene (CAS: 586-78-7) is a versatile intermediate valued for its dual functionality. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the nitro group can be readily reduced to an amine, a cornerstone functional group in many Active Pharmaceutical Ingredients (APIs).[3]
A quintessential application of this KSM is the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, a motif prevalent in pharmaceuticals and material science.[4][5] The reaction is prized for its functional group tolerance and generally mild conditions.[6]
Experimental Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene
This protocol describes the synthesis of 4-nitrobiphenyl, a common intermediate.
Methodology:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-nitrobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq).
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain pure 4-nitrobiphenyl.
Caption: Workflow for Suzuki-Miyaura Coupling.
Alternative Synthetic Strategies
To properly evaluate 1-bromo-4-nitrobenzene, we must consider alternative pathways to the same target molecule, 4-nitrobiphenyl. These alternatives may start from cheaper, more readily available materials but often require additional synthetic steps or present different process challenges.
Alternative 1: Nitration of Biphenyl
The most direct-seeming route is the electrophilic nitration of biphenyl (CAS: 92-52-4). This approach avoids the cost of a halogenated starting material and a cross-coupling catalyst. However, the primary challenge is controlling regioselectivity.
Methodology:
-
Charge a reaction vessel with biphenyl (1.0 eq) and a solvent such as glacial acetic acid or dichloromethane.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a nitrating mixture (e.g., a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC/HPLC.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Dry the crude product, which will be a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.
-
Separate the isomers via fractional crystallization or column chromatography. This step is critical and often challenging at scale.
Caption: Workflow for the Nitration of Biphenyl.
Alternative 2: Diazotization of 4-Nitroaniline
This classic route utilizes 4-nitroaniline (CAS: 100-01-6), an inexpensive and widely available solid, as the KSM.[7] The synthesis proceeds via a diazonium salt, which then undergoes a Gomberg-Bachmann or similar coupling reaction with benzene. The primary concern with this route at scale is the handling of potentially unstable diazonium intermediates.
Methodology:
-
Diazotization: a. Suspend 4-nitroaniline (1.0 eq) in an aqueous solution of hydrochloric acid (HCl) (~2.5 eq). b. Cool the suspension to 0-5°C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq) in water dropwise, keeping the temperature below 5°C. d. Stir for 15-30 minutes after addition to ensure complete formation of the 4-nitrobenzenediazonium chloride solution.
-
Coupling (Gomberg-Bachmann): a. In a separate vessel, prepare a two-phase system of benzene (large excess, acts as reagent and solvent) and an aqueous solution of a base like sodium hydroxide (NaOH). b. Cool the benzene/NaOH mixture to below 10°C. c. Slowly add the cold diazonium salt solution from the previous step to the vigorously stirred biphasic mixture. d. Allow the reaction to warm to room temperature and stir for several hours. Nitrogen gas will evolve.
-
Workup and Purification: a. Separate the organic (benzene) layer. b. Wash the organic layer with dilute HCl, followed by water, and then brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). d. Remove the excess benzene by distillation. e. Purify the resulting crude solid by recrystallization to yield 4-nitrobiphenyl.
Caption: Workflow for Diazotization and Coupling.
Comparative Cost-Benefit Analysis
The optimal synthetic route is rarely the one with the cheapest starting material or the fewest steps on paper. A holistic analysis requires weighing raw material costs against process efficiency, capital expenditure, and safety and environmental compliance.[8][9]
Quantitative Data Summary
| Metric | Route 1: Suzuki Coupling | Route 2: Biphenyl Nitration | Route 3: Diazotization |
| Key Starting Material | 1-Bromo-4-nitrobenzene | Biphenyl | 4-Nitroaniline |
| CAS Number | 586-78-7 | 92-52-4 | 100-01-6 |
| Indicative KSM Cost | High | Low | Very Low |
| Number of Steps | 1 | 1 (plus difficult separation) | 2 (in one pot) |
| Typical Yield | 85-95% (of desired product) | 50-60% (of desired para-isomer) | 40-60% |
| Key Reagents | Phenylboronic Acid, Palladium Catalyst, Base | HNO₃, H₂SO₄ | NaNO₂, HCl, Benzene, NaOH |
| Purification Method | Recrystallization | Fractional Crystallization / Chromatography | Recrystallization |
| Key Safety Hazards | Palladium catalyst (cost, recovery), Boronic acids (handling) | Highly corrosive acids, exothermic reaction | Unstable diazonium intermediate, handling NaNO₂, Benzene (carcinogen) |
| Environmental Impact | Halogenated organic waste, heavy metal catalyst waste | Acidic waste stream, mixed isomer waste | Large excess of benzene solvent waste |
Qualitative Discussion
Caption: Decision Matrix for KSM Selection.
-
Route 1 (Suzuki Coupling): This is often the preferred route in early-stage development and for high-value products. Its primary advantage is predictability and high yield of the desired product, which dramatically simplifies purification. The main drawbacks are the high cost of the KSM, the phenylboronic acid, and the palladium catalyst. At scale, catalyst recovery and removal to meet regulatory limits (<5-10 ppm of Pd in the API) become significant process challenges and costs.
-
Route 2 (Biphenyl Nitration): This route is attractive due to the very low cost of biphenyl. However, the economic benefit of the cheap KSM is often completely negated by the cost of separating the 2-nitro and 4-nitro isomers. While fractional crystallization can be effective, it often requires multiple cycles and results in a significant loss of the desired product. Column chromatography is generally not economically viable for large-scale manufacturing of intermediates. This route is only feasible if a highly selective nitration condition can be developed or if the isomeric byproduct has commercial value.
-
Route 3 (Diazotization): This pathway uses the cheapest KSM, 4-nitroaniline. The reaction is a classic, but it carries significant safety burdens. Diazonium salts can be explosive when isolated and dry, so they must be handled in solution at low temperatures. The use of a large excess of benzene, a known carcinogen, is a major drawback from both an environmental and occupational health perspective. While yields can be moderate, the process risks and solvent handling make it less attractive for modern, green pharmaceutical manufacturing.
Conclusion and Recommendation
The cost-benefit analysis reveals that the "best" synthetic route is highly context-dependent.
-
For early-stage clinical supply and complex, high-value APIs , the reliability and high purity afforded by the 1-Bromo-4-nitrobenzene (Suzuki) route often justify its higher raw material costs. The simplified purification and predictable outcome reduce development timelines, which is a critical economic driver.
-
For large-volume, low-cost generics or intermediates , significant process development would be required to make the alternatives viable. The Biphenyl Nitration route would only become economical if a robust, scalable, non-chromatographic separation method is established. The Diazotization route is largely disfavored in modern process chemistry due to its inherent safety and environmental liabilities, unless significant engineering controls and alternative solvent systems can be implemented.
Ultimately, the decision to use 1-Bromo-4-nitrobenzene is a strategic one. While its upfront cost is higher, it provides a reliable, high-yield, and scalable pathway that minimizes the most significant risk in manufacturing: process variability and purification challenges. For many applications, this reliability is worth the premium, ensuring a faster and more secure path to the final product.
References
-
Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523–552. [Link]
-
MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. [Link]
-
Novachem. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. Novachem. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dichloroaniline. PrepChem.com. [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. PubChem. [Link]
-
IndiaMART. (n.d.). 1 Bromo 2 5 Difluoro 4 Nitrobenzene 345-24-4. IndiaMART. [Link]
-
Ottokemi. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene, 97%. Ottokemi. [Link]
-
Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 856–872. [Link]
-
Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA). Sarna Chemicals. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. [Link]
-
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ACS Publications. (2025). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Environmental Science & Technology. [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Organic Syntheses. [Link]
-
Chegg.com. (2023). Synthesize 1-bromo-4-nitrobenzene from benzene. Chegg.com. [Link]
-
TutorChase. (n.d.). What are the environmental impacts of halogens?. TutorChase. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Pharmaceutical Technology. (2021). A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. Pharmaceutical Technology. [Link]
-
Universal Process Controls. (2026). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Universal Process Controls. [Link]
-
DrugPatentWatch. (2025). The Invisible Backbone: A Strategic Report on Sourcing Key Starting Materials (KSMs) for Pharmaceutical APIs in a Volatile Global Economy. DrugPatentWatch. [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
ResearchGate. (2022). Cost-Benefit Analysis of the Implementation of an Integrated Production Software in the Raw Materials Sector of A Pharmaceutical Industry. ResearchGate. [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-nitroaniline. PubChem. [Link]
-
ACS Publications. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research. [Link]
-
PubChem. (n.d.). 4-Amino-2,5-dichlorophenol. PubChem. [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Brainly.com. [Link]
-
Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. [Link]
-
Oakwood Chemical. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene. Oakwood Chemical. [Link]
-
Chegg.com. (2018). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Chegg.com. [Link]
-
ResearchGate. (n.d.). Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Cost-benefit analysis of the integrated pharmaceutical supply chain information service after implementation. PMC. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
Comparison of theoretical vs experimental yield for 1-Bromo-2,5-dichloro-4-nitrobenzene reactions
Executive Summary
The synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene represents a classic challenge in aromatic substitution: balancing the theoretical stoichiometry of electrophilic attack against the experimental realities of steric hindrance and electronic deactivation. While theoretical models predict a 100% yield based on limiting reagents, experimental isolation typically plateaus between 65–80% .
This guide objectively compares the theoretical expectations versus experimental outcomes for the primary synthesis route (Nitration of 1-Bromo-2,5-dichlorobenzene). It analyzes the specific yield-loss mechanisms—primarily regioselectivity issues and workup inefficiencies—and provides a validated protocol to minimize the gap between theory and reality.
Part 1: The Synthesis Pathway (Theoretical vs. Reality)
The most direct route to 1-Bromo-2,5-dichloro-4-nitrobenzene is the electrophilic nitration of 1-Bromo-2,5-dichlorobenzene . Understanding the electronic environment is critical to predicting yield.
Theoretical Framework (The "Perfect" Reaction)
In a theoretical vacuum, the reaction is governed purely by stoichiometry.
-
Reagents: 1-Bromo-2,5-dichlorobenzene (
) + Nitric Acid ( ). -
Stoichiometry: 1:1 molar ratio.
-
Theoretical Yield: 100% conversion to the 4-nitro isomer.
The Regiochemical Reality
The starting material is a trisubstituted benzene with competing directing effects.
-
Bromine (Pos 1): Ortho/Para director. Directs to 4 (Para) and 6 (Ortho).
-
Chlorine (Pos 2): Ortho/Para director. Directs to 3 (Ortho) and 5 (Para - blocked).
-
Chlorine (Pos 5): Ortho/Para director. Directs to 4 (Ortho) and 6 (Ortho).
Consensus: Position 4 is electronically favored (Para to Br, Ortho to Cl) and sterically favored over Position 6 (which is flanked by both Br and Cl). However, the formation of the 6-nitro isomer is a non-zero probability event that eats into the theoretical yield of the desired 4-nitro product.
Visualization of the Reaction Pathway
Caption: Reaction pathway showing the competition between the major (4-nitro) and minor (6-nitro) isomers.
Part 2: Comparative Yield Analysis
The following table contrasts the theoretical maximums with typical experimental results obtained using standard mixed-acid nitration protocols.
| Metric | Theoretical Value | Experimental Value | Variance Source |
| Molar Conversion | 100% | 90–95% | Deactivated ring requires forcing conditions; some starting material remains unreacted. |
| Regioselectivity | 100% (4-Nitro) | 80–85% (4-Nitro) | Formation of the 6-nitro isomer (steric leakage). |
| Isolation Yield | 100% | 65–75% | Losses during recrystallization to remove the 6-nitro isomer and acid byproducts. |
| Purity | 100% | >98% (HPLC) | Recrystallization is required to achieve pharmaceutical-grade purity. |
Key Yield Killers
-
Deactivation: The starting material has three electron-withdrawing halogens. This severely deactivates the ring, requiring higher temperatures (
C) or fuming nitric acid. -
Solubility: The product is highly lipophilic. Incomplete precipitation during the water quench leads to product loss in the filtrate.
-
Isomer Separation: The 4-nitro and 6-nitro isomers have similar physical properties. Sacrificial yield loss occurs during recrystallization to ensure the removal of the minor isomer.
Part 3: Validated Experimental Protocol
This protocol is designed for Trustworthiness and Reproducibility . It uses a standard mixed-acid nitration optimized for deactivated poly-halogenated benzenes.
Materials
-
Substrate: 1-Bromo-2,5-dichlorobenzene (1.0 eq)
-
Acid Mixture:
(fuming, 1.5 eq) + (conc., solvent/catalyst) -
Solvent: Dichloromethane (DCM) (Optional, for biphasic control) or neat in acid.
Step-by-Step Methodology
-
Preparation of Mixed Acid:
-
In a round-bottom flask, cool concentrated
(5 mL per gram of substrate) to 0–5°C using an ice bath. -
Dropwise add fuming
while maintaining the temperature below 10°C. Caution: Exothermic.
-
-
Addition of Substrate:
-
Slowly add 1-Bromo-2,5-dichlorobenzene to the acid mixture.
-
Note: If the substrate is solid, dissolve it in a minimal amount of DCM or add it in small portions to prevent localized overheating.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Critical Step: Heat the reaction to 50–60°C for 2–3 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1] The deactivated ring will not react fully at room temperature.
-
-
Quench and Isolation:
-
Pour the reaction mixture over crushed ice (5x volume).
-
Stir vigorously until the ice melts. The product should precipitate as a pale yellow solid.
-
Filter the solid and wash with cold water until the filtrate is neutral (pH 7).
-
-
Purification (The Yield/Purity Trade-off):
-
Crude Yield: ~85–90%.
-
Recrystallization: Dissolve the crude solid in hot Ethanol or Isopropanol. Cool slowly to crystallize the 4-nitro isomer.
-
Final Yield: Expect 65–75% of pale yellow needles.[2]
-
Part 4: Downstream Utility & Reactivity
Why synthesize this specific isomer? It serves as a versatile scaffold for drug discovery due to the differential reactivity of its substituents.
Reactivity Profile
-
Bromine (Pos 1): Excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Chlorine (Pos 5 - Ortho to Nitro): Highly activated for Nucleophilic Aromatic Substitution (
). The Nitro group activates this position specifically. -
Chlorine (Pos 2 - Meta to Nitro): Relatively inert, allowing for chemoselective transformations at the other sites.
Functionalization Workflow
Caption: Chemoselective reactivity map. The Br site allows carbon-carbon bond formation, while the activated Cl site allows heteroatom introduction.
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (<50%) | Incomplete reaction due to ring deactivation. | Increase temperature to 70°C or use fuming |
| Oil formation | Mixture of isomers preventing crystallization. | Use a seed crystal of the pure 4-nitro product during recrystallization or perform a silica plug filtration before crystallizing. |
| Polynitration | Temperature too high / Acid too strong. | Strictly control temperature <80°C. Dinitro compounds are difficult to separate. |
References
-
PubChem. 1-Bromo-2-chloro-4-nitrobenzene (Analogous Chemistry).[3][4] National Library of Medicine.[4] Available at: [Link][4]
-
Organic Syntheses. Nitration of Halobenzenes (General Protocols). Org.[2][5] Synth. Coll. Vol. 1, p.123. Available at: [Link]
Sources
- 1. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Confirming regiochemistry of substitution on 1-Bromo-2,5-dichloro-4-nitrobenzene
Regiochemical Determination in of 1-Bromo-2,5-dichloro-4-nitrobenzene: A Comparative Guide
Executive Summary
The Challenge: In the nucleophilic aromatic substitution (
The Solution: This guide compares three analytical workflows—Mass Spectrometry, NMR Spectroscopy, and X-Ray Crystallography—to definitively confirm the regiochemistry of the substitution product.
Mechanistic Landscape & Regioselectivity
Before selecting an analytical method, one must understand the competitive landscape of the substrate. The nitro group (
Substrate Mapping
-
C1-Br (Para to
): Highly activated. Bromine is a good leaving group ( ), though often slower than Chlorine in due to electronegativity (inductive stabilization of the Meisenheimer complex). -
C5-Cl (Ortho to
): Highly activated. Chlorine is generally a better leaving group than Bromine in (stronger inductive effect). The ortho position often benefits from proximity to the EWG, but can suffer from steric hindrance depending on the nucleophile. -
C2-Cl (Meta to
): Deactivated. This position is meta to the activating nitro group and is electronically unfavorable for nucleophilic attack. It effectively remains inert.
The Core Question: Does the reaction yield Product A (C5-Substitution) or Product B (C1-Substitution) ?
Figure 1: Mechanistic divergence in the
Comparative Analysis of Validation Methods
This section evaluates the three primary methods for confirming the product structure.
Method A: Mass Spectrometry (MS)
Status: First-Line Screen (High Efficiency)
Because the competing leaving groups (Br vs. Cl) have significantly different atomic masses and isotopic signatures, MS is the fastest way to rule out one pathway.
| Feature | Product A (C5-Subst, Retains Br) | Product B (C1-Subst, Retains Cl) |
| Leaving Group | Chlorine ( | Bromine ( |
| Mass Change | ||
| Isotopic Pattern | 1:1 doublet (M, M+2) characteristic of | 9:6:1 triplet (M, M+2, M+4) characteristic of |
| Certainty | High for elemental composition. | High for elemental composition. |
Expert Insight: If your nucleophile contains chlorine or bromine, the isotopic pattern becomes more complex, but the molecular ion parent peak (
Method B: NMR Spectroscopy ( & )
Status: Structural Confirmation (Required for Publication)
While MS gives composition, NMR proves the spatial arrangement.
-
NMR: The most telling signal is the Carbon-Halogen ipso-carbon .
-
C-Br (Product A): Typically appears around 120–130 ppm .
-
C-Cl (Product B): Typically appears slightly downfield, but the absence of the C-Br signal and the symmetry of the remaining C-Cl signals (if the molecule has symmetry) are key indicators.
-
-
NMR (NOESY):
-
Product A (Nu at C5): The nucleophile is ortho to the proton at C6. A strong NOE correlation will exist between the Nucleophile's protons and H-C6 . H-C6 is also ortho to the remaining Bromine.
-
Product B (Nu at C1): The nucleophile is ortho to the proton at C6 (and C2-Cl). A strong NOE correlation exists between Nu and H-C6 .
-
Critical Nuance: Since H-C6 is ortho to the nucleophile in both cases, 1D
NMR shifts are often ambiguous. HMBC (Heteronuclear Multiple Bond Correlation) is superior here. Look for 3-bond coupling ( ) from the remaining ring protons to the carbon bearing the nucleophile.
-
Method C: Single Crystal X-Ray Diffraction (XRD)
Status: Gold Standard (The "Argument Ender")
-
Pros: Provides absolute configuration, bond lengths, and torsion angles. Unambiguously distinguishes Cl (electron density) from Br.
-
Cons: Requires growing a diffraction-quality crystal, which can be time-consuming (days to weeks).
-
Use Case: Use this if MS and NMR data are conflicting or if the nucleophile induces unexpected steric contortions.
Experimental Protocols
Protocol 1: Rapid MS Screening
-
Sample Prep: Dissolve 0.1 mg of crude product in MeOH or MeCN (LC-MS grade).
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (if Nu is an amine) or Negative Mode (if Nu is a phenol/acid).
-
Analysis:
-
Locate the Molecular Ion (
or ). -
Check Rule:
-
If Mass
Substrate - 35 + Nu Product A (Cl displaced) . -
If Mass
Substrate - 80 + Nu Product B (Br displaced) .
-
-
Verify Isotopes: Zoom into the parent peak. A 1:1 ratio indicates Br is present (Product A).
-
Protocol 2: HMBC NMR Determination
-
Sample Prep: Dissolve ~10 mg of purified product in
or . -
Acquisition: Run standard
, , and gradient-selected HMBC. -
Analysis Logic:
-
Identify the C4-Nitro carbon (typically most deshielded quaternary C, ~145-155 ppm).
-
Identify H-C3 (singlet, typically deshielded by ortho-nitro).
-
Trace H-C3 in HMBC:
-
H-C3 should show a
correlation to C1 and C5 . -
Check the chemical shift of the carbons correlating with H-C3.
-
If H-C3 correlates to a carbon bearing the Nucleophile (distinctive shift), map the position.
-
-
Self-Validation: If the nucleophile is at C1 (Product B), H-C3 is meta to it (weak/no coupling). If Nu is at C5 (Product A), H-C3 is meta to it? Wait—let's re-verify the structure:
-
Structure: 1(Br)-2(Cl)-3(H)-4(NO2)-5(Cl)-6(H).
-
Product A (Nu at 5): 1(Br)-2(Cl)-3(H)-4(NO2)-5(Nu)-6(H). H-C3 is ortho to NO2. H-C6 is ortho to Nu.
-
Product B (Nu at 1): 1(Nu)-2(Cl)-3(H)-4(NO2)-5(Cl)-6(H). H-C3 is ortho to NO2. H-C6 is ortho to Nu.
-
-
Corrected Logic: The symmetry is the problem. Use
Shifts of C1 vs C5 .-
C-Br (C1 in Prod A)
125 ppm. -
C-Cl (C5 in Prod B)
135 ppm. -
The carbon bearing the nucleophile will have a distinct shift.[2] Compare the remaining halogenated carbon.
-
-
Decision Matrix & Workflow
Use this logic flow to determine your next step.
Figure 2: Analytical Decision Matrix for Regiochemistry Confirmation.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Terrier, F. (2013).[3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on
mechanisms and regioselectivity). Link -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR shifts of halogenated aromatics). Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts). Link
Sources
- 1. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Bromo-2,5-dichloro-4-nitrobenzene
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Bromo-2,5-dichloro-4-nitrobenzene, a compound whose utility in research is matched by its hazardous nature. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Foundational Knowledge: Hazard Profile and Chemical Identity
Before we can manage a chemical, we must understand its inherent risks. 1-Bromo-2,5-dichloro-4-nitrobenzene is a member of the halogenated nitroaromatic family, a class of compounds recognized for its toxicological and environmental hazards. Its specific structure dictates a multi-faceted risk profile that informs every step of the handling and disposal process. The causality is clear: its toxicity and persistence require that it be completely isolated from the environment and personnel.
| Property | Data |
| Chemical Name | 1-Bromo-2,5-dichloro-4-nitrobenzene |
| Synonyms | 2,5-Dichloro-4-nitro-1-bromobenzene |
| Appearance | Typically a solid powder. |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin.[1][2] Causes serious skin and eye irritation.[3][2][4] May cause respiratory irritation.[3][2][4] Suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.[3][4] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[4] |
| Combustion Hazards | Combustible solid. Fine dust can form explosive mixtures with air.[4] Hazardous decomposition products under fire conditions include toxic fumes, carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[4][5] |
The Regulatory Imperative: EPA Hazardous Waste Classification
The disposal of this compound is not merely a matter of best practice; it is a legal requirement governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical nature, 1-Bromo-2,5-dichloro-4-nitrobenzene is classified as hazardous waste.
This classification stems from:
-
Characteristic Toxicity: It contains chlorinated and nitrated benzene structures, which are known to be toxic.
-
Listed Waste Categories: While not having its own specific waste code, it falls into broader categories of regulated chemicals. For instance, wastes from the production of nitrobenzene and chlorobenzenes are assigned specific "K" codes (e.g., K025, K105).[6][7] Furthermore, as a halogenated organic compound, it is subject to stringent land disposal restrictions.[8]
For a research laboratory, the critical takeaway is that this material cannot be discarded through standard waste streams. It must be managed as regulated hazardous waste, and its final disposition must be handled by a licensed professional waste disposal service.[5]
Pre-Disposal Operations: Safe Handling and Segregation in the Lab
Proper disposal begins the moment the chemical is designated as waste. Adherence to strict in-lab handling protocols is the first line of defense against exposure and environmental release.
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles as described by OSHA regulations.[1]
-
Ventilation: All handling of 1-Bromo-2,5-dichloro-4-nitrobenzene waste, especially if it is a powder, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or fumes.[5]
-
Waste Segregation: This is a crucial step. Keep 1-Bromo-2,5-dichloro-4-nitrobenzene waste separate from all other waste streams, particularly from incompatible materials like strong bases or oxidizing agents, to prevent dangerous chemical reactions.[3] Create a designated, clearly labeled waste container specifically for this compound and its contaminated materials.
-
Containerization: Use only chemically resistant, leak-proof containers with secure, tight-fitting lids. The container must be in good condition and compatible with the waste.
-
Labeling: Immediately label the waste container with a formal hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Bromo-2,5-dichloro-4-nitrobenzene"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date when waste was first added (the "accumulation start date")
-
The Final Pathway: Step-by-Step Disposal Protocol
The ultimate goal is the complete and compliant destruction of the hazardous waste. This is achieved by transferring the material to a facility equipped for this purpose.
-
Waste Accumulation: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
Adherence to Limits: Be mindful of SAA limits (e.g., not exceeding 55 gallons of a particular waste stream). Once the container is full or the regulatory time limits are approached, it must be moved to a Central Accumulation Area (CAA).
-
Engage a Licensed Professional Waste Disposal Service: This is the only acceptable method for the final disposal of 1-Bromo-2,5-dichloro-4-nitrobenzene.[5][9] These specialized contractors are permitted to transport hazardous waste and ensure its destruction via methods like high-temperature incineration, which is necessary to break down the stable aromatic structure and halogen-carbon bonds.
-
Documentation: Maintain meticulous records of the waste generated, including the amount and date of pickup by the disposal service. This documentation, often in the form of a hazardous waste manifest, is a legal requirement and part of your laboratory's compliance record.
Mitigating Mishaps: Emergency Procedures for Spills and Exposure
Even with careful planning, accidents can occur. Immediate and correct action is vital.
-
For Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill.
-
Use a dry clean-up procedure.[4] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Carefully sweep or scoop the material into the designated hazardous waste container.
-
Decontaminate the area and all equipment used for cleanup.
-
Never wash a spill down the drain.[10]
-
-
For Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][4] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Visualization
The logical flow from chemical use to final disposition is critical for ensuring a safe and compliant process.
Caption: Workflow for the compliant disposal of 1-Bromo-2,5-dichloro-4-nitrobenzene.
References
- 1-Bromo-4-nitrobenzene Safety Data Sheet. (2024, February 14). Novachem.
- 1-Bromo-2,4-dinitrobenzene Safety D
- 1-Bromo-2-nitrobenzene Safety D
- 1-Bromo-3-nitrobenzene Safety Data Sheet. (2025, June 2). Sigma-Aldrich.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- 1-Bromo-4-nitrobenzene Safety Data Sheet. (2014, November 10). Fisher Scientific.
- 1-Bromo-4-nitrobenzene, 99% Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
- 1-Bromo-4-chloro-2-nitrobenzene Safety Data Sheet. (2025, December 24). Fisher Scientific.
- 1-Bromo-4-nitrobenzene Safety Data Sheet. (2014, November 10). Thermo Fisher Scientific.
- 1-Bromo-2-chloro-4-methyl-5-nitrobenzene.
- 1-Bromo-4-chlorobenzene Safety Data Sheet. (2024, September 9). Sigma-Aldrich.
- 1-Bromo-4,5-dichloro-2-nitrobenzene.
- 1-Bromo-4-nitrobenzene.
- 4-Bromonitrobenzene-d4 Safety D
- 1-Bromo-2-chloro-4-nitrobenzene Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
- 1-Bromo-2-nitrobenzene Safety Data Sheet. (2022, May 31). Spectrum Chemical.
- Frequently-used federal hazardous waste codes. U.S. Environmental Protection Agency.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
